Isoastilbin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22O11 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1 |
InChI Key |
ZROGCCBNZBKLEL-OOHAXVOVSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Synonyms |
(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure of Isoastilbin
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It includes detailed information on its physicochemical properties, stereochemistry, natural sources, and the experimental protocols used for its isolation and characterization. Furthermore, this guide elucidates the key signaling pathways modulated by this class of flavonoids, offering valuable insights for research and drug development.
Chemical Structure and Identification
This compound is a flavanonol, a type of flavonoid characterized by a C6-C3-C6 carbon skeleton. It is a glycoside derivative of taxifolin.
IUPAC Name: (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]
Chemical Formula: C₂₁H₂₂O₁₁[1]
Stereochemistry: The core structure of this compound contains two stereocenters in the C-ring, at positions 2 and 3. This compound is the (2R, 3S) or (2R-cis) isomer.[2][3] It is one of four common stereoisomers[2][3]:
These isomers can interconvert through a chalcone intermediate, particularly under certain pH and temperature conditions.[2]
Chemical Identifiers
| Identifier | Value |
| SMILES | C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--O)O)C4=CC(=C(C=C4)O)O)O)O)O[1] |
| InChI | InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1[1] |
| InChIKey | ZROGCCBNZBKLEL-OOHAXVOVSA-N[1] |
| CAS Number | 54081-48-0[1] |
| PubChem CID | 9981176[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Weight | 450.4 g/mol | PubChem[1] |
| Monoisotopic Mass | 450.11621151 Da | PubChem[1] |
| Melting Point | 278-280 °C (decomposes) | Smolecule[5] |
| XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 8 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 11 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 186 Ų | PubChem[1] |
| Solubility | Very slightly soluble in water. The water solubility of its stereoisomers, astilbin and neoastilbin, are reported as 132.72 µg/mL and 217.16 µg/mL, respectively. | MDPI[6][7] |
Natural Sources
This compound is a naturally occurring flavonoid found in several plant species. It is often co-extracted with its stereoisomers. Notable sources include:
-
Smilax glabra (Tufuling): The rhizome of this plant is a primary source for the isolation of this compound.[4]
-
Neolitsea aurata [1]
-
Smilax corbularia [1]
-
Bafodeya benna
Experimental Protocols
Extraction and Purification
A common workflow for the extraction and purification of this compound from its natural sources, such as the rhizome of Smilax glabra, is outlined below.
Detailed Methodology: High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography is an effective liquid-liquid partition chromatography technique for separating compounds from complex mixtures.
-
Preparation of Solvent System: A two-phase solvent system composed of n-hexane, n-butanol, and water in a 1:1:2 volume ratio is prepared and thoroughly equilibrated. The phases are then separated.[4]
-
Stationary Phase: The upper phase of the solvent system is used as the stationary phase and is pumped into the HSCCC column.[4]
-
Sample Loading: The crude extract (e.g., 1.5 g) is dissolved in a mixture of the upper and lower phases and injected into the system.[4]
-
Elution: The lower phase is used as the mobile phase and is pumped through the column at a specific flow rate, while the column is rotated at high speed.
-
Fraction Collection: The eluent is monitored by UV detection, and fractions are collected based on the chromatogram.
-
Analysis: Fractions containing this compound are pooled, concentrated, and analyzed for purity using High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
The definitive structure of this compound is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Methodology Overview:
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) coupled with tandem MS (MS/MS) is used to determine the accurate molecular weight and elemental composition. The fragmentation pattern provides clues about the core flavonoid structure and the nature of the glycosidic linkage.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination.[8]
-
¹H NMR: Identifies the number and types of protons in the molecule, including those on the aromatic rings and the sugar moiety.
-
¹³C NMR: Determines the number and types of carbon atoms, providing a map of the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is critical for piecing together the molecular fragments and determining the position of the sugar unit on the flavonoid core.[9]
-
Key Signaling Pathways
Research, primarily on the closely related and often co-occurring isomer astilbin, has revealed significant modulation of key cellular signaling pathways. Given the structural similarity, this compound is expected to have comparable biological activities.
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
This compound and its isomers exhibit potent anti-inflammatory properties by suppressing key pro-inflammatory signaling cascades in immune cells like macrophages.
References
- 1. This compound | C21H22O11 | CID 9981176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astilbin - Wikipedia [en.wikipedia.org]
- 4. Purification of astilbin and this compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 54141-72-9 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 9. hyphadiscovery.com [hyphadiscovery.com]
Isoastilbin's Mechanism of Action in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. Characterized by the activation of glial cells, such as microglia and astrocytes, it leads to the production of pro-inflammatory mediators that contribute to neuronal damage. Isoastilbin, a flavonoid compound, has emerged as a promising therapeutic agent with potent anti-neuroinflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects. It details the compound's modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. This document summarizes quantitative data from key studies, outlines experimental protocols, and provides visual representations of the signaling cascades involved to support further research and drug development in this area.
Introduction to Neuroinflammation
Neuroinflammation is the brain's innate immune response to stimuli such as infection, trauma, or protein aggregates.[1] While initially a protective mechanism, chronic neuroinflammation can become detrimental, contributing to the progression of neurodegenerative diseases.[2] This process is primarily mediated by microglia and astrocytes, the resident immune cells of the central nervous system (CNS).[3][4] Upon activation, these cells release a variety of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and reactive oxygen species (ROS), creating a neurotoxic environment.[2][5] Key signaling pathways, including NF-κB and MAPK, are central to regulating the expression of these inflammatory mediators.[6][7] The NLRP3 inflammasome is another critical component, responsible for the maturation and secretion of IL-1β and IL-18.[8][9]
This compound's Core Mechanism: A Multi-Pathway Approach
This compound, a dihydroflavonol glycoside, demonstrates significant anti-inflammatory and neuroprotective effects by targeting multiple key signaling pathways implicated in neuroinflammation. Its mechanism of action is centered on the inhibition of pro-inflammatory cascades and the activation of antioxidant responses.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key aspect of this compound's anti-neuroinflammatory effects.[7][10] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[11]
Astilbin, an isomer of this compound, has been shown to attenuate cerebral ischemia/reperfusion injury by inhibiting the TLR4/MyD88/NF-κB pathway.[10] This suggests that this compound may act upstream to prevent the initial activation of this cascade. By inhibiting the phosphorylation of IκB, this compound effectively traps NF-κB in the cytoplasm, preventing it from promoting the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[10][11]
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK1/2, and JNK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines in microglia.[6][12] Different stimuli can activate distinct MAPK pathways, all of which can contribute to neuroinflammation.[6] this compound has been shown to counteract the lipopolysaccharide (LPS)-induced phosphorylation of JNK and ERK1/2, with a particularly notable inhibitory effect on JNK activation.[12] By inhibiting the phosphorylation of these key kinases, this compound can suppress the downstream activation of transcription factors that drive inflammatory gene expression. This modulation of MAPK signaling is a key mechanism by which this compound shifts microglia from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[12]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[8][13] Activation of the NLRP3 inflammasome is a key event in neuroinflammation associated with various neurological diseases.[9] While direct studies on this compound's effect on the NLRP3 inflammasome in a neuroinflammatory context are emerging, its ability to suppress upstream activators like ROS and NF-κB suggests a strong potential for NLRP3 inhibition. By reducing the initial priming signal (mediated by NF-κB) and the activation signal (often involving ROS), this compound can effectively dampen the entire inflammasome activation cascade.
Quantitative Data Summary
The following tables summarize the quantitative effects of astilbin (an isomer of this compound with similar reported activities) on key inflammatory markers from preclinical studies.
Table 1: Effect of Astilbin on Pro-inflammatory Cytokine Expression
| Cytokine | Model | Treatment Group | Change vs. Control | Reference |
| TNF-α mRNA | Rat cerebral I/R | I/R + Astilbin | Significant decrease | [10] |
| IL-1β mRNA | Rat cerebral I/R | I/R + Astilbin | Significant decrease | [10] |
| IL-6 mRNA | Rat cerebral I/R | I/R + Astilbin | Significant decrease | [10] |
| TNF-α protein | Rat cerebral I/R | I/R + Astilbin | Significant decrease | [10] |
| IL-1β protein | Rat cerebral I/R | I/R + Astilbin | Significant decrease | [10] |
| IL-6 protein | Rat cerebral I/R | I/R + Astilbin | Significant decrease | [10] |
I/R: Ischemia/Reperfusion
Table 2: Effect of Astilbin on NF-κB Pathway Proteins
| Protein | Model | Treatment Group | Change vs. Control | Reference |
| TLR4 | H/R in SH-SY5Y cells | H/R + Astilbin | Significant decrease | [10] |
| MyD88 | H/R in SH-SY5Y cells | H/R + Astilbin | Significant decrease | [10] |
| p-NF-κB-p65 | H/R in SH-SY5Y cells | H/R + Astilbin | Significant decrease | [10] |
H/R: Hypoxia/Reoxygenation
Detailed Experimental Protocols
This section outlines the general methodologies employed in studies investigating the anti-neuroinflammatory effects of this compound and related compounds.
Cell Culture and Treatment
-
Cell Lines: BV2 microglial cells, primary microglia, SH-SY5Y human neuroblastoma cells, and primary cortical neurons are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) is a frequently used stimulus to induce an inflammatory response in microglial cells. Oxygen-glucose deprivation/reoxygenation (OGD/R) is used to model ischemic injury in neuronal cell cultures.[14]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified pre-treatment or co-treatment period.
Western Blot Analysis
Western blotting is used to quantify the expression levels of specific proteins.
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-JNK, NLRP3, Caspase-1) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to measure the concentration of secreted cytokines in cell culture supernatants or tissue homogenates.
-
Sample Collection: Cell culture media or tissue lysates are collected.
-
Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at a specific wavelength, and the cytokine concentration is calculated based on a standard curve.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: The cDNA is amplified using gene-specific primers and a real-time PCR system with a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent for neuroinflammatory disorders. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, while also showing potential for NLRP3 inflammasome suppression, underscores its therapeutic potential. The data gathered from preclinical studies strongly support its anti-neuroinflammatory and neuroprotective effects.
Future research should focus on:
-
Elucidating the direct interaction of this compound with components of the NLRP3 inflammasome.
-
Conducting comprehensive in vivo studies in various animal models of neurodegenerative diseases to evaluate its efficacy and safety.
-
Investigating the pharmacokinetics and blood-brain barrier permeability of this compound to optimize its delivery to the CNS.[15][16]
This technical guide provides a foundational understanding of this compound's mechanism of action, offering valuable insights for researchers and drug development professionals dedicated to advancing treatments for neuroinflammatory diseases.
References
- 1. NLRP3 Inflammasome Is Expressed and Functional in Mouse Brain Microglia but Not in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pterostilbene Attenuates Astrocytic Inflammation and Neuronal Oxidative Injury After Ischemia-Reperfusion by Inhibiting NF-κB Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astrocyte-Mediated Neuroinflammation in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 8. A novel small molecular NLRP3 inflammasome inhibitor alleviates neuroinflammatory response following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NLRP3 Inflammasome-Mediated Neuroinflammation and Related Mitochondrial Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astilbin attenuates cerebral ischemia/reperfusion injury by inhibiting the TLR4/MyD88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of NLRP3-CASP1 in inflammasome-mediated neuroinflammation and autophagy dysfunction in manganese-induced, hippocampal-dependent impairment of learning and memory ability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blood–Brain Barrier Breakdown in Neuroinflammation: Current In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroinflammatory mechanisms of blood-brain barrier damage in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Botanical Treasure: A Technical Guide to the Natural Sources and Extraction of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of isoastilbin, a dihydroflavonol glycoside with significant therapeutic potential. The document details its primary natural sources and outlines various methodologies for its extraction and purification, with a focus on providing actionable data and protocols for research and development.
Natural Sources of this compound
This compound is a naturally occurring flavonoid found in a variety of plant species. It is a stereoisomer of the more commonly known astilbin. The primary botanical sources identified for this compound are presented in Table 1. While this compound is directly reported in these plants, it's important to note that it often co-exists with its other stereoisomers, namely astilbin, neoastilbin, and neothis compound.[1][2]
Table 1: Principal Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Geographical Distribution (if available) |
| Smilax glabra Roxb. | Smilacaceae | Rhizome | China |
| Neolitsea aurata | Lauraceae | Not specified | Not specified |
| Smilax corbularia | Smilacaceae | Not specified | Not specified |
| Weinmannia trichosperma Cav. | Cunoniaceae | Bark | Not specified |
| Engelhardtia roxburghiana Wall. | Juglandaceae | Not specified | Not specified |
| Astragalus membranaceus | Fabaceae | Not specified | Not specified |
Note: The presence and concentration of this compound can vary based on factors such as plant age, geographical location, and harvesting time.
Isomeric Relationship of Astilbin and Its Stereoisomers
This compound is one of four stereoisomers with the same chemical formula but different spatial arrangements of atoms. Understanding this relationship is crucial for extraction and purification, as these isomers often co-elute and require specific chromatographic conditions for separation. The isomers are astilbin (2R, 3R), neoastilbin (2S, 3S), neothis compound (2S, 3R), and this compound (2R, 3S).[1][2]
Extraction Methodologies
The extraction of this compound from its natural sources can be achieved through various conventional and modern techniques. The choice of method depends on factors such as the plant matrix, desired yield and purity, and available resources.
Conventional Extraction Methods
Traditional solvent-based extraction methods are widely used for their simplicity and scalability.[3][4][5]
-
Maceration: This involves soaking the plant material in a solvent for a specific period with occasional agitation.
-
Percolation: In this method, the solvent is allowed to pass slowly through the powdered plant material packed in a column.
-
Soxhlet Extraction: This continuous extraction method uses a smaller amount of solvent, which is repeatedly vaporized and condensed to wash through the plant material.[5]
Modern Extraction Techniques
Modern extraction methods offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency.[3][4][6]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer.[6]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the rupture of cell walls and the release of target compounds.[7][8] This method is known for its speed and efficiency.[7]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that does not require a solid support matrix, making it suitable for the separation and purification of natural products like this compound.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and purification of this compound and its isomers.
General Experimental Workflow for Extraction and Purification
The following diagram illustrates a general workflow for the extraction and purification of this compound from plant material.
Protocol 1: Microwave-Assisted Extraction (MAE) of Astilbin Isomers from Lysiphyllum strychnifolium
This protocol is adapted from a study on astilbin extraction and is applicable for the extraction of its isomers, including this compound.[7][8]
Table 2: Optimized Conditions for Microwave-Assisted Extraction
| Parameter | Value |
| Plant Material | Dried and powdered Lysiphyllum strychnifolium stems |
| Solvent | Water:Methanol (40:60, v/v) |
| Solid-to-Liquid Ratio | 5 g of powder in 200 mL of solvent |
| Microwave Power | 450 W |
| Extraction Cycles | 6 cycles (30s on, 30s off per cycle) |
| Total Extraction Time | 6 minutes |
Methodology:
-
Five grams of the powdered plant material are suspended in 200 mL of the water:methanol (40:60) solvent in a beaker.
-
The suspension is subjected to microwave irradiation in a commercial microwave oven.
-
Intermittent microwave radiation is applied for 30 seconds, followed by a 30-second pause to prevent overheating. This constitutes one cycle.
-
The process is repeated for a total of six cycles.
-
After extraction, the mixture is filtered, and the filtrate is collected for further analysis and purification.
Protocol 2: Optimized Ethanol Extraction of Astilbin Isomers from Smilax glabra Rhizome
This protocol is based on a response surface methodology optimization study for astilbin extraction.[10][11]
Table 3: Optimized Conditions for Ethanol Extraction
| Parameter | Optimal Value |
| Plant Material | Dried and powdered Smilax glabra rhizome |
| Solvent | 60% Ethanol in water |
| Extraction Temperature | 73.63 °C |
| Extraction Time | 40 minutes |
| Liquid-to-Solid Ratio | 29.89 mL/g |
Methodology:
-
Approximately 3 g of the powdered rhizome is placed in an Erlenmeyer flask.
-
The specified volume of 60% ethanol is added to achieve the optimal liquid-to-solid ratio.
-
The mixture is heated to 73.63 °C and maintained for 40 minutes with continuous stirring.
-
The extract is then filtered through a 0.45 µm filter paper.
-
The filtrate is concentrated using a rotary evaporator at 45 °C.
Protocol 3: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the purification of astilbin and this compound from a crude extract of Smilax glabra.[9]
Table 4: Parameters for HSCCC Purification
| Parameter | Description |
| Instrument | High-Speed Counter-Current Chromatograph |
| Column Volume | 700 mL |
| Solvent System | n-hexane-n-butanol-water (1:1:2, v/v/v) |
| Stationary Phase | Upper phase of the solvent system |
| Mobile Phase | Lower phase of the solvent system |
| Sample Loading | 1.5 g of crude extract |
Methodology:
-
The HSCCC column is filled with the stationary phase (upper phase).
-
The mobile phase (lower phase) is then pumped through the column at a specific flow rate while the column is rotating at a set speed.
-
Once hydrodynamic equilibrium is reached, the crude sample (1.5 g dissolved in a suitable solvent) is injected.
-
The effluent is continuously monitored by a UV detector, and fractions are collected.
-
The collected fractions are analyzed (e.g., by HPLC) to identify those containing pure this compound.
-
The chemical structures of the purified compounds are confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[9]
Quantitative Data Summary
The following tables summarize the quantitative data from the cited extraction and purification experiments.
Table 5: Yield of this compound from Smilax glabra using HSCCC
| Parameter | Value | Reference |
| Starting Material | 1.5 g of crude extract | [9] |
| Yield of this compound | 48 mg | [9] |
| Yield of Astilbin | 105 mg | [9] |
Table 6: Predicted and Validated Yield of Astilbin from Smilax glabra using Optimized Ethanol Extraction
| Parameter | Predicted Yield (mg/g) | Validated Yield (mg/g) | Reference |
| Astilbin | 15.05 | Not specified in abstract | [10] |
Note: The yield of this compound was not explicitly reported in this optimization study, which focused on astilbin.
Conclusion
This technical guide has provided a detailed overview of the natural sources and extraction methodologies for this compound. The information presented, including specific experimental protocols and quantitative data, is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The modern extraction techniques highlighted offer efficient and environmentally friendly alternatives to conventional methods, paving the way for further investigation and utilization of this compound's therapeutic properties. Further research is warranted to explore a wider range of plant sources and to optimize extraction and purification processes for higher yields and purity of this promising bioactive compound.
References
- 1. Astilbin - Wikipedia [en.wikipedia.org]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction Methods for the Isolation of Isoflavonoids from Plant Material [ouci.dntb.gov.ua]
- 5. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Purification of astilbin and this compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Unveiling of Isoastilbin's Biosynthetic Blueprint: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the intricate biosynthetic pathway of isoastilbin, a dihydroflavonol glycoside with significant therapeutic potential, has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the enzymatic cascade responsible for the synthesis of this valuable plant secondary metabolite, providing a foundational resource for its potential biotechnological production and pharmacological exploration.
This compound, identified as (2R,3S)-taxifolin-3-O-α-L-rhamnopyranoside, is a stereoisomer of the more commonly known astilbin and is found in various medicinal plants, most notably in the rhizomes of Smilax glabra. Its biosynthesis is a multi-step process originating from the general phenylpropanoid pathway, culminating in a highly specific glycosylation event.
The Core Pathway: From Phenylalanine to Taxifolin
The journey to this compound begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), leads to the formation of p-coumaroyl-CoA. This molecule serves as a crucial precursor for a vast array of plant natural products.
The dedicated flavonoid pathway commences with the action of chalcone synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. Subsequently, chalcone isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into (2S)-naringenin.
The flavanone intermediate, naringenin, is then hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol. To arrive at the immediate precursor of this compound, taxifolin (also known as dihydroquercetin), an additional hydroxylation at the 3'-position of the B-ring is necessary. This reaction is catalyzed by flavonoid 3'-hydroxylase (F3'H) . It is important to note that dihydroflavonol 4-reductase (DFR) represents a competing branch of this pathway, leading to the synthesis of leucoanthocyanidins and subsequently anthocyanins and proanthocyanidins.
The Final Step: A Specific Rhamnosylation
The defining step in this compound biosynthesis is the transfer of a rhamnose sugar moiety to the 3-hydroxyl group of taxifolin. This glycosylation is catalyzed by a specific UDP-rhamnosyltransferase (URT) , utilizing UDP-L-rhamnose as the sugar donor. The precise stereochemistry of this compound, with a (2R,3S) configuration and an α-L-rhamnopyranoside linkage, underscores the high specificity of the enzymes involved, particularly the URT. While the general class of enzymes is known, the specific gene and characterized enzyme from Smilax glabra or other this compound-producing plants remain to be definitively identified and characterized.
Quantitative Insights into this compound Accumulation
While comprehensive kinetic data for the entire pathway is still an area of active research, studies on Smilax glabra have provided valuable information on the endogenous concentrations of this compound and its isomers.
| Compound | Plant Source | Concentration (mg/g dry weight) | Reference |
| This compound | Smilax glabra rhizome | 5.03 | [1] |
| Astilbin | Smilax glabra rhizome | 18.10 | [1] |
| Neoastilbin | Smilax glabra rhizome | 11.04 | [1] |
| Neothis compound | Smilax glabra rhizome | 4.09 | [1] |
| Engeletin | Smilax glabra rhizome | 2.58 | [1] |
| (-)-Epicatechin | Smilax glabra rhizome | 1.77 | [1] |
Experimental Methodologies: A Glimpse into the Toolkit
The elucidation of the this compound biosynthetic pathway relies on a combination of advanced biochemical and molecular biology techniques.
Enzyme Assays
The activities of key enzymes in the flavonoid pathway can be determined using various methods, often involving spectrophotometric or chromatographic detection of the product. For instance, the activity of dihydroflavonol 4-reductase (DFR) , a competing enzyme, can be measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the NADPH cofactor[2].
General Protocol for DFR Enzyme Assay:
-
Enzyme Extraction: Plant tissues are ground in a suitable buffer (e.g., Tris-HCl) to extract crude proteins.
-
Reaction Mixture: The assay mixture typically contains the extracted enzyme, a dihydroflavonol substrate (e.g., dihydroquercetin), and NADPH in a buffered solution.
-
Activity Measurement: The reaction is initiated by the addition of the substrate or enzyme, and the change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Data Analysis: The initial reaction rate is calculated from the linear phase of the absorbance change, and enzyme activity is expressed in appropriate units (e.g., µkat/mg protein).
Heterologous Expression and Characterization of UDP-Rhamnosyltransferases
To characterize the specific URT involved in this compound synthesis, the corresponding gene can be cloned and expressed in a heterologous system, such as E. coli or yeast. This allows for the production of a pure enzyme for detailed kinetic studies.
General Workflow for Heterologous Expression:
-
Gene Identification and Cloning: Candidate URT genes are identified from the transcriptome of an this compound-producing plant and cloned into an appropriate expression vector.
-
Transformation and Expression: The expression vector is introduced into a suitable host organism, and protein expression is induced.
-
Protein Purification: The recombinant URT is purified from the host cell lysate using techniques such as affinity chromatography.
-
Enzyme Assays and Kinetic Analysis: The purified enzyme is then used in assays with taxifolin and UDP-L-rhamnose to confirm its activity and determine kinetic parameters like Km and Vmax.
Visualizing the Pathway and Experimental Logic
To provide a clear visual representation of the biosynthetic pathway and associated experimental workflows, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to Isoastilbin: Properties, Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isoastilbin, a dihydroflavonol glycoside with significant therapeutic potential. This document details its physicochemical properties, provides in-depth experimental protocols for its extraction, analysis, and biological evaluation, and elucidates its mechanisms of action through key signaling pathways.
Core Properties of this compound
This compound, a stereoisomer of astilbin, is a flavonoid found in various medicinal plants, notably in the rhizome of Smilax glabra Roxb.[1] Its biological activities, including neuroprotective, antioxidant, antimicrobial, and anti-apoptotic effects, are of great interest to the scientific community.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 54081-48-0 | [2][3] |
| Molecular Formula | C₂₁H₂₂O₁₁ | [2][3] |
| Molecular Weight | 450.39 g/mol | [2][3] |
Experimental Protocols
This section outlines detailed methodologies for the extraction, purification, analysis, and biological assessment of this compound.
This protocol is based on optimized ethanol extraction and subsequent purification by high-speed counter-current chromatography (HSCCC).
2.1.1. Ethanol Extraction
-
Sample Preparation: Air-dry and pulverize the rhizomes of Smilax glabra.
-
Extraction:
-
Macerate the powdered rhizomes with 60% ethanol at a liquid-to-solid ratio of 29.89 mL/g.
-
Perform the extraction at 73.63°C for 40 minutes with continuous stirring.
-
Filter the extract and collect the supernatant.
-
Repeat the extraction process on the residue to ensure maximum yield.
-
Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.[4][5][6]
-
2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Two-Phase Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-n-butanol-water at a volume ratio of 1:1:2. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.
-
HSCCC Operation:
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Fill the HSCCC column with the stationary phase.
-
Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.
-
Elute with the mobile phase at a defined flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions at regular intervals.
-
Analyze the fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.[1]
-
This method is suitable for the quantitative analysis of this compound in plant extracts and biological samples.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of pure this compound in methanol.
-
Create a series of standard solutions by diluting the stock solution to generate a calibration curve.
-
Prepare sample solutions by dissolving the extract in the mobile phase and filtering through a 0.45 µm filter.
-
-
Quantification:
This assay is used to assess the effect of this compound on cell viability and to determine non-toxic concentrations for further in vitro studies.
-
Cell Seeding: Plate cells (e.g., PC12, RAW264.7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11][12][13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
This protocol is used to investigate the effect of this compound on the NF-κB signaling pathway by measuring the phosphorylation of the p65 subunit.
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Signaling Pathways Modulated by this compound
This compound exerts its beneficial effects by modulating key cellular signaling pathways, primarily the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
This compound enhances the cellular antioxidant defense system by activating the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), SOD, and Catalase.[2][3][17]
This compound demonstrates anti-inflammatory properties by inhibiting the NF-κB pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of the p65/p50 NF-κB dimer. The dimer then translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6. This compound is proposed to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the inflammatory response.[18]
Conclusion
This compound is a promising natural compound with well-defined antioxidant and anti-inflammatory properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various disease models. The modulation of the Nrf2 and NF-κB pathways highlights its potential as a multi-target therapeutic agent.
References
- 1. Purification of astilbin and this compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective roles of this compound against Alzheimer's disease via Nrf2-mediated antioxidation and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective roles of this compound against Alzheimer's disease via Nrf2‑mediated antioxidation and anti‑apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
- 9. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 10. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. nacalai.com [nacalai.com]
- 16. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Astilbin protects from sepsis-induced cardiac injury through the NRF2/HO-1 and TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Isoastilbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastilbin, a dihydroflavonol rhamnoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including its notable antioxidant effects. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product research.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data, providing a comparative overview of its efficacy in scavenging different reactive oxygen species (ROS) and its reducing power.
| Assay | Test System | IC50 / Activity of this compound (Astilbin) | Reference Compound | IC50 / Activity of Reference |
| DPPH Radical Scavenging Activity | 2,2-diphenyl-1-picrylhydrazyl radical | 21.79 µg/mL | Ascorbic Acid | 10.9 µg/mL |
| ABTS Radical Scavenging Activity | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | ~20 µM | Uric Acid | Not Specified |
| Superoxide Anion Scavenging Activity | PMS-NADH-NBT system | Data Not Available | Not Specified | Not Specified |
| Hydroxyl Radical Scavenging Activity | Fenton Reaction (Fe²⁺ + H₂O₂) | Data Not Available | Not Specified | Not Specified |
| Ferric Reducing Antioxidant Power (FRAP) | Fe³⁺-TPTZ complex | Data Not Available | Trolox | Not Specified |
| Oxygen Radical Absorbance Capacity (ORAC) | AAPH-induced fluorescein decay | Data Not Available | Trolox | Not Specified |
Note: The available quantitative data for this compound's antioxidant activity is still limited in some key assays. Further research is required to fully characterize its antioxidant profile.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of this compound and a reference standard (e.g., Ascorbic Acid) in a suitable solvent.
-
In a 96-well plate or cuvettes, add a specific volume of the this compound/standard solution to a defined volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).
Principle: The pre-formed blue/green ABTS•⁺ chromophore is reduced by the antioxidant, and the decolorization is measured spectrophotometrically.
Procedure:
-
Generate the ABTS•⁺ radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and a reference standard (e.g., Trolox).
-
Add a small volume of the this compound/standard solution to a larger volume of the diluted ABTS•⁺ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[1]
Superoxide Anion (O₂⁻•) Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the superoxide anion radical. A common method involves the PMS-NADH-NBT system.[2]
Principle: Superoxide radicals are generated by the phenazine methosulfate (PMS)-NADH system and reduce nitroblue tetrazolium (NBT) to a purple formazan. The antioxidant competes with NBT for the superoxide radicals, thus inhibiting the formation of formazan.[2][3]
Procedure:
-
Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).[4]
-
Prepare various concentrations of this compound and a reference standard.
-
In a reaction vessel, mix the buffer, NADH, NBT, and the this compound/standard solution.
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for a defined period (e.g., 5 minutes).[3]
-
Measure the absorbance of the formazan at 560 nm.[2]
-
The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.
Hydroxyl Radical (•OH) Scavenging Assay
This assay assesses the capacity of an antioxidant to scavenge the highly reactive hydroxyl radical, often generated by the Fenton reaction.
Principle: The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals, which can degrade a detector molecule (e.g., deoxyribose). The antioxidant competes with the detector molecule for the hydroxyl radicals, thereby preventing its degradation. The extent of degradation is measured, often by the formation of thiobarbituric acid reactive substances (TBARS).
Procedure:
-
Prepare solutions of FeCl₃, EDTA, H₂O₂, deoxyribose, and a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare various concentrations of this compound and a reference standard.
-
In a reaction tube, mix the buffer, FeCl₃, EDTA, H₂O₂, deoxyribose, and the this compound/standard solution.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heat the mixture in a boiling water bath to develop a pink chromogen.
-
After cooling, measure the absorbance at a specific wavelength (e.g., 532 nm).
-
The percentage of hydroxyl radical scavenging is calculated, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color that can be measured spectrophotometrically.[5][6]
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃·6H₂O solution.[5][6]
-
Prepare various concentrations of this compound and a reference standard (e.g., Trolox).
-
Add a small volume of the this compound/standard solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[5]
-
Measure the absorbance of the blue-colored complex at 593 nm.[5]
-
The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as Trolox equivalents.[7][8]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[9]
Principle: A fluorescent probe (e.g., fluorescein) is damaged by peroxyl radicals generated from the thermal decomposition of AAPH, leading to a loss of fluorescence. Antioxidants protect the fluorescent probe from degradation, and the fluorescence decay is monitored over time.
Procedure:
-
Prepare solutions of the fluorescent probe, AAPH, and a reference standard (Trolox) in a suitable buffer.
-
Prepare various concentrations of this compound.
-
In a 96-well black microplate, add the fluorescent probe and the this compound/standard solution.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over a period of time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The antioxidant capacity is calculated from the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.[10][11]
Signaling Pathways Modulated by this compound's Antioxidant Activity
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant defense system. The primary pathway implicated is the Keap1-Nrf2 signaling pathway.
The Keap1-Nrf2 Antioxidant Response Pathway
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12][13] In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[12] Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[14][15] This binding initiates the transcription of a battery of protective genes, including those encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles.
Below is a diagram illustrating the Keap1-Nrf2 signaling pathway and the putative role of this compound.
Experimental Workflow for Investigating this compound's Effect on the Keap1-Nrf2 Pathway
To elucidate the role of this compound in modulating the Keap1-Nrf2 pathway, a series of in vitro experiments can be conducted. The following diagram outlines a typical experimental workflow.
Conclusion
This compound demonstrates promising in vitro antioxidant activity through both direct radical scavenging and the modulation of the Keap1-Nrf2 signaling pathway. The compiled data and detailed protocols in this guide offer a solid foundation for further investigation into its therapeutic potential. However, the lack of comprehensive quantitative data across all major antioxidant assays highlights the need for additional research to fully elucidate its antioxidant profile. Future studies should focus on determining the IC50 or equivalent values for superoxide anion scavenging, hydroxyl radical scavenging, FRAP, and ORAC assays to provide a more complete picture of this compound's antioxidant capabilities. Such data will be crucial for its potential development as a novel antioxidant-based therapeutic agent.
References
- 1. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 2. Stilbene compounds are specific inhibitors of the superoxide anion generation catalyzed by xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Anti-inflammatory Properties of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoastilbin, a flavonoid compound, has garnered significant interest for its potential therapeutic applications, particularly for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the anti-inflammatory effects of this compound. It details the experimental protocols for assessing its impact on key inflammatory mediators and outlines the signaling pathways through which it exerts its effects. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of the preclinical evaluation of this compound's anti-inflammatory potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
This compound, a stereoisomer of Astilbin, is a dihydroflavonol glycoside found in several medicinal plants. Emerging in vitro studies suggest that this compound possesses potent anti-inflammatory activities. This guide will delve into the technical aspects of these in vitro investigations, providing detailed experimental frameworks and summarizing the current understanding of its mechanisms of action.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of a compound is quantified by its ability to inhibit the production of pro-inflammatory mediators. Due to the limited availability of specific quantitative data for this compound in the current literature, this section presents data for its closely related stereoisomer, Astilbin, to provide a contextual understanding of the potential potency.
Table 1: Inhibitory Effects of Astilbin on Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Inflammatory Mediator | Assay System | IC50 Value (µM) | Percent Inhibition | Reference |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | Not Reported | Significant inhibition observed | [1] |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW 264.7 cells | Not Reported | Significant inhibition observed | [1] |
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | Not Reported | Significant inhibition observed | [1] |
| Interleukin-1β (IL-1β) | LPS-stimulated RAW 264.7 cells | Not Reported | Significant inhibition observed | [1] |
| Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 cells | Not Reported | Significant inhibition observed | [1] |
Note: While a study reported that this compound significantly inhibits the secretion of IL-1β, IL-6, and NO, and the expression of NF-κB p-p65, specific IC50 values were not provided.[1]
Key Signaling Pathways in this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that are crucial for the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors, such as AP-1, which in turn induce the expression of pro-inflammatory genes. Astilbin, and likely this compound, have been shown to suppress the phosphorylation of key MAPK proteins, leading to a reduction in the inflammatory response.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Aberrant activation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., LPS) and an activation signal (e.g., ATP, nigericin). This compound is thought to interfere with this pathway, leading to reduced secretion of mature IL-1β.
Detailed Experimental Protocols
This section provides standardized in vitro protocols to assess the anti-inflammatory properties of this compound.
General Experimental Workflow
The typical workflow for evaluating the in vitro anti-inflammatory activity of a test compound like this compound involves several key stages, from cell culture to data analysis.
References
Preliminary Cytotoxicity Studies of Isoastilbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoastilbin, a natural dihydroflavonol glycoside, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, with a focus on its potential as an anticancer agent. Due to the limited direct research on this compound's cytotoxicity, this document also incorporates findings from studies on its closely related isomer, Astilbin, to infer potential mechanisms of action and guide future research. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation into the cytotoxic properties of this compound.
Introduction
This compound is a flavonoid found in various medicinal plants, including Smilax glabrae. While research has highlighted its neuroprotective, antioxidant, and antimicrobial properties, its potential as a cytotoxic agent against cancer cells remains largely unexplored. Preliminary data on its inhibitory effects on certain enzymes suggest a potential for biological activity that warrants further investigation in the context of cancer therapy. This guide aims to consolidate the current, albeit limited, knowledge on this compound's cytotoxicity and provide a framework for future preclinical studies.
Quantitative Cytotoxicity Data
Direct quantitative data on the cytotoxic effects of this compound on cancer cell lines is scarce in publicly available literature. However, data on its enzymatic inhibition and the cytotoxic activities of its isomer, Astilbin, provide valuable insights.
Table 1: Inhibitory Concentration (IC50) of this compound on Human Cytochrome P450 Enzymes
| Enzyme | IC50 (µM) | Inhibition Type |
| CYP3A4 | 3.03 | Mixed |
| CYP2D6 | 11.87 | Noncompetitive |
Data sourced from studies on the interaction of this compound with human cytochrome P450 enzymes, which are involved in drug metabolism.
Table 2: Cytotoxicity of Astilbin (this compound's isomer) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Carcinoma | Not explicitly stated, but significant reduction in cell viability observed. | 12, 24 |
| MDA-MB-231 | Breast Carcinoma | Not explicitly stated, but significant reduction in cell viability observed. | 12, 24 |
This data is derived from studies on Astilbin and is included to suggest potential areas of investigation for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's cytotoxicity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action (Inferred from Astilbin Studies)
Based on studies of its isomer Astilbin, this compound may exert its cytotoxic effects through the induction of apoptosis via the mitochondrial pathway and potentially through the regulation of cell cycle progression.
Caspase-Dependent Mitochondrial Apoptosis Pathway
Astilbin has been shown to induce apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway.[1] This involves the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases.
Caption: Inferred mitochondrial apoptosis pathway for this compound.
Cell Cycle Arrest
While not directly demonstrated for this compound, many flavonoids induce cytotoxicity by arresting the cell cycle at various checkpoints, such as G1/S or G2/M. This prevents cancer cells from proliferating and can lead to apoptosis.
Caption: General experimental workflow for cytotoxicity studies.
Conclusion and Future Directions
The preliminary data on this compound and the more extensive research on its isomer, Astilbin, suggest that this compound may possess cytotoxic properties against cancer cells. However, a significant research gap exists, and further in-depth studies are imperative to validate this hypothesis. Future research should focus on:
-
Screening this compound against a panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types.
-
Elucidating the precise mechanisms of action , including its effects on apoptosis, cell cycle progression, and key signaling pathways.
-
Conducting in vivo studies in animal models to evaluate the anti-tumor efficacy and safety profile of this compound.
This technical guide serves as a foundational resource to stimulate and guide these future investigations, which are crucial for determining the potential of this compound as a novel anticancer agent.
References
An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoastilbin, a dihydroflavonol glycoside, is a stereoisomer of the more extensively studied astilbin and neoastilbin. Despite its presence in various medicinal plants and its potential biological activities, there is a significant lack of direct research on the bioavailability and pharmacokinetics of this compound. This technical guide provides a comprehensive overview of the current state of knowledge, drawing heavily on data from its closely related stereoisomers, astilbin and neoastilbin, to infer the likely pharmacokinetic profile of this compound. The guide highlights the consistent findings of poor oral bioavailability for these compounds and discusses the critical role of in vivo isomerization. Detailed experimental protocols from key studies on its isomers are presented to aid in the design of future research focused specifically on this compound. Furthermore, this document outlines the general metabolic pathways of flavonoid glycosides, which are presumed to be applicable to this compound, and presents a diagram of the stereoisomeric relationships. A significant knowledge gap exists, and this guide underscores the necessity for dedicated pharmacokinetic studies on this compound to support its potential development as a therapeutic agent.
Introduction to this compound and its Stereoisomers
This compound is one of four stereoisomers of the dihydroflavonol glycoside, which also include astilbin, neoastilbin, and neothis compound.[1] These compounds are found in various medicinal plants, such as those from the Smilax genus.[1] While research has predominantly focused on astilbin due to its relative abundance, the other isomers, including this compound, also exhibit biological activities.[1] A critical aspect of the pharmacokinetics of these compounds is their propensity to undergo isomerization in vivo. Specifically, this compound is the cis-trans isomer of neoastilbin.[1][2] This relationship is fundamental to understanding the potential systemic exposure to this compound following the administration of its isomers.
Figure 1: Stereoisomeric relationships of astilbin and its isomers.
Bioavailability and Pharmacokinetics of Astilbin and Neoastilbin: An Analog for this compound
Direct pharmacokinetic data for this compound is currently unavailable in the published literature. However, studies on its stereoisomers, astilbin and neoastilbin, provide valuable insights into the expected pharmacokinetic behavior of this compound. The data consistently points towards very low oral bioavailability for these compounds.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for astilbin and neoastilbin in rats following oral and intravenous administration from two separate studies. This data suggests that regardless of the specific stereoisomer administered, systemic exposure is limited.
Table 1: Pharmacokinetic Parameters of Astilbin and Neoastilbin in Rats (Zheng et al., 2020) [1]
| Parameter | Astilbin (Oral, 20 mg/kg) | Neoastilbin (Oral, 20 mg/kg) | Astilbin (IV, 2 mg/kg) | Neoastilbin (IV, 2 mg/kg) |
| Cmax (ng/mL) | 60.9 | 57.5 | 5883.4 ± 2081.0 | 8566.7 ± 3091.8 |
| Tmax (h) | 0.17 | 0.5 | 0.17 | 0.17 |
| Absolute Bioavailability (%) | 0.30 | 0.28 | - | - |
Table 2: Pharmacokinetic Parameters of Astilbin in Rats (Shi et al., 2020) [3]
| Parameter | Astilbin (Oral, 12 mg/kg) | Astilbin (Oral, 24 mg/kg) | Astilbin (IV, 6 mg/kg) |
| t1/2 (min) | 101 ± 35.8 | 109 ± 25.3 | - |
| Absolute Bioavailability (%) | 1.16 ± 0.695 | 1.27 ± 0.379 | - |
These studies collectively demonstrate that the oral bioavailability of astilbin and neoastilbin is less than 2%, a characteristic likely shared by this compound due to structural similarities.[1][3] The poor bioavailability is attributed to low permeability and solubility.[3]
In Vivo Isomerization
A significant finding is the in vivo isomerization between astilbin and neoastilbin.[1] After oral administration of either astilbin or neoastilbin, both isomers were detected in the plasma of rats.[1] This suggests that the gastrointestinal tract or systemic circulation provides an environment conducive to this conversion. Given that this compound is an isomer of neoastilbin, it is highly probable that administration of neoastilbin also leads to the formation of this compound in the body. However, the extent of this conversion and the resulting plasma concentrations of this compound have not been quantified.
Experimental Protocols for Pharmacokinetic Studies
The following are summaries of the experimental methodologies employed in the key pharmacokinetic studies of astilbin and neoastilbin. These protocols can serve as a foundation for designing future studies on this compound.
Animal Models and Dosing
-
Animal Model: Wistar rats have been used in pharmacokinetic studies of astilbin.[3]
-
Administration Routes: Both oral (p.o.) and intravenous (i.v.) routes have been investigated to determine absolute bioavailability.[1][3]
-
Dosage: Oral doses have ranged from 12 mg/kg to 20 mg/kg, while intravenous doses have been in the range of 2 mg/kg to 6 mg/kg.[1][3]
Sample Collection and Preparation
-
Biological Matrix: Blood samples are typically collected from the jugular vein at various time points post-administration.
-
Sample Processing: Plasma is separated by centrifugation. For analysis, a protein precipitation method is commonly used, where plasma is mixed with methanol or acetonitrile, followed by vortexing and centrifugation to remove proteins.[1]
Analytical Methodology
-
Technique: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the standard methods for quantifying these compounds in biological matrices.[1][3]
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water (containing a small percentage of formic acid for better peak shape).
-
Detection: UV detection at a specific wavelength (e.g., 291 nm).
-
-
LC-MS/MS: This method offers higher sensitivity and specificity, which is crucial for detecting the low concentrations of these compounds in plasma.
Figure 2: General experimental workflow for pharmacokinetic studies.
Potential Metabolism and Signaling Pathways
While specific metabolic pathways for this compound have not been elucidated, the general metabolism of flavonoid glycosides is well-documented.
Metabolism
Flavonoid glycosides are typically hydrolyzed by intestinal microflora or enzymes to their aglycone form. The aglycones and the intact glycosides that are absorbed can then undergo Phase II metabolism in the intestines and liver. This involves conjugation reactions such as glucuronidation, sulfation, and methylation. One study identified 3'-O-methylastilbin as a metabolite of astilbin. It is plausible that this compound follows a similar metabolic fate.
Interaction with Drug-Metabolizing Enzymes
An in vitro study investigated the interaction of astilbin, this compound, and neoastilbin with human cytochrome P450 2D6 (CYP2D6).[4] The results showed that all three isomers could bind to and inhibit the activity of CYP2D6, with astilbin showing the strongest binding.[4] This suggests a potential for herb-drug interactions if this compound is co-administered with drugs that are substrates of CYP2D6.
Figure 3: Postulated metabolic pathway for this compound.
Conclusions and Future Directions
The current body of scientific literature lacks direct evidence on the bioavailability and pharmacokinetics of this compound. However, based on robust data from its stereoisomers, astilbin and neoastilbin, it is reasonable to hypothesize that this compound also exhibits poor oral bioavailability. The phenomenon of in vivo isomerization is a key consideration, as the administration of neoastilbin likely results in systemic exposure to this compound.
To advance the development of this compound for therapeutic applications, the following research is imperative:
-
Development of a validated analytical method for the simultaneous quantification of all four stereoisomers (astilbin, neoastilbin, this compound, and neothis compound) in relevant biological matrices.
-
A dedicated pharmacokinetic study of pure this compound in a relevant animal model, including both oral and intravenous administration to determine its absolute bioavailability and other pharmacokinetic parameters.
-
Investigation into the in vivo isomerization of neoastilbin to this compound , with quantification of the plasma concentrations of both compounds over time.
-
Metabolite identification studies to elucidate the specific metabolic pathways of this compound.
-
In vitro and in vivo studies to further explore the potential for drug interactions mediated by the inhibition of cytochrome P450 enzymes.
Addressing these research gaps will provide a clear understanding of the absorption, distribution, metabolism, and excretion of this compound, which is essential for its further preclinical and clinical development.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction study of astilbin, this compound and neoastilbin toward CYP2D6 by multi-spectroscopy and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Isoastilbin from Smilax glabra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of isoastilbin, a flavonoid compound found in the rhizome of Smilax glabra. This document details the experimental protocols for extraction and purification, presents quantitative data, and explores the potential signaling pathways modulated by this class of compounds.
Introduction to this compound and Smilax glabra
Smilax glabra, commonly known as Tufuling, is a medicinal plant with a long history of use in traditional Chinese medicine. Its rhizomes are rich in a variety of bioactive compounds, including a group of stereoisomeric flavonoid glycosides: astilbin, neoastilbin, neothis compound, and this compound. Among these, this compound has garnered interest for its potential pharmacological activities. Structurally, these isomers differ in the stereochemistry at the C-2 and C-3 positions of the dihydroflavonol backbone. The precise isolation and characterization of each isomer are crucial for elucidating their specific biological functions.
Extraction and Isolation Protocols
The isolation of this compound from Smilax glabra typically involves an initial crude extraction followed by sophisticated chromatographic techniques to separate the closely related isomers.
Crude Extraction
A common initial step is the extraction of total flavonoids from the dried and powdered rhizomes of Smilax glabra. Ultrasonic-assisted extraction with a solvent such as 60% methanol is an effective method for obtaining the crude extract.[1][2] Another approach involves reflux extraction with 60% methanol.
Experimental Protocol: Ultrasonic-Assisted Extraction
-
Sample Preparation: Weigh a specific amount of powdered Smilax glabra rhizome (e.g., equivalent to 0.8 g).
-
Extraction: Add 100 mL of 60% methanol to the sample.
-
Ultrasonication: Perform ultrasonic extraction for a defined period.
-
Filtration: Filter the resulting mixture to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude extract.
Purification by High-Performance Counter-Current Chromatography (HPCCC)
High-Performance Counter-Current Chromatography (HPCCC), also known as High-Speed Counter-Current Chromatography (HSCCC), is a highly effective liquid-liquid chromatography technique for separating individual flavonoids from the crude extract. This method avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.
One established HPCCC method allows for the simultaneous isolation and purification of this compound along with its isomers.[3]
Experimental Protocol: HPCCC Purification of this compound
-
Apparatus: A high-performance counter-current chromatograph.
-
Solvent System: A two-phase solvent system composed of n-hexane-n-butanol-water. A common ratio is 1:2:3 (v/v/v).[3] Another reported system uses a 1:1:2 (v/v/v) ratio.[4]
-
Procedure:
-
Prepare the two-phase solvent system and allow the phases to separate.
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Dissolve the crude extract in a suitable volume of the solvent mixture.
-
Inject the sample into the HPCCC system.
-
Elute the compounds with the mobile phase at a constant flow rate.
-
Monitor the effluent with a UV detector (e.g., at 291 nm).
-
Collect the fractions corresponding to the different peaks.
-
Analyze the collected fractions for purity using High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data
The yield of this compound can vary depending on the starting material and the purification method employed. The following tables summarize quantitative data from published studies.
| Parameter | Value | Reference |
| Starting Material | 1.5 g crude sample | [4] |
| Yield of this compound | 48 mg | [4] |
| Yield of Astilbin | 105 mg | [4] |
Table 1: Yield of this compound and Astilbin from Crude Smilax glabra Extract via HSCCC
| Parameter | Value | Reference |
| Starting Material | 1.89 g ethyl acetate extract | [3] |
| Total Runs | 6 | [3] |
| Total Yield of this compound | 71.4 mg | [3] |
| Total Yield of Astilbin | 392.6 mg | [3] |
| Purity of Isolated Compounds | > 94.51% | [3] |
Table 2: Preparative Separation of Flavonoids from Smilax glabra Extract via HPCCC
Analytical Characterization
The identification and purity assessment of isolated this compound are typically performed using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).
Experimental Protocol: HPLC Analysis
-
System: Agilent 1260 HPLC system or equivalent.[5]
-
Column: Symmetry® C18 column (4.6 mm × 250 mm, 5.0 μm).[5]
-
Mobile Phase: A gradient of methanol and water is often used.[1] A common isocratic system consists of 25% acetonitrile and 75% water with 0.1% acetic acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Detection Wavelength: 291 nm.[5]
-
Injection Volume: 50 μL.[5]
Experimental Protocol: UPLC-QTOF-MS Analysis
-
System: Agilent 1290 Infinity UPLC system with a Q-TOF mass spectrometer.
-
Column: Agilent EC-C18 poroshell column (2.1 × 150 mm, 1.9 μm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 45°C.[6]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of flavonoids.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of this compound from Smilax glabra.
Caption: Workflow for the isolation and identification of this compound.
Potential Signaling Pathway
While specific studies on the signaling pathways modulated exclusively by this compound are limited, research on its isomers, particularly astilbin and neothis compound, and on the total flavonoid extract of Smilax glabra, suggests a significant role in modulating inflammatory responses. A key pathway implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
Disclaimer: The following diagram represents a probable mechanism of action for flavonoids from Smilax glabra, including this compound, based on existing literature for related compounds. Further research is required to confirm the specific interactions of pure this compound with these signaling components.
The anti-inflammatory effects of neothis compound, an isomer of this compound, have been shown to be mediated through the suppression of the NF-κB/NLRP3 pathway in the context of acute gouty arthritis.[4] This involves the inhibition of NF-κB activation, which in turn reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4]
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The successful isolation of pure this compound from Smilax glabra is a critical step for its further pharmacological evaluation. The methods outlined in this guide, particularly the use of HPCCC, provide a robust framework for obtaining this compound in high purity. While the precise molecular mechanisms of this compound are still under investigation, the modulation of key inflammatory pathways, such as NF-κB, by its isomers provides a strong rationale for its potential as a therapeutic agent. Further studies are warranted to fully characterize the bioactivities and clinical potential of this compound.
References
- 1. Soy isoflavones and their metabolites modulate cytokine-induced natural killer cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 4. Neothis compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Isoastilbin quantification.
An Application Note and Protocol for the Quantification of Isoastilbin by High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a detailed methodology for the quantification of this compound in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method is based on established principles for the analysis of related flavonoid compounds, such as its isomer Astilbin.[1][2] This guide covers instrumentation, reagent preparation, chromatographic conditions, sample preparation, and method validation parameters.
Introduction
This compound, a stereoisomer of Astilbin, is a dihydroflavonol glycoside found in various medicinal plants, including those from the Smilax genus. It exhibits a range of pharmacological activities, making its accurate quantification crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose.[3][4] This application note details a robust HPLC-UV method suitable for the determination of this compound.
Instrumentation and Reagents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Chromatography Data System (CDS) software (e.g., Empower)
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Ultrasonic Bath
-
Centrifuge
-
Vortex Mixer
-
Solid Phase Extraction (SPE) manifold and cartridges (for plasma samples)
-
Syringes and Syringe Filters (0.22 µm or 0.45 µm)[5]
Reagents and Standards
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)[6]
-
Methanol (HPLC grade)[6]
-
Water (HPLC or Milli-Q grade)
-
Acetic Acid or Formic Acid (HPLC grade)
-
Phosphoric Acid (HPLC grade)
-
All other chemicals and solvents should be of analytical grade.
Experimental Protocols
Preparation of Mobile Phase and Solutions
-
Mobile Phase A: 0.1% Acetic Acid (or Formic Acid) in Water. To prepare, add 1.0 mL of concentrated acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Solvent Quality: All mobile phase components should be filtered through a 0.45 µm or 0.22 µm membrane filter and degassed using an ultrasonic bath or helium sparging before use to prevent column clogging and ensure a stable baseline.[6]
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable solvent (e.g., 50% methanol). A typical calibration curve range would be from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[7] |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Methanol or Acetonitrile[2] |
| Gradient Elution | A gradient program is often effective. Example: Start with 35% B, increase to 45% B over 10 minutes, hold for 10 minutes.[2] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C |
| Detection Wavelength | 291 nm[1] |
| Injection Volume | 10 - 20 µL[1][8] |
| Run Time | Approximately 20 minutes (adjust as needed for elution and re-equilibration) |
Sample Preparation Protocols
-
Weighing: Accurately weigh a quantity of the homogenized sample powder equivalent to a known amount of the raw material (e.g., 50 mg).
-
Extraction: Transfer the sample to a centrifuge tube. Add a defined volume of extraction solvent (e.g., 5 mL of 60% Methanol).[1]
-
Sonication: Vortex the sample for 1 minute, then place it in an ultrasonic bath for 10-15 minutes to facilitate extraction.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Injection: Inject the filtered sample into the HPLC system.
-
Precipitation: To 250 µL of plasma in a microcentrifuge tube, add 750 µL of a precipitating agent like acetonitrile or methanol.[8]
-
Mixing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Evaporation & Reconstitution: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Filtration & Injection: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial and inject.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Plot a graph of the peak area versus the concentration of this compound.
-
Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.999 is typically desired.[8]
-
Quantification: Inject the prepared sample solutions. Determine the peak area corresponding to this compound. Calculate the concentration in the sample using the regression equation from the calibration curve.[9]
Method Validation
A full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[10][11] The key validation parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities). | The analyte peak should be well-resolved from other peaks, and no interfering peaks should be observed at the retention time of this compound in blank samples. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[3] | Correlation coefficient (r²) ≥ 0.999.[8] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[3] | Typically 80-120% of the test concentration for an assay.[12] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery studies. | Recovery should be within 98-102% for drug substance and 95-105% for drug product. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[3] Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like pH, flow rate, or column temperature are slightly varied. |
Experimental Workflow Visualization
References
- 1. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 2. researchgate.net [researchgate.net]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. iosrphr.org [iosrphr.org]
- 5. nacalai.com [nacalai.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. cipac.org [cipac.org]
- 8. scielo.br [scielo.br]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmtech.com [pharmtech.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes: Isolating Isoastilbin with Counter-Current Chromatography
Introduction
Isoastilbin, a dihydroflavonol glycoside found in plants such as Smilax glabra, has garnered significant interest from researchers for its potential therapeutic properties, including neuroprotective, antioxidant, and antimicrobial activities.[1] Efficient isolation and purification of this compound are crucial for further pharmacological studies and drug development. Counter-current chromatography (CCC), particularly high-speed counter-current chromatography (HSCCC), offers a robust and effective method for separating this compound from complex plant extracts. This technique, which utilizes two immiscible liquid phases without a solid support matrix, minimizes the risk of irreversible adsorption of the target compound.[2]
This document provides a detailed protocol for the isolation of this compound using HSCCC, based on established methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Analysis of this compound Isolation
The following table summarizes the quantitative data from various studies on the isolation of this compound using HSCCC. This allows for a clear comparison of different methodologies and their efficiencies.
| Parameter | Method 1 | Method 2 |
| Starting Material | Crude extract of Smilax glabra rhizome | Ethyl acetate extract of Smilax glabra Roxb. |
| Sample Load | 1.5 g | 1.89 g (over six runs) |
| Solvent System (v/v/v) | n-hexane:n-butanol:water (1:1:2) | n-hexane:n-butanol:water (1:2:3) |
| Yield of this compound | 48 mg | 71.4 mg (total from six runs) |
| Purity of this compound | Not specified | > 94.51% (determined by HPLC) |
| Yield of Astilbin | 105 mg | 392.6 mg (total from six runs) |
| Reference | [3] | [4] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the isolation of this compound.
Preparation of Crude Extract from Smilax glabra
-
Grinding: Obtain dried rhizomes of Smilax glabra and grind them into a fine powder.
-
Extraction:
-
For a general crude extract, subject the powdered rhizomes to extraction using an appropriate solvent such as ethanol or methanol.
-
For an ethyl acetate extract, perform a sequential extraction, starting with a less polar solvent and progressing to ethyl acetate to enrich the flavonoid content.[4][5]
-
-
Concentration: Evaporate the solvent from the resulting extract under reduced pressure to obtain a concentrated crude extract.
High-Speed Counter-Current Chromatography (HSCCC) Protocol
This protocol is a generalized procedure based on common practices for this compound isolation.[3][4]
-
HSCCC Apparatus: Utilize a high-speed counter-current chromatograph equipped with a suitable preparative coil column.[3]
-
Solvent System Preparation:
-
Prepare a two-phase solvent system by mixing the selected organic solvents and water in the specified volume ratios (see table above).
-
Thoroughly mix the components in a separatory funnel and allow the phases to separate. .
-
-
Stationary and Mobile Phase Selection:
-
For the n-hexane:n-butanol:water (1:1:2, v/v/v) system, the upper phase is typically used as the stationary phase.[3]
-
The choice of the mobile phase (upper or lower phase) depends on the partition coefficient (K-value) of the target compound.
-
-
Column Preparation:
-
Fill the entire column with the stationary phase.
-
Rotate the column at a specific speed (e.g., 800 rpm).
-
-
Sample Injection:
-
Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system.
-
Inject the sample solution into the column.
-
-
Elution and Fraction Collection:
-
Pump the mobile phase through the column at a constant flow rate.
-
Collect fractions of the eluent at regular intervals using a fraction collector.
-
-
Detection and Analysis:
-
Monitor the effluent using a UV detector at a suitable wavelength (e.g., 280 nm) to detect the separated compounds.
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
-
Purification and Identification:
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the logical workflow of the experimental protocol for isolating this compound.
Caption: Workflow for the isolation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Purification of astilbin and this compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Separation of Seven Polyphenols from the Rhizome of Smilax glabra by Offline Two Dimension Recycling HSCCC with Extrusion Mode - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Evaluating Isoastilbin Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Isoastilbin's bioactivity. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways to facilitate research and development of this promising natural compound.
Introduction to this compound and its Bioactivities
This compound is a dihydroflavonol glycoside, a natural flavonoid found in various medicinal plants. Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Cell-based assays are indispensable tools for elucidating the mechanisms of action and quantifying the potency of this compound in a physiologically relevant context.[1][2] These assays provide crucial data for preclinical drug development and mechanistic studies.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the reported quantitative data on the bioactivity of this compound from various in vitro cell-based assays.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | ~25-50 µM | [3] |
| TNF-α Secretion | RAW 264.7 | LPS | TNF-α | Inhibition observed | [4] |
| IL-6 Secretion | RAW 264.7 | LPS | IL-6 | Inhibition observed | [4] |
Table 2: Antioxidant Activity of this compound
| Assay | Method | Measured Parameter | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Chemical | Radical Scavenging | 4.01 ± 0.18 | [3] |
| ABTS Radical Scavenging | Chemical | Radical Scavenging | 3.11 ± 0.90 | [3] |
Table 3: Anti-cancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| HTB-26 | Breast Cancer | Crystal Violet | 10-50 | [5] |
| PC-3 | Pancreatic Cancer | Crystal Violet | 10-50 | [5] |
| HepG2 | Hepatocellular Carcinoma | Crystal Violet | 10-50 | [5] |
| HCT116 | Colorectal Cancer | Crystal Violet | 22.4 | [5] |
Experimental Protocols
This section provides detailed protocols for key cell-based assays to evaluate the bioactivity of this compound.
Anti-inflammatory Activity
3.1.1. Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Principle: LPS stimulation of RAW 264.7 cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
3.1.2. Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol details the measurement of the pro-inflammatory cytokines TNF-α and IL-6 secreted by macrophages in response to LPS stimulation, and the inhibitory effect of this compound.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Protocol:
-
Follow steps 1-4 from the NO inhibition protocol.
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding cell culture supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition by this compound.
-
Antioxidant Activity
3.2.1. Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the ability of this compound to reduce the levels of intracellular ROS induced by an oxidative stressor.
-
Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Protocol:
-
Seed cells (e.g., RAW 264.7 or other suitable cell lines) in a black, clear-bottom 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂ or LPS).
-
Load the cells with 10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Anti-cancer Activity
3.3.1. Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of this compound.
-
3.3.2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Seed and treat cancer cells with this compound as described for the MTT assay.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its bioactivity evaluation.
Caption: General experimental workflow for evaluating this compound bioactivity.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses the MAPK signaling pathway.
Caption: Putative inhibition of the PI3K/Akt pathway by this compound, based on the action of the related compound Astilbin.[5][6]
References
- 1. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Astilbin-induced inhibition of the PI3K/AKT signaling pathway decelerates the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astilbin-induced inhibition of the PI3K/AKT signaling pathway decelerates the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models and experimental protocols for investigating the in vivo effects of Isoastilbin, a dihydroflavonol glycoside with demonstrated neuroprotective, anti-inflammatory, and antioxidant properties.[1] The following sections detail established animal models, experimental procedures, and key signaling pathways involved in the therapeutic actions of this compound.
Animal Models for Studying this compound
This compound and its isomer, Astilbin, have been evaluated in several rodent models to assess their therapeutic potential across a range of diseases. The selection of an appropriate animal model is critical for elucidating the specific in vivo effects of this compound.
Neurodegenerative Disease Model: D-galactose and Aluminum Chloride-Induced Alzheimer's Disease
This model mimics the cognitive decline and pathological hallmarks of Alzheimer's disease (AD), including the deposition of amyloid-β (Aβ) and hyperphosphorylated Tau protein.[1]
-
Animal Strain: Male Kunming mice are commonly used.
-
Induction: Chronic administration of D-galactose and aluminum chloride (AlCl₃) induces oxidative stress and neuroinflammation, leading to AD-like pathology.[1]
-
Relevance: This model is suitable for evaluating the neuroprotective and cognitive-enhancing effects of this compound.[1]
Liver Injury and Fibrosis Models
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis: This is a widely used and reproducible model that mimics key features of human liver fibrosis.[2][3]
-
Animal Strain: Male Sprague-Dawley rats or C57BL/6J mice are typically used.[2][4]
-
Induction: Repeated intraperitoneal injections of CCl₄ cause chronic liver injury, leading to inflammation, hepatocyte necrosis, and the deposition of extracellular matrix proteins, resulting in fibrosis.[2][3][4]
-
Relevance: This model is ideal for investigating the anti-inflammatory, antioxidant, and anti-fibrotic effects of this compound on the liver.[4]
Concanavalin A (Con A)-Induced Immune-Mediated Liver Injury: This model is T-cell dependent and is used to study immune-mediated hepatitis.
-
Animal Strain: ICR mice are a suitable strain.
-
Induction: A single intravenous injection of Concanavalin A induces a severe inflammatory response in the liver, mediated by T-lymphocytes and the production of pro-inflammatory cytokines like TNF-α.
-
Relevance: This model is valuable for assessing the immunomodulatory and anti-inflammatory properties of this compound, particularly its effects on T-cell adhesion and cytokine production.
Inflammatory Arthritis Model: Collagen-Induced Arthritis (CIA)
The CIA model shares many immunological and pathological characteristics with human rheumatoid arthritis (RA).[5][6][7]
-
Animal Strain: DBA/1 mice are highly susceptible to CIA.[5][7]
-
Induction: Immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) induces an autoimmune response targeting the joints, leading to inflammation, synovitis, and joint destruction.[6][7] A booster injection is often given 21 days after the primary immunization.[5][7]
-
Relevance: This model is well-suited for evaluating the anti-inflammatory and immunomodulatory effects of this compound in the context of autoimmune arthritis.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound and its isomer Astilbin.
Table 1: this compound in a Mouse Model of Alzheimer's Disease
| Parameter | Animal Model | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Cognitive Function | D-galactose and AlCl₃-induced AD in mice | 20 and 40 mg/kg/day (oral gavage) | 28 days | Improved performance in Morris water maze, open field test, and Y-maze test. | [1] |
| Amyloid-β Deposition | D-galactose and AlCl₃-induced AD in mice | 40 mg/kg/day (oral gavage) | 28 days | Reduced Aβ deposition in the brain. | [1] |
| Tau Hyperphosphorylation | D-galactose and AlCl₃-induced AD in mice | 40 mg/kg/day (oral gavage) | 28 days | Decreased expression of phosphorylated-Tau in the brain. | [1] |
| Oxidative Stress | D-galactose and AlCl₃-induced AD in mice | 40 mg/kg/day (oral gavage) | 28 days | Increased levels of antioxidant enzymes (SOD, GSH-Px) and decreased malondialdehyde (MDA) in serum and brain. | [1] |
Table 2: Astilbin in a Rat Model of Liver Fibrosis
| Parameter | Animal Model | Astilbin Dosage | Treatment Duration | Key Findings | Reference |
| Liver Function | CCl₄-induced liver fibrosis in rats | 10, 20, and 40 mg/kg/day (oral gavage) | 8 weeks | Dose-dependent improvement in liver function. | [4] |
| Collagen Production | CCl₄-induced liver fibrosis in rats | 10, 20, and 40 mg/kg/day (oral gavage) | 8 weeks | Significant decrease in collagen production. | [4] |
| Inflammatory Response | CCl₄-induced liver fibrosis in rats | 10, 20, and 40 mg/kg/day (oral gavage) | 8 weeks | Reduced inflammatory response. | [4] |
| Oxidative Stress | CCl₄-induced liver fibrosis in rats | 10, 20, and 40 mg/kg/day (oral gavage) | 8 weeks | Decreased oxidative stress markers. | [4] |
| Nrf2 Pathway | CCl₄-induced liver fibrosis in rats | 40 mg/kg/day (oral gavage) | 8 weeks | Elevated hepatic levels of Nrf2 and its downstream targets (Nqo1, HO-1). | [4] |
Experimental Protocols
Preparation and Administration of this compound
-
Preparation: this compound can be dissolved in a suitable vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) for oral administration.
-
Administration: Oral gavage is a common and effective method for administering this compound to rodents.[1][4] The volume should not exceed 10 ml/kg of body weight for mice.[4] Proper technique is crucial to avoid injury to the animal.[4][5][7][8][9]
Induction of Alzheimer's Disease Model
-
Animals: Use male Kunming mice (20-25 g).
-
Induction: Administer D-galactose (120 mg/kg) and AlCl₃ (30 mg/kg) intraperitoneally once daily for 8 weeks.[1]
-
This compound Treatment: Begin daily oral gavage of this compound (20 or 40 mg/kg) starting from the 5th week of induction and continue for 28 days.[1]
-
Behavioral Testing: Conduct behavioral tests such as the Morris water maze, open field test, and Y-maze to assess cognitive function.[1][2][3][10]
-
Biochemical and Histological Analysis: At the end of the treatment period, collect brain tissue for the analysis of Aβ deposition, Tau phosphorylation, and markers of oxidative stress.[1]
Induction of Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
-
Animals: Use male Sprague-Dawley rats (180-220 g).[4]
-
Induction: Administer a 50% solution of CCl₄ in olive oil (2 ml/kg) via intraperitoneal injection twice a week for 8 weeks.[4]
-
Astilbin Treatment: Administer Astilbin (10, 20, or 40 mg/kg) by oral gavage daily for 8 weeks.[4]
-
Sample Collection: At the end of the study, collect blood samples for liver function tests (ALT, AST) and liver tissue for histological and biochemical analysis.
-
Histological Analysis: Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red to assess collagen deposition and the degree of fibrosis.[11][12][13]
-
Biochemical Analysis: Measure markers of oxidative stress (MDA, SOD, GSH-Px) and inflammation in liver homogenates. Analyze the expression of Nrf2 and its downstream target genes via Western blot and qRT-PCR.[4]
Induction of Collagen-Induced Arthritis (CIA)
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µl of the emulsion intradermally at the base of the tail.[6][7]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µl of the emulsion intradermally at a site different from the primary injection.[5][7]
-
This compound Treatment: Begin daily oral gavage of this compound at the desired dosage after the booster immunization.
-
Clinical Assessment: Monitor the mice for signs of arthritis, including paw swelling and erythema. Score the severity of arthritis using a standardized clinical scoring system.[6]
-
Measurement of Inflammatory Markers: At the end of the experiment, collect serum to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
This compound's Protective Mechanism in Liver Fibrosis via the Nrf2 Signaling Pathway
Caption: this compound promotes Nrf2 activation and antioxidant gene expression.
This compound's Anti-Inflammatory Effect via Inhibition of the TNF-α Signaling Pathway
Caption: this compound inhibits TNF-α-induced pro-inflammatory gene expression.
Experimental Workflow
Workflow for Evaluating this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
Caption: Experimental workflow for the CIA mouse model.
References
- 1. Protective roles of this compound against Alzheimer's disease via Nrf2-mediated antioxidation and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. turkishimmunology.org [turkishimmunology.org]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Histopathological evaluation of liver fibrosis and cirrhosis regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Separation of Astilbin and Isoastilbin Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astilbin is a flavanonol, a type of flavonoid, with four stereoisomers: astilbin (2R, 3R), isoastilbin (2R, 3S), neoastilbin (2S, 3S), and neothis compound (2S, 3R).[1] These isomers often coexist in plants, with astilbin typically being the most predominant. The separation and purification of these isomers are crucial for accurate biological activity assessment and drug development, as different stereoisomers can exhibit varied pharmacological effects. This document provides detailed methods for the separation of astilbin and this compound using High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC).
Methods for Separation
Two primary chromatographic techniques have proven effective for the separation of astilbin and this compound: High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC).
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby preventing irreversible adsorption of the sample. It is particularly well-suited for the preparative separation of natural products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds. Reversed-phase HPLC with a C18 column is commonly employed for the analysis of flavonoids like astilbin and its isomers.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the separation of astilbin and this compound isomers.
Table 1: HSCCC Preparative Separation of Astilbin and this compound from Smilax glabra Rhizome Extract [2]
| Parameter | Value |
| Instrument | High-Speed Counter-Current Chromatograph |
| Column Volume | 700 mL |
| Sample | Crude extract from Smilax glabra rhizome |
| Sample Load | 1.5 g |
| Solvent System | n-hexane-n-butanol-water (1:1:2, v/v/v) |
| Stationary Phase | Upper phase of the solvent system |
| Mobile Phase | Lower phase of the solvent system |
| Yield of Astilbin | 105 mg |
| Yield of this compound | 48 mg |
Table 2: HPLC Method Parameters for Flavonoid Isomer Analysis
| Parameter | Method 1 (Astilbin & Neoastilbin)[1][3] | Method 2 (General Astilbin)[4][5] |
| Column | Symmetry C18 (250 mm × 4.6 mm i.d., 5 µm) | C18 Column |
| Mobile Phase | Not specified | Methanol and Water (gradient) |
| Detection Wavelength | Not specified | 291 nm[4] / 290 nm[5] |
| Retention Time (Astilbin) | 4.97 min | 34.06 min |
| Retention Time (Neoastilbin) | 4.62 min | - |
Experimental Protocols
Protocol 1: Preparative Separation of Astilbin and this compound by HSCCC
This protocol is based on the method described for the purification of astilbin and this compound from the rhizome extract of Smilax glabra.[2]
1. Sample Preparation: a. Obtain a crude extract of Smilax glabra rhizome. b. Dissolve 1.5 g of the crude extract in a suitable volume of the two-phase solvent system mixture for injection.
2. HSCCC System Preparation: a. Prepare the two-phase solvent system of n-hexane-n-butanol-water (1:1:2, v/v/v). b. Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. c. Fill the HSCCC column (700 mL) entirely with the upper phase (stationary phase).
3. Separation: a. Set the apparatus to rotate at the desired speed. b. Pump the lower phase (mobile phase) into the column at a specific flow rate. c. Once hydrodynamic equilibrium is reached (mobile phase elutes from the column outlet), inject the prepared sample solution. d. Continue the elution with the mobile phase.
4. Fraction Collection and Analysis: a. Collect fractions of the effluent at regular intervals. b. Analyze the collected fractions by a suitable method (e.g., HPLC, TLC) to identify the fractions containing pure astilbin and this compound. c. Combine the respective pure fractions and evaporate the solvent to obtain purified astilbin and this compound.
5. Structure Confirmation: a. Confirm the chemical structures of the purified compounds using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2]
Protocol 2: Analytical Separation of Astilbin Isomers by HPLC
This protocol provides a general framework for the analytical separation of astilbin isomers, which can be optimized for baseline separation of astilbin and this compound.
1. Standard and Sample Preparation: a. Prepare stock solutions of astilbin and this compound standards in methanol. b. Prepare sample solutions by dissolving the extract or mixture in the mobile phase or a suitable solvent. c. Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.
2. HPLC System and Conditions: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., acetic acid, formic acid) to improve peak shape. For example, a gradient of methanol and water can be used.[4] Another system uses a gradient of 2% (v/v) acetic acid (solvent A) and acetonitrile (solvent B).[5] c. Flow Rate: Typically 0.8 to 1.0 mL/min. d. Detection: UV detector set at the maximum absorbance wavelength for astilbin, which is around 290-291 nm.[4][5] e. Injection Volume: 10-20 µL. f. Column Temperature: Ambient or controlled (e.g., 25°C).
3. Analysis: a. Inject the standard solutions to determine the retention times of astilbin and this compound. b. Inject the sample solution to separate and identify the isomers based on their retention times compared to the standards. c. Quantify the isomers by creating a calibration curve using the standard solutions.
Visualizations
Caption: HSCCC workflow for preparative separation.
Caption: HPLC workflow for analytical separation.
Caption: Relationship between isomers and methods.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of astilbin and this compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma [mdpi.com]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. thaiscience.info [thaiscience.info]
Application Notes and Protocols for Measuring the Antioxidant Capacity of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastilbin, a dihydroflavonol glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. The ability of this compound to neutralize free radicals is a key aspect of its mechanism of action, contributing to its potential role in mitigating oxidative stress-related diseases. This document provides detailed application notes and standardized protocols for evaluating the in vitro antioxidant capacity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Additionally, it outlines the Nrf2 signaling pathway, a crucial mechanism through which this compound is believed to exert its antioxidant effects.
Data Presentation: Antioxidant Capacity of this compound
The antioxidant capacity of this compound has been quantified using DPPH and ABTS radical scavenging assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to scavenge 50% of the free radicals, are summarized in the table below.
| Assay | This compound IC50 (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |
| DPPH Radical Scavenging Assay | 4.01 ± 0.18[1] | (-)-Epicatechin | 1.86 ± 0.22[1] |
| ABTS Radical Scavenging Assay | 3.11 ± 0.90[1] | (-)-Epicatechin | 1.51 ± 0.13[1] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox, or (-)-Epicatechin)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the scavenging activity (%) against the concentration of this compound to determine the IC50 value.
-
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol (analytical grade)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox, or (-)-Epicatechin)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 2.5, 5, 10, 20 µg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 10 µL of methanol to a well containing 190 µL of the working ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for 6-10 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Plot the scavenging activity (%) against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Signaling Pathway
This compound has been shown to exert its antioxidant effects, at least in part, by modulating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of various antioxidant and cytoprotective genes.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
References
Western Blot Analysis of Signaling Pathways Modulated by Isoastilbin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of Isoastilbin on key cellular signaling pathways. The protocols detailed below are intended to offer a starting point for researchers and can be adapted based on specific cell or tissue types and experimental conditions.
Introduction to this compound and its Therapeutic Potential
This compound is a dihydroflavonol glycoside with demonstrated neuroprotective, antioxidant, antimicrobial, and anti-apoptotic properties.[1] Its structural similarity to astilbin, a flavonoid with known anti-inflammatory and immunosuppressive activities, suggests that this compound may also modulate critical signaling pathways implicated in various diseases. Western blotting is an indispensable technique for elucidating these mechanisms by detecting changes in the expression and phosphorylation status of key signaling proteins.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[2] Aberrant NF-κB signaling is implicated in numerous inflammatory diseases and cancers. This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[3]
Application Note:
Western blot analysis can be employed to assess the inhibitory effect of this compound on the NF-κB pathway by measuring the phosphorylation of the p65 subunit. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation (e.g., with lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate gene transcription. A key indicator of NF-κB activation is the phosphorylation of p65 (p-p65).[2] Studies have shown that this compound can significantly inhibit the LPS-induced phosphorylation of p65 in RAW 264.7 macrophage cells.[3]
Quantitative Data Summary:
The following table summarizes the inhibitory effect of this compound on the expression of phosphorylated p65 (p-p65) in LPS-stimulated RAW 264.7 cells, as determined by Western blot analysis.[3]
| Treatment | Concentration | Fold Change in p-p65 Expression (relative to LPS-stimulated control) | Statistical Significance (p-value) |
| Control | - | Not Applicable | - |
| LPS (1 µg/mL) | - | 1.0 (baseline) | - |
| This compound + LPS | 25 µM | Markedly Decreased | < 0.01 |
| This compound + LPS | 50 µM | Markedly Decreased | < 0.01 |
| This compound + LPS | 100 µM | Markedly Decreased | < 0.01 |
Note: The qualitative description "Markedly Decreased" is used as the precise fold change was not numerically specified in the source material, however, the statistical significance indicates a strong inhibitory effect.
NF-κB Signaling Pathway Diagram:
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. The pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK.[4]
Disclaimer: As of the latest literature search, specific studies detailing the effects of This compound on the MAPK pathway via Western blot are limited. The following information is based on studies of the structurally similar compound, astilbin , and is provided as a likely applicable framework for this compound research.
Application Note:
To investigate the effect of this compound on the MAPK pathway, Western blot analysis can be used to measure the phosphorylation of key kinases such as ERK1/2, JNK, and p38. Astilbin has been shown to suppress the function of inflammatory cells by inhibiting the MAPK signaling pathway. A decrease in the ratio of phosphorylated to total protein for these kinases would indicate an inhibitory effect of this compound.
Quantitative Data Summary (Template):
| Treatment | Concentration | Fold Change in p-ERK/Total ERK | Fold Change in p-JNK/Total JNK | Fold Change in p-p38/Total p38 |
| Control | - | 1.0 | 1.0 | 1.0 |
| Stimulant | - | (Value) | (Value) | (Value) |
| This compound + Stimulant | (Concentration) | (Value) | (Value) | (Value) |
MAPK Signaling Pathway Diagram:
Caption: Postulated inhibition of the MAPK pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[5] Dysregulation of this pathway is a hallmark of many cancers.
Disclaimer: As of the latest literature search, specific studies detailing the effects of This compound on the PI3K/Akt pathway via Western blot are limited. The following information is based on studies of the structurally similar compound, astilbin , and is provided as a likely applicable framework for this compound research.
Application Note:
The effect of this compound on the PI3K/Akt pathway can be determined by assessing the phosphorylation status of PI3K and Akt. Astilbin has been shown to inhibit the PI3K/Akt signaling pathway.[2] A reduction in the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) relative to their total protein levels would suggest an inhibitory role for this compound in this pathway.
Quantitative Data Summary (Template):
| Treatment | Concentration | Fold Change in p-PI3K/Total PI3K | Fold Change in p-Akt/Total Akt |
| Control | - | 1.0 | 1.0 |
| Stimulant | - | (Value) | (Value) |
| This compound + Stimulant | (Concentration) | (Value) | (Value) |
PI3K/Akt Signaling Pathway Diagram:
Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a vital process for normal development and tissue homeostasis. Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells.
Disclaimer: As of the latest literature search, specific studies detailing the effects of This compound on apoptosis via Western blot are limited. The following information is based on studies of the structurally similar compound, astilbin , and general apoptosis detection methods, and is provided as a likely applicable framework for this compound research.
Application Note:
Western blotting can be used to assess the pro-apoptotic effects of this compound by detecting key markers of apoptosis. These include the cleavage of caspase-3, a key executioner caspase, and the expression levels of Bcl-2 family proteins, which regulate apoptosis. An increase in the level of cleaved caspase-3 and a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax would indicate the induction of apoptosis by this compound.
Quantitative Data Summary (Template):
| Treatment | Concentration | Fold Change in Cleaved Caspase-3 | Fold Change in Bcl-2/Bax Ratio |
| Control | - | 1.0 | 1.0 |
| This compound | (Concentration) | (Value) | (Value) |
Apoptosis Pathway Diagram:
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
General Western Blot Workflow Diagram:
Caption: General workflow for Western blot analysis.
Detailed Protocol for Western Blot Analysis:
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking reagents may be necessary for specific targets and cell lines.
A. Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration. Include appropriate positive and negative controls.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
B. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
C. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
For NF-κB: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65
-
For MAPK: anti-phospho-p44/42 MAPK (Erk1/2), anti-p44/42 MAPK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38
-
For PI3K/Akt: anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt (Ser473), anti-Akt
-
For Apoptosis: anti-cleaved caspase-3, anti-Bcl-2, anti-Bax
-
Loading Control: anti-β-actin or anti-GAPDH
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to the loading control. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
References
- 1. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Gene Expression Analysis in Response to Isoastilbin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Isoastilbin is a flavonoid and a stereoisomer of astilbin, a compound known for its significant anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. This document provides detailed protocols and application notes for analyzing changes in gene and protein expression in response to this compound treatment, with a focus on key inflammatory signaling pathways.
Key Signaling Pathways Modulated by this compound
Astilbin, the closely related stereoisomer of this compound, has been shown to exert its anti-inflammatory effects by modulating critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[3][4] These pathways are central regulators of inflammatory responses, controlling the expression of various pro-inflammatory cytokines and mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a primary target in inflammatory processes.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB complex (typically p50/RelA) to translocate to the nucleus and activate the transcription of target genes like TNF-α, IL-6, and COX-2.[5] this compound is suggested to inhibit this process, thereby downregulating the expression of these inflammatory mediators.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is another crucial regulator of inflammation and is often activated by cellular stress and inflammatory cytokines.[7] Activation of this pathway leads to the expression of inflammatory genes, including cyclooxygenase-2 (COX-2).[8] Studies on related compounds suggest that this compound may reduce the phosphorylation, and thus the activation, of p38 MAPK.[8]
Experimental Design and Workflow
A typical workflow for analyzing the effects of this compound on gene and protein expression involves cell culture, treatment, sample collection, and downstream analysis using techniques like quantitative Real-Time PCR (qRT-PCR) and Western Blotting.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate appropriate cells (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) in 6-well plates at a density of 1 x 10⁶ cells/well. Culture in complete medium and incubate at 37°C in a 5% CO₂ incubator until 70-80% confluency is reached.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Incubate for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: After pre-treatment, add an inflammatory stimulus (e.g., 1 µg/mL Lipopolysaccharide (LPS) for macrophages) to the wells (except for the unstimulated control group) and incubate for the desired period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
-
Harvesting:
-
For RNA: Wash cells twice with ice-cold PBS, then lyse directly in the well using a lysis buffer from an RNA isolation kit.
-
For Protein: Wash cells twice with ice-cold PBS, scrape cells into 1 mL of ice-cold PBS, and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
-
Protocol 2: RNA Isolation and qRT-PCR
This protocol quantifies the mRNA levels of target genes.
A. RNA Isolation
-
Isolate total RNA from the lysed cells using a commercial kit (e.g., TRIzol reagent or a spin-column-based kit) according to the manufacturer's instructions.[9]
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.[9]
B. cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with reverse transcriptase (e.g., M-MLV).[9][10]
-
The reaction typically involves incubating the RNA with random primers or oligo(dT) primers, dNTPs, and reverse transcriptase at 42-55°C for 50-60 minutes, followed by enzyme inactivation at 70-85°C.[9][11]
C. Quantitative Real-Time PCR (qRT-PCR)
-
Prepare the qRT-PCR reaction mix on ice. For a single 20 µL reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template (e.g., 1:10 dilution)
-
6 µL of Nuclease-free water
-
-
Perform the PCR in a real-time thermal cycler with a program such as:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify primer specificity.[10]
-
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).[12]
Protocol 3: Western Blotting
This protocol detects and quantifies the levels of specific proteins.
A. Protein Extraction and Quantification
-
Lyse the cell pellets (from Protocol 3.1) in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13][14]
-
Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C.[13]
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration using a BCA or Bradford protein assay.[14]
B. SDS-PAGE and Protein Transfer
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.[15]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[15]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[14]
C. Immunodetection
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-IκBα, anti-COX-2) overnight at 4°C, diluted according to the manufacturer's recommendation.[13]
-
Wash the membrane 3-5 times with TBST for 5 minutes each.[13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again 3-5 times with TBST.
-
Apply a chemiluminescent substrate (ECL) to the membrane and visualize the protein bands using a CCD imaging system.[13]
-
If necessary, strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
Data Presentation and Interpretation
Quantitative data from qRT-PCR and Western Blot densitometry should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Relative mRNA Expression of Inflammatory Genes
This table shows hypothetical qRT-PCR data for key inflammatory genes in LPS-stimulated cells with and without this compound pre-treatment. A decrease in fold change indicates successful inhibition by this compound.
| Gene Target | Treatment Group | Relative Fold Change (vs. Stimulated Control) | P-value |
| TNF-α | LPS + this compound | 0.45 | <0.05 |
| IL-6 | LPS + this compound | 0.38 | <0.05 |
| COX-2 | LPS + this compound | 0.52 | <0.05 |
Table 2: Relative Protein Expression Levels
This table presents hypothetical densitometry data from Western Blots, normalized to a loading control. A decrease in the ratio of phosphorylated (active) protein to total protein suggests pathway inhibition.
| Protein Target | Treatment Group | Relative Protein Level (Normalized to Loading Control) | P-value |
| p-p38 / Total p38 | LPS + this compound | 0.41 | <0.05 |
| IκBα / β-actin | LPS + this compound | 1.85 (degradation prevented) | <0.05 |
| COX-2 / β-actin | LPS + this compound | 0.58 | <0.05 |
Interpretation: A significant reduction in the mRNA levels of TNF-α, IL-6, and COX-2 following this compound treatment suggests transcriptional repression.[3] Similarly, decreased p38 phosphorylation and stabilization of IκBα protein levels indicate that this compound acts upstream to inhibit the MAPK and NF-κB signaling pathways, respectively.[3][8] These results provide a mechanistic basis for the anti-inflammatory properties of this compound.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. mcgill.ca [mcgill.ca]
- 11. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 12. mdpi.com [mdpi.com]
- 13. bio-rad.com [bio-rad.com]
- 14. biomol.com [biomol.com]
- 15. cdn.origene.com [cdn.origene.com]
Application Notes & Protocols: Isoastilbin as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isoastilbin, a dihydroflavonol glycoside found in various medicinal plants such as Smilax glabra, is a compound of increasing interest due to its potential biological activities.[1] Accurate quantification of this compound in plant extracts and finished products is crucial for quality control, standardization, and further pharmacological research. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, with a primary focus on High-Performance Liquid Chromatography (HPLC).
Introduction to this compound
This compound is a stereoisomer of astilbin, neoastilbin, and neothis compound, all of which can be found in the rhizomes of Smilax glabra Roxb.[1] These flavonoids are considered key bioactive markers and are known to possess a range of biological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] As a reference standard, this compound is essential for the accurate identification and quantification of this specific isomer in complex botanical matrices.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂O₁₁ | --INVALID-LINK-- |
| Molecular Weight | 450.4 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in methanol, ethanol; slightly soluble in water. | General knowledge |
Experimental Protocols
Protocol for Preparation of Standard Stock and Working Solutions
This protocol outlines the preparation of this compound standard solutions for the generation of a calibration curve for HPLC analysis.
Materials:
-
This compound reference standard (purity ≥98%)
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 50 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in approximately 7 mL of HPLC-grade methanol by vortexing or brief sonication.
-
Once fully dissolved, bring the solution to volume with methanol and mix thoroughly. This is the stock solution.
-
-
Working Standard Solutions Preparation:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol. For example, to prepare a 100 µg/mL solution, transfer 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and bring to volume with methanol.
-
A typical calibration curve for HPLC analysis might include concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Storage:
-
Store stock and working solutions at 2-8°C in amber vials to protect from light. It is recommended to prepare fresh working solutions daily for optimal accuracy.
Protocol for HPLC Quantification of this compound in a Plant Extract
This protocol provides a general method for the quantification of this compound in a plant extract, such as from Smilax glabra.
Materials and Equipment:
-
Plant extract (e.g., methanolic extract of Smilax glabra rhizome)
-
Prepared this compound working standard solutions
-
HPLC system with UV-Vis or DAD detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |
| Gradient | 10-30% A (0-20 min), 30-50% A (20-35 min), 50-10% A (35-40 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 291 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in methanol and sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Calibration Curve:
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
-
Sample Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
-
Calculation:
-
Calculate the concentration of this compound in the original extract using the following formula: Concentration (mg/g) = (C x V) / W Where:
-
C = Concentration from the calibration curve (mg/mL)
-
V = Final volume of the sample solution (mL)
-
W = Weight of the extract (g)
-
-
Method Validation Parameters
For reliable quantification, the analytical method should be validated according to ICH guidelines. The following table provides representative performance data for the HPLC analysis of astilbin, a stereoisomer of this compound, which can be used as a benchmark for the validation of an this compound quantification method.
| Parameter | Result |
| Linearity Range | 5.55 - 19.40 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 3% |
| Accuracy (Recovery %) | 98 - 102% |
Note: This data is for astilbin and serves as an example. Specific validation for this compound should be performed.
Visualizations
Experimental Workflow for Phytochemical Analysis
References
Application Notes and Protocols for the Formulation of Isoastilbin for In Vivo Administration
Introduction
Isoastilbin, a dihydroflavonol glycoside found in plants such as Rhizoma Smilacis glabrae, exhibits promising neuroprotective, antioxidant, and anti-apoptotic properties, making it a compound of interest for research in conditions like Alzheimer's disease.[1][2][3] A significant challenge in the preclinical development of this compound and its isomers, such as astilbin, is their poor aqueous solubility and low oral bioavailability.[4][5][6] This necessitates the development of advanced formulation strategies to enhance its solubility and ensure effective systemic exposure in in vivo models. These application notes provide detailed protocols for the formulation, administration, and analysis of this compound for in vivo research.
Application Note 1: Enhancing this compound Bioavailability through Nanoformulation
The low oral bioavailability of astilbin and its isomers (often below 2%) is a major hurdle for in vivo studies.[5][6][7][8] Nanoformulation strategies, such as nanoemulsions or protein-based nanoparticles, have been shown to significantly improve the bioavailability of the related compound astilbin by increasing its dissolution rate and absorption.[7][9] This section details a protocol for preparing this compound-loaded nanoparticles adapted from established methods for astilbin.
Quantitative Data: Physicochemical Properties of Flavonoid Formulations
The following table summarizes key parameters for astilbin, a stereoisomer of this compound, and a nanoformulation approach that significantly improved its bioavailability. These values serve as a benchmark for developing and characterizing this compound formulations.
| Parameter | Astilbin (Unformulated) | Astilbin-Loaded Zein-Caseinate Nanoparticles |
| Water Solubility (µg/mL) | 132.72[4][10] | Not explicitly stated, but exists in amorphous state[7] |
| Absolute Oral Bioavailability | 0.30% - 1.27%[4][5][6][10] | 4.40%[7] |
| Particle Size (nm) | N/A | 152.9[7] |
| Encapsulation Efficiency (%) | N/A | 80.1[7] |
| Loading Efficiency (%) | N/A | 21.8[7] |
Experimental Protocol: Preparation of this compound-Loaded Nanoparticles
This protocol is based on the antisolvent precipitation method used for astilbin, which is suitable for poorly water-soluble compounds like this compound.[7]
Materials:
-
This compound powder
-
Zein (from corn)
-
Sodium caseinate
-
Ethanol (90%)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
Methodology:
-
Preparation of the Organic Phase: Dissolve a specific mass of this compound and zein in 90% ethanol. A suggested starting mass ratio is 1:1 (e.g., 50 mg of this compound and 50 mg of zein in 10 mL of ethanol).
-
Preparation of the Aqueous Phase: Dissolve sodium caseinate in deionized water to create the aqueous phase. A suggested mass ratio of this compound to sodium caseinate is 1:2 (e.g., 100 mg of sodium caseinate in 40 mL of water).
-
Antisolvent Precipitation: Vigorously stir the aqueous phase using a magnetic stirrer. Inject the organic phase (this compound-zein solution) into the aqueous phase at a constant rate. The rapid change in solvent polarity will cause the precipitation of this compound and zein into nanoparticles, which are stabilized by the sodium caseinate.
-
Solvent Removal: Continue stirring the resulting nanoparticle suspension at room temperature for 4-6 hours to allow for the complete evaporation of ethanol.
-
Homogenization (Optional but Recommended): To ensure a uniform particle size distribution, homogenize or sonicate the suspension.
-
Characterization: Analyze the resulting nanoparticle suspension for particle size, zeta potential, encapsulation efficiency, and loading capacity using standard techniques (e.g., Dynamic Light Scattering, HPLC).
-
Storage: For long-term stability, the nanoparticle suspension can be lyophilized (freeze-dried) and stored at -20°C.[3][7]
Workflow for Nanoformulation and In Vivo Evaluation
Caption: Workflow for this compound Nanoformulation and In Vivo Testing.
Application Note 2: In Vivo Administration and Pharmacokinetic Analysis
Following successful formulation, the next step is to assess the in vivo behavior of this compound. This involves administering the formulation to animal models and analyzing its pharmacokinetic profile.
Quantitative Data: Comparative Pharmacokinetic Parameters
This table presents pharmacokinetic data for astilbin in rats after oral administration, which can be used as a reference for designing and interpreting studies with this compound formulations.
| Parameter | Oral Astilbin Suspension (20 mg/kg) | Oral Astilbin (12 mg/kg) | Oral Astilbin (24 mg/kg) |
| Cmax (ng/mL) | 60.9[4] | - | - |
| Tmax (h) | 0.17[4] | - | - |
| t1/2 (h) | 0.5[4] | 1.68[5][6] | 1.82[5][6] |
| AUC (ng·h/mL) | - | 134.9 ± 79.9 | 299 ± 91.1 |
| Bioavailability (%) | 0.30[4][10] | 1.16[5][6] | 1.27[5][6] |
AUC data for the 12 and 24 mg/kg doses were reported as AUC(0-t) in ng/mLmin and have been converted for consistency.*
Experimental Protocol: Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats or mice.
Animals:
-
Male BALB/c mice (25-30 g) or Wistar rats (200-250 g).[6][11]
-
Animals should be fasted for 12 hours before administration, with free access to water.[4]
Administration:
-
Formulation Preparation: Re-disperse the lyophilized this compound nanoparticles in sterile water or saline to the desired concentration (e.g., 6 mg/mL).[4] For comparison, a suspension of unformulated this compound in water (or water with a suspending agent like 0.5% carboxymethylcellulose sodium) should be prepared.
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at a volume appropriate for the animal's weight (e.g., 10 mL/kg for rats).[4] A typical dose might be 20 mg/kg.[4]
-
Intravenous (IV): To determine absolute bioavailability, a separate group of animals should receive an IV injection via the tail vein. The IV solution must be sterile and fully dissolved, often requiring a co-solvent like ethanol, diluted significantly with water or saline.[4] A typical IV dose is lower (e.g., 2 mg/kg).[4]
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collect blood into heparinized tubes and immediately centrifuge at ~10,000 x g for 10 minutes to separate the plasma.[4]
Plasma Sample Pretreatment & Analysis:
-
Protein Precipitation: To an aliquot of plasma (e.g., 50 µL), add 3 parts of cold methanol or acetonitrile containing an internal standard (e.g., 150 µL of methanol with rutin).[4]
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 10,000 x g for 10 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the concentration of this compound.[6]
-
Pharmacokinetic Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) using non-compartmental analysis software.[6]
Signaling Pathway Modulated by this compound
This compound has been shown to exert protective effects against oxidative stress by modulating the Nrf2 signaling pathway.[1] Understanding this mechanism is crucial for interpreting in vivo efficacy studies.
Nrf2-Mediated Antioxidant Response Pathway
Caption: this compound promotes Nrf2 dissociation, nuclear translocation, and antioxidant gene expression.
References
- 1. Protective roles of this compound against Alzheimer's disease via Nrf2-mediated antioxidation and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement of Astilbin in Rats through Zein-Caseinate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute oral toxicity and pharmacokinetic study of astilbin after oral administration of Phanera strychnifolia stem extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. researchgate.net [researchgate.net]
- 11. phcog.com [phcog.com]
Application Notes & Protocols: Purity Assessment of Isoastilbin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction:
Isoastilbin, a flavonoid compound, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. For research, preclinical, and clinical studies, ensuring the purity and quality of this compound samples is paramount. These application notes provide detailed protocols and data interpretation guidelines for the most common analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally unstable compounds like this compound. It separates components in a mixture, allowing for both qualitative and quantitative analysis.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a standard RP-HPLC method for this compound purity assessment.
a) Equipment and Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound standard and sample
-
Methanol (for sample preparation)
b) Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm
-
Gradient Elution:
-
0-20 min: 15-35% B
-
20-30 min: 35-50% B
-
30-35 min: 50-15% B
-
35-40 min: 15% B (re-equilibration)
-
c) Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in methanol to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
d) Data Analysis: The purity of the this compound sample is determined by calculating the peak area percentage.
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time (min) | ~15.8 |
| Purity by Area % | >98% |
| Tailing Factor | <1.2 |
| Theoretical Plates | >5000 |
Workflow for HPLC Purity Assessment
Caption: Workflow for assessing this compound purity using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for purity assessment and impurity identification.
Experimental Protocol: LC-MS
a) Liquid Chromatography (LC) Conditions:
-
Utilize the same LC conditions as the HPLC protocol described above.
b) Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
c) Data Analysis:
-
Confirm the identity of the main peak by its mass-to-charge ratio (m/z). The expected [M-H]⁻ ion for this compound (C₂₁H₂₂O₁₁) is approximately 449.1.
-
Analyze minor peaks to identify potential impurities by their m/z values.
Data Presentation: LC-MS Analysis
| Analyte | Expected [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) |
| This compound | 449.1240 | 449.1245 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule, making it an invaluable tool for confirming the identity and assessing the purity of this compound.
Experimental Protocol: ¹H and ¹³C NMR
a) Equipment and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
b) Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
c) NMR Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Use standard pulse programs for both experiments.
d) Data Analysis:
-
Compare the chemical shifts (δ) and coupling constants (J) of the sample spectrum with published data for this compound to confirm its identity.
-
The absence of significant unassigned signals indicates high purity.
Data Presentation: Key ¹H NMR Signals for this compound in DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | ~6.18 | d |
| H-8 | ~6.39 | d |
| H-2' | ~7.32 | d |
| H-5' | ~6.80 | d |
| H-6' | ~7.20 | dd |
| H-1'' (Rhamnose) | ~5.05 | d |
Logical Relationship of Purity Assessment Techniques
The following diagram illustrates the logical flow and complementary nature of the described analytical techniques for a comprehensive purity assessment of this compound.
Caption: Interrelation of techniques for this compound purity analysis.
Application Notes and Protocols for Studying Nrf2 Signaling Pathway Activation by Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastilbin, a flavonoid glycoside, has garnered significant interest for its potent antioxidant and anti-inflammatory properties. These effects are primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or induction by compounds like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT), thereby fortifying cellular defenses against oxidative damage.[1][2] These application notes provide a comprehensive guide for utilizing this compound to study the activation of the Nrf2 signaling pathway.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound and its isomer, astilbin, on Nrf2 signaling and cell viability.
Table 1: Effect of this compound on Cell Viability and Reactive Oxygen Species (ROS)
| Cell Line | Stressor | This compound Concentration (µM) | Incubation Time | Outcome | Quantitative Result | Reference |
| PC12 | L-Glutamate (25 mM) | 30 | 3h pre-incubation | Increased Cell Viability | >30% improvement vs. L-Glu alone | [1] |
| PC12 | L-Glutamate (25 mM) | 30 | 3h pre-incubation | Decreased Caspase-3 Activity | 39.1% reduction vs. L-Glu alone | [1] |
| PC12 | L-Glutamate (25 mM) | 30 | 12h co-incubation | Decreased Intracellular ROS | Significant reduction (P<0.001) | [1] |
| AD Mice Brain | AlCl₃ + D-galactose | 20 mg/kg/day | 28 days | Decreased ROS Levels | 29.7% reduction vs. vehicle | [3] |
| AD Mice Serum | AlCl₃ + D-galactose | 20 mg/kg/day | 28 days | Decreased ROS Levels | 17.9% reduction vs. vehicle | [3] |
Table 2: Effect of this compound/Astilbin on Nrf2 and Target Gene/Protein Expression
| Model System | Treatment | Concentration | Duration | Target Gene/Protein | Fold Change / % Change | Reference |
| PC12 cells | This compound + L-Glu | 10 µM | 24h | Nrf2 Protein | Strong enhancement | [3] |
| PC12 cells | This compound + L-Glu | 30 µM | 24h | Nrf2 Protein | Strong enhancement | [3] |
| PC12 cells | This compound + L-Glu | 10 µM | 24h | HO-1 Protein | Strong enhancement | [3] |
| PC12 cells | This compound + L-Glu | 30 µM | 24h | HO-1 Protein | Strong enhancement | [3] |
| PC12 cells | This compound + L-Glu | 10 µM | 24h | SOD1 Protein | Strong enhancement | [3] |
| PC12 cells | This compound + L-Glu | 30 µM | 24h | CAT Protein | Strong enhancement | [3] |
| Primary Neurons (OGD/R) | Astilbin | 20 µM | 8h pre-treatment | Nuclear Nrf2 Protein | Notable increase | [4] |
| Primary Neurons (OGD/R) | Astilbin | 20 µM | 8h pre-treatment | HO-1 Protein | Increased expression | [4] |
| Primary Neurons (OGD/R) | Astilbin | 20 µM | 8h pre-treatment | NQO-1 Protein | Increased expression | [4] |
Signaling Pathways and Experimental Workflows
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: General experimental workflow for studying Nrf2 activation by this compound.
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol determines the protective effect of this compound against oxidative stress-induced cell death.
Materials:
-
Cells (e.g., PC12, HepG2, or primary neurons)
-
96-well plates
-
This compound
-
Oxidative stressor (e.g., L-Glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 30 µM) for a specified time (e.g., 3 hours).
-
Induce oxidative stress by adding the stressor (e.g., 25 mM L-Glutamate) and co-incubate for the desired duration (e.g., 24 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
-
-
For CCK-8 assay:
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Nrf2 and Target Proteins
This protocol is for detecting the protein levels of Nrf2, Keap1, and downstream targets like HO-1 and NQO1.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Protocol:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (GAPDH or β-actin).
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol quantifies the mRNA expression levels of Nrf2 target genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (GAPDH or ACTB)
-
qPCR instrument
qPCR Primer Sequences (Example for Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| HMOX1 | AGGTCATCCCATGACACACC | GTCCTTGGTGTCATGGGTCA |
| NQO1 | CCTGCCATTCTGAAAGGCTGGT | GTGGTGATGGAAAGCACTGCCT |
| GCLC | GCTGTCACCAAGGAGTTCAA | TGGTTTTACCTGTGCCCACT |
| GAPDH | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA |
Protocol:
-
Extract total RNA from cells and assess its quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the 2-ΔΔCt method to calculate the fold change in gene expression, normalized to the housekeeping gene.
Immunofluorescence for Nrf2 Nuclear Translocation
This protocol visualizes the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-Nrf2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with this compound.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess translocation.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
Cells (e.g., HepG2)
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound for a specified duration (e.g., 18 hours).
-
Lyse the cells according to the reporter assay system protocol.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction over the vehicle-treated control.
Conclusion
This compound is a valuable tool for studying the activation of the Nrf2 signaling pathway. By employing the protocols outlined in these application notes, researchers can effectively investigate the cytoprotective effects of this compound and elucidate the molecular mechanisms underlying its antioxidant and anti-inflammatory properties. The provided data and methodologies offer a solid foundation for further research into the therapeutic potential of this compound in diseases associated with oxidative stress.
References
Application of Isoastilbin in Alzheimer's disease research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastilbin, a flavonoid compound, is emerging as a promising therapeutic candidate in the investigation of Alzheimer's disease (AD). Research indicates that this compound may mitigate several key pathological features of AD through its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. These application notes provide a comprehensive overview of the current understanding of this compound's role in AD research, including its mechanisms of action, and offer detailed protocols for its in vitro and in vivo evaluation.
The primary mechanism of this compound's neuroprotective effects appears to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] By upregulating Nrf2, this compound enhances the expression of downstream antioxidant enzymes, thereby reducing oxidative stress, a key contributor to neuronal damage in AD.[1][2] Furthermore, studies have demonstrated that this compound can reduce the deposition of amyloid-beta (Aβ) plaques and the hyperphosphorylation of Tau protein, two of the main pathological hallmarks of Alzheimer's disease.[1][2] It has also been shown to improve cognitive function in animal models of AD.[1][2]
These notes are intended to serve as a guide for researchers in the fields of neuropharmacology and drug discovery who are interested in exploring the therapeutic potential of this compound for Alzheimer's disease.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on this compound in models of Alzheimer's disease.
Table 1: In Vitro Effects of this compound on L-Glutamic Acid-Induced PC12 Cell Damage [1]
| Parameter | L-Glu (25 mM) | L-Glu + this compound (30 µM) | % Change with this compound |
| Cell Viability | ~50% | >80% | >30% improvement |
| Apoptosis Rate | 18% | 7.98% | 55.7% reduction |
| Caspase-3 Activity | - | - | 39.1% reduction |
| Intracellular ROS | Significantly Increased | Suppressed | - |
| Mitochondrial Membrane Potential | Dissipated | Restored | - |
Table 2: In Vivo Effects of this compound in an AlCl₃ and D-galactose-Induced AD Mouse Model [1]
| Behavioral Test | Vehicle-Treated AD Mice | This compound-Treated AD Mice | Outcome |
| Morris Water Maze (Escape Latency) | Increased | Reduced | Improved spatial learning and memory |
| Open Field Test (Time in Center) | Reduced | Increased | Reduced anxiety-like behavior |
| Y-Maze Test (Time to find food) | Increased | Reduced | Improved spatial memory |
Table 3: Neurochemical and Pathological Effects of this compound in an AD Mouse Model [1][2]
| Biomarker | Vehicle-Treated AD Mice | This compound-Treated AD Mice | % Change with this compound |
| Cholinergic System | |||
| Acetylcholine (ACh) | Reduced | Increased | 24.9% increase |
| Choline Acetyltransferase (ChAT) | Reduced | Increased | 25.3% increase |
| Acetylcholinesterase (AChE) | Increased | Reduced | 30.6% reduction |
| Oxidative Stress | |||
| Serum ROS | Increased | Reduced | 17.9% reduction |
| Serum SOD | Reduced | Increased | - |
| Serum GSH-Px | Reduced | Increased | - |
| Brain ROS | Increased | Reduced | - |
| Brain SOD | Reduced | Increased | - |
| Brain GSH-Px | Reduced | Increased | - |
| AD Pathology | |||
| Brain Aβ Deposition | Increased | Reduced | - |
| Brain p-Tau Expression | Increased | Reduced | - |
| Serum Aβ Levels | Reduced | Enhanced | - |
Experimental Protocols
In Vitro Model: L-Glutamic Acid-Induced Apoptosis in PC12 Cells
This protocol describes the induction of neuronal apoptosis in PC12 cells using L-glutamic acid (L-Glu) to screen the neuroprotective effects of this compound.
Materials:
-
PC12 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
L-glutamic acid (L-Glu)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) for 3 hours.[1]
-
Induction of Apoptosis: Add L-glutamic acid to a final concentration of 25 mM to induce apoptosis and incubate for 24 hours.[1]
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Apoptosis and ROS Measurement: Perform additional assays such as Annexin V-FITC/PI staining for apoptosis and DCFH-DA assay for intracellular ROS levels as required.
In Vivo Model: AlCl₃ and D-galactose-Induced Alzheimer's Disease in Mice
This protocol details the establishment of an AD-like mouse model using a combination of aluminum chloride (AlCl₃) and D-galactose.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Aluminum chloride (AlCl₃)
-
D-galactose
-
Sterile saline
-
Oral gavage needles
-
Injection syringes
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Model Induction:
-
Administer AlCl₃ (200 mg/kg) dissolved in sterile saline to the mice via oral gavage daily.
-
Administer D-galactose (120 mg/kg) dissolved in sterile saline to the mice via intraperitoneal injection daily.
-
Continue the administration for a period of 8-12 weeks to induce AD-like pathology and cognitive deficits.
-
-
This compound Treatment:
-
Administer this compound orally at the desired doses (e.g., 10, 20, 40 mg/kg) daily for the last 4 weeks of the model induction period.[1]
-
-
Behavioral Testing: In the final week of treatment, perform a battery of behavioral tests to assess cognitive function, including the Morris Water Maze, Open Field Test, and Y-Maze.
-
Sample Collection: At the end of the experiment, euthanize the mice and collect brain and blood samples for biochemical and histopathological analysis.
Visualizations
Caption: Mechanism of this compound in Alzheimer's Disease.
Caption: Experimental Workflow for this compound Evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Isoastilbin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
Q2: What are the common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. For flavonoids similar to this compound, the most successful methods include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at the molecular level.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.
-
Cocrystallization: Forming a crystalline structure with a pharmaceutically acceptable coformer.
Q3: Is there a recommended starting point for selecting a solubility enhancement technique for this compound?
For initial screening, forming inclusion complexes with cyclextrins or creating solid dispersions are often good starting points due to their relative simplicity and effectiveness. The choice of method will ultimately depend on the desired formulation characteristics, required solubility enhancement, and stability of the final product.
Troubleshooting Guides
This section provides practical guidance on common issues that may arise during the application of various solubility enhancement techniques to this compound.
Cyclodextrin Inclusion Complexation
Issue: Low complexation efficiency and minimal solubility improvement.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Cyclodextrin Type | The cavity size of the cyclodextrin may not be suitable for the this compound molecule. Screen different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutyl ether β-cyclodextrin (SBE-β-CD)). |
| Incorrect Molar Ratio | The stoichiometry of the complex is crucial. Perform a phase solubility study to determine the optimal molar ratio of this compound to cyclodextrin. |
| Inefficient Complexation Method | The chosen preparation method may not be optimal. Experiment with different techniques such as co-precipitation, kneading, or freeze-drying. |
| Presence of Competing Molecules | Solvents or other excipients may be competing for the cyclodextrin cavity. Ensure the purity of your materials and consider the solvent system used for complexation. |
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation
-
Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in distilled water with stirring.
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution dropwise to the cyclodextrin solution while maintaining vigorous stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature.
-
Remove the organic solvent under reduced pressure.
-
Collect the resulting precipitate by filtration or centrifugation.
-
Wash the precipitate with a small amount of cold water to remove any uncomplexed material.
-
Dry the resulting powder in a vacuum oven.
Diagram: Experimental Workflow for Cyclodextrin Inclusion Complexation
References
Technical Support Center: Isoastilbin Storage and Stability
Welcome to the technical support center for isoastilbin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of this compound during storage and experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the handling and storage of this compound.
Issue 1: Variability in Experimental Results
Possible Cause: Isomerization of this compound to its stereoisomers (astilbin, neoastilbin, neothis compound) due to improper storage or handling. The degradation of astilbin and its isomers is dependent on pH and temperature. In neutral solutions (pH 6–7), the rate of decomposition is very slow, with isomerization being the predominant reaction[1][2].
Solutions:
-
Verify Storage Conditions: Ensure this compound is stored under recommended conditions. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, with protection from light[3][4]. Solid this compound should be stored at 2-8°C in a dry place[5].
-
Control pH of Solutions: Maintain a slightly acidic pH for aqueous solutions to minimize isomerization. The degradation of astilbin, a related isomer, is significantly faster in alkaline solutions (pH 8-10)[2].
-
Prepare Fresh Working Solutions: For in vivo and in vitro experiments, it is recommended to prepare working solutions fresh on the same day of use[3].
-
Analyze Purity: Regularly check the purity of your this compound stock and working solutions using a validated HPLC method to quantify the presence of isomers.
Issue 2: Unexpected Peaks in HPLC Chromatogram
Possible Cause: Presence of this compound isomers or degradation products. The interconversion between astilbin and its three stereoisomers, including this compound, can occur, especially at elevated temperatures and neutral to alkaline pH[1][2].
Solutions:
-
Optimize HPLC Method: Utilize an HPLC method specifically designed to separate all four stereoisomers (this compound, astilbin, neoastilbin, and neothis compound).
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis[6][7][8]. This will help in confirming the identity of the unexpected peaks.
-
Use High-Purity Reference Standards: Ensure the reference standards for this compound and its potential isomers are of high purity for accurate peak identification.
Issue 3: Loss of Compound Potency
Possible Cause: Degradation or isomerization of this compound, leading to a lower concentration of the active compound.
Solutions:
-
Review Storage History: Check the storage duration and temperature of your this compound stock. Long-term storage at inappropriate temperatures can lead to degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated freezing and thawing[4].
-
Protect from Light: this compound should be protected from light during storage and handling, as light can induce degradation[3].
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for solid this compound?
-
A1: Solid this compound should be stored in a tightly sealed container in a dry place at a recommended temperature of 2-8°C[5].
-
-
Q2: How should I store this compound stock solutions?
-
A2: For long-term storage, this compound stock solutions should be stored at -80°C and used within 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is crucial to protect the solutions from light[3][4]. To avoid degradation from repeated freeze-thaw cycles, it is best to store the solution in aliquots[4].
-
-
Q3: Can I store this compound solutions at room temperature?
-
A3: It is not recommended. Studies on the related isomer astilbin show that storage at room temperature for even a few hours can lead to degradation, especially in neutral or alkaline solutions[1].
-
Isomerization and Stability
-
Q4: What factors promote the isomerization of this compound?
-
Q5: How can I minimize isomerization in my experimental solutions?
-
A5: To minimize isomerization, maintain a slightly acidic pH for your solutions and keep them at low temperatures (e.g., on ice) during experiments whenever possible. Prepare fresh solutions for each experiment[3].
-
-
Q6: What is the degradation pathway of this compound?
-
A6: The degradation of dihydroflavonols like this compound primarily involves isomerization through the formation of a chalcone intermediate. This process is reversible and leads to the formation of its stereoisomers[2].
-
Analytical Methods
-
Q7: What type of HPLC column is suitable for separating this compound and its isomers?
-
A7: A reverse-phase C18 column is commonly used for the separation of astilbin and its isomers, including this compound[9].
-
-
Q8: Can you provide a starting point for an HPLC method?
-
A8: A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol is a good starting point. The separation can be monitored at a UV wavelength of around 291 nm[9].
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 2-8°C[5] | Long-term | Keep in a dry, tightly sealed container[5] |
| Stock Solution | -80°C[3][4] | Up to 6 months[3][4] | Protect from light, store in aliquots[3][4] |
| Stock Solution | -20°C[3][4] | Up to 1 month[3][4] | Protect from light, store in aliquots[3][4] |
Table 2: Factors Influencing this compound Stability
| Factor | Condition Promoting Instability/Isomerization | Recommended Condition for Stability |
| pH | Neutral to Alkaline (pH ≥ 6.8)[1][2] | Acidic (pH < 6.8) |
| Temperature | Elevated temperatures (e.g., > 37°C)[1][2] | Low temperatures (e.g., 2-8°C or frozen)[3][4][5] |
| Light | Exposure to light[3] | Store in the dark or use amber vials[3] |
| Solvent | Stability in water is lower than in ethanol/methanol mixtures[10] | 50% ethanol > ethanol > methanol > 50% methanol > water[10] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol is adapted from studies on the stability of the related isomer, astilbin[1].
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Incubation: Add a known volume of the this compound stock solution to each buffer solution to achieve the desired final concentration. Incubate these solutions at different controlled temperatures (e.g., 4°C, 25°C, 37°C, 60°C).
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching (if necessary): Immediately cool the aliquot on ice or add an acid to stop further degradation if the incubation temperature is high.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any isomers or degradation products.
-
Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation kinetics.
Protocol 2: HPLC Method for the Separation of this compound and its Isomers
This is a general method that can be optimized for your specific instrumentation and requirements.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid (or acetic acid).
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution:
-
Start with a low percentage of solvent B (e.g., 10-20%).
-
Gradually increase the percentage of solvent B over a set period (e.g., to 50-60% over 30-40 minutes).
-
Include a wash step with a high percentage of solvent B and an equilibration step back to the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 291 nm.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Isomerization pathway of this compound via a chalcone intermediate.
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. sinophytochem.com [sinophytochem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in Isoastilbin HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor peak resolution during the HPLC analysis of isoastilbin.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the HPLC analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I seeing broad or tailing peaks for this compound?
Poor peak shape, such as broadening or tailing, can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: Interactions between this compound and the stationary phase can cause peak tailing.
-
Solution: Add a mobile phase modifier, such as a small amount of acid (e.g., 0.1% formic acid or acetic acid), to improve peak shape.[2] Using a column with good end-capping can also minimize these interactions.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Injection Solvent: Using a sample solvent that is much stronger than the mobile phase can cause peak distortion.[3]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q2: My this compound peak is splitting into two or more peaks. What could be the cause?
Peak splitting for this compound is a common issue and can be particularly perplexing. Here are the likely reasons and how to address them:
-
On-Column Isomerization: this compound can isomerize to its stereoisomers, such as astilbin, under certain conditions. This is a significant consideration as it can appear as peak splitting or the emergence of a new peak.[1][4]
-
Co-elution with an Impurity: An impurity in the sample may be eluting very close to the this compound peak.
-
Solution: Adjust the mobile phase composition (e.g., change the organic solvent ratio or the type of organic solvent) or the gradient program to improve the separation.[9]
-
-
Column Channeling or Voids: A damaged column can cause the sample to travel through different paths, resulting in split peaks.[3][10]
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks to the column.
-
-
Partially Clogged Frit: A blockage in the column inlet frit can disrupt the sample flow.[10]
-
Solution: Replace the column inlet frit.
-
Q3: I am observing inconsistent retention times for my this compound peak. Why is this happening?
Shifting retention times can compromise the reliability of your analysis. The following are common culprits:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
-
Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of separation.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated, especially when changing mobile phases or after a shutdown.
-
-
Leaks in the System: Leaks can lead to a drop in pressure and affect the flow rate, causing changes in retention time.
-
Solution: Inspect the system for any loose fittings or signs of leaks and tighten or replace them as necessary.
-
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound HPLC analysis.
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start with a low percentage of acetonitrile and gradually increase. An example gradient is as follows:
-
0-5 min: 10% B
-
5-25 min: 10-30% B
-
25-30 min: 30-50% B
-
30-35 min: Hold at 50% B
-
35-40 min: Return to initial conditions (10% B)
-
40-50 min: Equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.[11]
-
Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[13]
Protocol 2: Sample Preparation from Plant Material
This protocol outlines a general procedure for extracting this compound from plant materials.
-
Grinding: Grind the dried plant material into a fine powder.[14]
-
Extraction Solvent: A mixture of methanol and water (e.g., 60:40 v/v) is often effective.[13][14]
-
Extraction Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 0.1 g) into a flask.[14]
-
Add a specific volume of the extraction solvent (e.g., 10 mL).
-
Sonicate the mixture for a defined period (e.g., 30 minutes) to facilitate extraction.[13][14]
-
Alternatively, maceration or reflux extraction can be used.
-
-
Filtration and Dilution:
Data Presentation
The following tables summarize key quantitative data related to HPLC method parameters for the analysis of astilbin (a stereoisomer of this compound), which can serve as a useful reference for method development for this compound.
Table 1: Optimized HPLC Conditions for Astilbin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Luna 5u C18(2) 100A (150 x 4.6 mm, 5 µm)[11] | Reversed-phase C18[12] |
| Mobile Phase A | 2% v/v Acetic Acid in Water[11] | 2% v/v Acetic Acid in Water[12] |
| Mobile Phase B | Acetonitrile[11] | Acetonitrile[12] |
| Flow Rate | 0.8 mL/min[11] | 1.0 mL/min[12] |
| Temperature | 25 °C[11] | Not specified |
| Detection | 290 nm[11] | 290 nm[12] |
| Injection Volume | 10 µL[11] | Not specified |
Table 2: Method Validation Parameters for Astilbin Quantification
| Parameter | Result |
| Linearity Range | 0.39 to 50 µg/mL[15] |
| Correlation Coefficient (R²) | 0.9991[15] |
| Limit of Detection (LOD) | 0.10 µg/mL[15] |
| Limit of Quantitation (LOQ) | 0.20 µg/mL[15] |
| Intraday Precision (RSD) | 0.069%–1.892%[15] |
| Interday Precision (RSD) | 0.993%–3.229%[15] |
| Recovery | 95.56% to 105.57%[15] |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in this compound HPLC analysis.
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. The Box–Behnken Design for Optimizing HPLC Separation and Validation of Astilbin in Lysiphyllum strychnifolium Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doi.nrct.go.th [doi.nrct.go.th]
- 13. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 14. thaiscience.info [thaiscience.info]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Isoastilbin Handling & Preparation
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize the degradation of Isoastilbin during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
The stability of this compound and its related isomers is primarily influenced by three main factors: pH, temperature, and the type of solvent used.[1][2][3] Exposure to light can also be a contributing factor for phenolic compounds in general.[4] Degradation often occurs through isomerization, where this compound converts into its stereoisomers.[1][5][6]
Q2: How does pH impact the stability of this compound during sample preparation?
The pH of the solution is a critical factor.
-
Neutral pH (6.0-7.0): In this range, the rate of decomposition is very slow, with isomerization being the predominant reaction.[1][5]
-
Alkaline pH (8.0-10.0): Degradation accelerates rapidly as the pH increases.[2][5] Working with alkaline solutions, especially at elevated temperatures, should be strictly avoided.
-
Acidic pH: Acidifying the sample solution can enhance stability. For instance, adding acetic acid to an alkaline sample supernatant prior to concentration at a high temperature resulted in an almost 100% recovery of astilbin, a closely related isomer.[1][2]
Q3: What is the recommended temperature for handling and preparing this compound samples?
Lower temperatures are crucial for preserving the integrity of this compound.
-
High Temperatures: Elevated temperatures significantly increase the rate of degradation and isomerization.[2][3] For example, heating at 75-80°C can cause rapid decomposition and interconversion between isomers.[1][2][5]
-
Recommended Practice: Perform all extraction and preparation steps on ice or in a cold room whenever possible. For necessary heating steps like solvent evaporation, use the lowest feasible temperature for the shortest duration.
Q4: Which solvents are most suitable for extracting and storing this compound?
Solvent choice directly affects this compound stability. Studies on its isomer, astilbin, show the following stability order: 50% Ethanol > Ethanol > Methanol > 50% Methanol > Water [3]
For plasma samples, protein precipitation using methanol or acetonitrile is a common and effective method.[1] When preparing stock solutions, using 50% ethanol is a reliable choice.
Q5: I am observing extra peaks in my HPLC chromatogram. Could these be degradation products?
Yes, it is highly likely. The primary degradation pathway for this compound and its related compounds is isomerization into other stereoisomers, such as neothis compound.[1][6][7] If you observe unexpected peaks, review your sample preparation workflow against the stability factors of pH, temperature, and solvent choice. These isomers are often the first sign of sample degradation.
Caption: Isomerization of astilbin and its related stereoisomers.
Q6: What are the best practices for storing samples containing this compound?
For long-term stability, especially for biological samples like plasma, storage at -80°C is recommended.[5] Studies have shown that astilbin and neoastilbin are stable in plasma under these conditions for extended periods and can also withstand up to three freeze-thaw cycles without significant degradation.[5] For short-term storage (2-8 hours), room temperature may be acceptable, but cold storage is always preferable.[5]
Quantitative Data Summary
The following tables provide a summary of stability data for astilbin and its isomers, which serves as a valuable reference for this compound.
Table 1: Stability of Astilbin and Neoastilbin in Simulated Biological Fluids
| Fluid | pH | Temperature | Incubation Time | Astilbin Remaining | Neoastilbin Remaining | Primary Degradation |
| Simulated Gastric Fluid (SGF) | ~1.2 | 37 °C | 4 hours | ~100% | ~100% | Negligible |
| Simulated Intestinal Fluid (SIF) | ~6.8 | 37 °C | 4 hours | 78.6% | 88.3% | Isomerization |
| Data sourced from multiple studies.[1][2][5][6][7] |
Troubleshooting Guide
Issue: Low Recovery of this compound in Analytical Results
Use this guide to diagnose and resolve common issues leading to analyte loss.
Caption: Troubleshooting flowchart for low this compound recovery.
Experimental Protocols
Protocol: this compound Extraction from Plasma via Protein Precipitation
This protocol is adapted from methods used for astilbin and is designed to maximize recovery and stability.[1]
Materials:
-
Plasma sample containing this compound
-
Methanol or Acetonitrile (pre-chilled to -20°C)
-
Acetic Acid (optional, for pH adjustment)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Sample Aliquoting: Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube. Place the tube on ice.
-
Protein Precipitation: Add 150 µL of ice-cold methanol or acetonitrile to the plasma sample. The 3:1 solvent-to-sample ratio is critical for efficient protein precipitation.
-
Vortexing: Immediately vortex the mixture vigorously for 2 minutes to ensure complete denaturation and precipitation of plasma proteins. Keep the sample cold during this process if possible.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the supernatant containing this compound.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new, clean microcentrifuge tube. Be cautious not to disturb the protein pellet.
-
(Optional) Acidification for Concentration: If a solvent evaporation/concentration step is required, add a small volume of acetic acid (e.g., 5 µL) to the supernatant to lower the pH and enhance stability during heating.[1][2]
-
Analysis: The supernatant is now ready for direct injection into an HPLC system or for further processing. If not analyzed immediately, store the sample at -80°C.
Workflow for Minimizing this compound Degradation
This diagram outlines the ideal experimental workflow to ensure the stability of this compound from collection to analysis.
Caption: Recommended workflow for handling this compound samples.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Isoastilbin.
This technical support center provides best practices for the long-term storage of isoastilbin, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
While specific long-term stability data for solid this compound is not extensively published, general best practices for flavonoid powders should be followed. Store solid this compound in a tightly sealed container in a cool, dry, and dark place. For extended storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize degradation from heat and humidity.
Q2: How should I prepare and store this compound stock solutions?
For experimental use, prepare stock solutions in a suitable solvent such as DMSO.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Always protect solutions from light.[1]
Q3: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound and its stereoisomers, like astilbin, is through isomerization via a chalcone intermediate. This process is influenced by factors such as pH and temperature. In neutral to slightly acidic conditions, isomerization is the predominant reaction, while decomposition can accelerate in alkaline conditions.
Q4: Is this compound soluble in aqueous media for cell culture experiments?
This compound has low water solubility. For cell culture experiments, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low enough (typically <0.1%) to not affect the cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Media | The low aqueous solubility of this compound can lead to precipitation when the stock solution is diluted in the media. | - Ensure the final concentration of this compound is within its solubility limit in the media. - Vigorously vortex or mix the media immediately after adding the this compound stock solution. - If precipitation persists, consider using a solubilizing agent or a different solvent for the stock solution, ensuring it is compatible with your cell line. |
| Inconsistent or Lower-than-Expected Bioactivity | Degradation of this compound in the stock solution or working solution can lead to reduced efficacy. | - Prepare fresh working solutions for each experiment from a properly stored stock solution. - Avoid prolonged exposure of solutions to light and elevated temperatures. - Verify the purity and integrity of your this compound stock periodically using a stability-indicating method like HPLC. |
| High Variability Between Experimental Replicates | Inconsistent handling of this compound solutions or cellular assays can introduce variability. | - Ensure accurate and consistent pipetting of the viscous DMSO stock solution. - Standardize incubation times and conditions for all treatments. - Maintain consistent cell seeding densities and passage numbers across experiments. |
| Unexpected Cytotoxicity | The solvent used for the stock solution (e.g., DMSO) may be toxic to cells at higher concentrations. | - Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. - Ensure the final solvent concentration is below the tolerance level of your specific cell line. |
Data on Stability of Astilbin (this compound Stereoisomer)
The following tables summarize the stability data for astilbin, a stereoisomer of this compound. This data can serve as a valuable reference for understanding the stability profile of this compound under various conditions.
Table 1: Stability of Astilbin in Solution at 37°C
| Solution | pH | Incubation Time (hours) | Remaining Astilbin (%) |
| Simulated Gastric Fluid (SGF) | 1.2 | 4 | ~100% |
| Simulated Intestinal Fluid (SIF) | 6.8 | 4 | 78.6%[2] |
Table 2: Stability of Astilbin in Plasma
| Storage Condition | Duration | Recovery of Astilbin (%) |
| Room Temperature | 2-8 hours | 89.23–106.16%[2] |
| -80°C | 4 weeks | Stable (no obvious degradation)[2] |
| Freeze/Thaw Cycles | 3 cycles | 97.15%[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol for Stability Testing of this compound by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or 50% ethanol).
-
Prepare samples for stress testing by diluting the stock solution in various media:
-
Acidic: 0.1 M HCl
-
Alkaline: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Neutral (control): Water or buffer (pH 7)
-
-
-
Stress Conditions:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Photostability: Expose samples to a controlled light source (e.g., UV lamp) for a defined period. Wrap control samples in aluminum foil.
-
pH Stress: Incubate samples in acidic and alkaline solutions at room temperature and elevated temperatures.
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and alkaline samples.
-
Filter all samples through a 0.45 µm syringe filter.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength for this compound (e.g., 290 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Identify and quantify any degradation products.
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Isomerization pathway of this compound via a chalcone intermediate.
Caption: Neuroprotective signaling pathway of this compound involving Nrf2.
References
Technical Support Center: Isoastilbin and Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Isoastilbin and its stereoisomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its common isomers?
A1: this compound is a naturally occurring dihydroflavonol glycoside. It is one of four common stereoisomers with the same chemical formula but different spatial arrangements. These isomers are typically found together in plant extracts and include:
-
Astilbin ((2R,3R)-taxifolin-3-O-α-L-rhamnopyranoside)
-
Neoastilbin ((2S,3S)-taxifolin-3-O-α-L-rhamnopyranoside)
-
This compound ((2R,3S)-taxifolin-3-O-α-L-rhamnopyranoside)
-
Neothis compound ((2S,3R)-taxifolin-3-O-α-L-rhamnopyranoside)
The subtle structural differences between these stereoisomers make their separation a significant analytical challenge.[1]
Q2: Why is it so difficult to separate this compound and its isomers?
A2: The difficulty arises from their isomeric nature. All four compounds share the same mass and elemental composition, making them indistinguishable by mass spectrometry alone without prior separation.[2] Their structural similarity results in very close physicochemical properties, leading to similar retention behaviors on standard chromatographic columns and causing them to co-elute as a single peak or a poorly resolved broad peak.
Q3: Which analytical techniques are most effective for separating these isomers?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), particularly when coupled with mass spectrometry (MS/MS), are the most common and effective techniques.[1] Achieving baseline separation requires careful optimization of chromatographic parameters, including the stationary phase (column), mobile phase composition, temperature, and flow rate.[3][4]
Troubleshooting Guide: Resolving Co-elution
This guide addresses common issues encountered during the separation of this compound and its isomers.
Problem: A single, sharp peak is observed where multiple isomers are expected.
This indicates a complete co-elution and lack of resolution. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for resolving co-eluting isomers.
Step 1: Optimize the Mobile Phase
-
Issue: The organic solvent (e.g., acetonitrile or methanol) may be too strong, causing the isomers to elute too quickly and without sufficient interaction with the stationary phase.
-
Solution:
-
Adjust Organic Content: Systematically decrease the percentage of the organic solvent in your mobile phase.
-
Solvent Choice: Acetonitrile often provides different selectivity compared to methanol for flavonoid isomers. If using methanol, try switching to acetonitrile, and vice-versa.[3]
-
Acidify the Aqueous Phase: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase is critical.[1][3] This suppresses the ionization of the phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and improved retention.
-
Step 2: Modify the Elution Gradient
-
Issue: A steep gradient may not provide enough time for the isomers to separate.
-
Solution: Implement a shallower, more gradual gradient. Increase the run time and decrease the rate of change in the organic solvent concentration. This extends the time the isomers spend interacting with the column, enhancing the potential for separation.
Step 3: Adjust Column Temperature
-
Issue: Temperature affects solvent viscosity and the kinetics of interaction between the analytes and the stationary phase.
-
Solution: Experiment with different column temperatures, typically in the range of 25°C to 40°C.[1][3] Sometimes a lower temperature can increase retention and improve resolution, while a higher temperature can improve peak shape and efficiency. The optimal temperature must be determined empirically.
Problem: Peaks are broad and show poor, overlapping resolution (Rs < 1.5).
This suggests that while some separation is occurring, the method lacks the efficiency needed for baseline resolution.
Step 4: Reduce the Flow Rate
-
Issue: A high flow rate reduces the time available for the isomers to partition between the mobile and stationary phases, leading to decreased resolution.
-
Solution: Lower the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or lower). This can significantly improve separation efficiency, although it will increase the analysis time.[3]
Step 5: Select a Different Stationary Phase
-
Issue: The current column chemistry may not provide sufficient selectivity for the isomers.
-
Solution:
-
Try a Different C18 Column: Not all C18 columns are the same. Columns from different manufacturers can have variations in silica purity, end-capping, and bonding density, which can alter selectivity.
-
Consider Alternative Chemistries: If C18 columns are not providing adequate separation, consider a phenyl-hexyl or a polar-embedded phase column. These stationary phases offer different interaction mechanisms (e.g., π-π interactions) that can be effective for separating aromatic isomers.
-
Detailed Experimental Protocol: UPLC-MS/MS Method
The following is a detailed protocol adapted from a successful method for separating the four stereoisomers of astilbin.
1. Instrumentation
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Triple Quadrupole Mass Spectrometer (QQQ-MS/MS).
-
Column: C18 column (e.g., Waters Acquity CSH C18, 2.1x100mm, 1.7 µm).
2. Reagents and Sample Preparation
-
Solvents: LC-MS grade acetonitrile, water, and formic acid.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Preparation: Dissolve the sample extract in methanol or a solution mimicking the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Gradient Program:
-
0.0 min: 10% B
-
3.0 min: 30% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 10% B
-
8.0 min: 10% B (Re-equilibration)
-
4. Mass Spectrometer Settings (Negative ESI Mode)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 11 L/min
-
Nebulizer Pressure: 45 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: For all isomers, monitor the transition of the deprotonated molecular ion [M-H]⁻.
-
m/z 449.1 → 285.0
-
Reference Data: Isomer Separation
The table below summarizes typical retention times achieved for the four isomers using the UPLC-MS/MS protocol described above. This data demonstrates the successful baseline separation of all four compounds.
| Isomer | Retention Time (tR), min |
| Neoastilbin | 3.60 |
| Astilbin | 3.76 |
| Neothis compound | 4.33 |
| This compound | 4.50 |
| Data derived from a study on Smilax glabra extracts. |
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
Technical Support Center: Optimizing Isoastilbin Concentration for Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using isoastilbin in cell-based experiments. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound is a dihydroflavonol glycoside, a type of flavonoid found in plants such as Smilax glabra. It is known for its various biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Research has shown its potential in modulating signaling pathways related to inflammation and apoptosis.
2. How should I prepare a stock solution of this compound?
Due to its limited solubility in aqueous solutions, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent.
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Procedure: To enhance solubility, you can gently warm the solution to 37°C or use an ultrasonic bath.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2] Stock solutions in DMSO are generally stable for up to 6 months at -80°C and 1 month at -20°C when protected from light.[1]
3. What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Initial Range Finding: A broad range of concentrations (e.g., 0.1 µM to 100 µM) is often tested initially.
-
Published Data: this compound has shown anti-inflammatory effects by inhibiting the secretion of IL-1β, IL-6, and NO in LPS-stimulated RAW264.7 cells.[3] The IC50 value for its inhibitory effect on glucosyltransferase is 54.3 μg/mL.[1][2]
4. How can I determine the optimal concentration of this compound for my specific cell line?
The most common method is to perform a cell viability or cytotoxicity assay to determine the concentration range that is effective without causing excessive cell death.
-
Recommended Assays: Tetrazolium-based assays (MTT, MTS, WST-1) or resazurin-based assays are suitable for assessing cell viability.[4] These assays measure the metabolic activity of viable cells.
-
Experimental Design: Culture your cells with a serial dilution of this compound for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO at the same final concentration as in the treated wells) must be included.
-
Data Analysis: The results are typically plotted as cell viability (%) versus this compound concentration to generate a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) can be calculated.
5. What are the known signaling pathways modulated by this compound and its isomers?
This compound and its related compounds, like astilbin, have been shown to modulate several key signaling pathways, primarily related to inflammation.
-
NF-κB Pathway: this compound has been demonstrated to suppress the NF-κB signaling pathway, which is a central regulator of inflammation. It can inhibit the phosphorylation of p65, a key subunit of NF-κB.[3][5]
-
NLRP3 Inflammasome: Neothis compound, a stereoisomer of this compound, has been shown to ameliorate acute gouty arthritis by suppressing the NF-κB/NLRP3 pathway.[5]
-
MAPK Pathway: The anti-inflammatory effects of related flavonoids are also linked to the modulation of MAPK signaling pathways (p38, ERK1/2, and JNK).[6]
-
Nrf2 Pathway: this compound has been associated with neuroprotective effects through the Nrf2-mediated antioxidant and anti-apoptotic pathways.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | This compound has low aqueous solubility. The final concentration of DMSO from the stock solution may be too low to maintain solubility, or the this compound concentration is too high for the medium. | - Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).- Prepare intermediate dilutions of the stock solution in serum-free media before adding to the final culture medium.- Consider using a solubilizing agent or a different solvent system if DMSO is not suitable.[1]- Gently warm the medium to 37°C and mix thoroughly after adding this compound. |
| High variability between replicate wells. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and mix reagents thoroughly.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| No observable effect of this compound at expected concentrations. | - The chosen concentration range may be too low for your specific cell line or assay.- The incubation time may be too short.- The compound may have degraded. | - Test a wider and higher range of concentrations.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Use freshly prepared dilutions from a properly stored stock solution. Ensure the stock solution has not undergone multiple freeze-thaw cycles.[2] |
| High cytotoxicity observed even at low concentrations. | - The cell line is particularly sensitive to this compound.- The final DMSO concentration is toxic to the cells. | - Perform a dose-response curve starting from very low concentrations (nanomolar range).- Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level. |
| Inconsistent results between experiments. | - Variation in cell passage number.- Differences in cell confluence at the time of treatment.- Inconsistent incubation times or conditions. | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 70-80%) at the start of the experiment.- Standardize all incubation times and maintain consistent incubator conditions (temperature, CO2, humidity). |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solvent for Stock Solution | DMSO is the recommended solvent. | [1] |
| Solubility in DMSO/PEG300/Tween-80/Saline | ≥ 1.67 mg/mL (3.71 mM) | [1] |
| Solubility in DMSO/SBE-β-CD/Saline | ≥ 1.67 mg/mL (3.71 mM) | [1] |
| Solubility in DMSO/Corn Oil | ≥ 1.67 mg/mL (3.71 mM) | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light). | [1][2] |
Table 2: Reported IC50 Values for this compound and its Isomers
| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference |
| This compound | Glucosyltransferase (GTase) | - | 54.3 μg/mL | [1][2] |
| This compound | DPPH radical scavenging | - | 4.01 ± 0.18 μg/mL | [3] |
| This compound | ABTS+ radical scavenging | - | 3.11 ± 0.90 μg/mL | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify the optimal concentration range for further experiments.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 1000x stock solution of this compound in DMSO (e.g., 50 mM).
-
Perform serial dilutions of the this compound stock solution in serum-free medium to obtain a range of 2x final concentrations.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Neothis compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the recovery of Isoastilbin during purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the recovery of Isoastilbin during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low this compound recovery during the initial extraction phase?
A1: Low recovery during extraction is often due to insufficient extraction or degradation of the target compound. Key factors include:
-
Inappropriate Solvent Polarity: The polarity of the extraction solvent may not be optimal for this compound, leading to incomplete extraction from the sample matrix.[1] Adjusting the solvent system, for instance by using ethanol, acetonitrile, or acetone, can improve yields depending on the sample's fat content.[1]
-
Degradation: this compound can be sensitive to light, oxygen, or heat.[1] Exposure to these elements during extraction can lead to degradation and lower recovery rates.
-
Incomplete Cell Lysis: For plant-based sources, if the cell walls are not sufficiently disrupted, the release of this compound into the solvent will be incomplete, resulting in low yield.[2]
Q2: My this compound recovery is low after macroporous resin chromatography. What should I check?
A2: Several factors can contribute to poor recovery from macroporous resin columns:
-
Incorrect Resin Choice: The adsorption and desorption characteristics are highly dependent on the resin's properties (e.g., surface area, pore size, polarity).[3] Resins like D101 have been shown to be effective for flavonoids and isoflavones, achieving high recovery rates.[4][5][6]
-
Suboptimal Loading Conditions: If the sample concentration is too high or the flow rate is too fast during loading, the resin can become overloaded, causing this compound to pass through without binding.[6]
-
Inefficient Elution: The elution solvent (typically ethanol) concentration might be too low, or the elution volume may be insufficient to completely desorb the bound this compound.[1][2] Increasing the ethanol concentration or the volume of the eluent can improve recovery.[1] For example, a 70% ethanol concentration has been found to be optimal for desorbing similar compounds from D101 resin.[3][4][6]
Q3: I'm observing peak tailing and low recovery in my HPLC/HSCCC purification. What are the potential causes?
A3: In HPLC or HSCCC, low recovery and poor peak shape can be caused by:
-
Irreversible Adsorption: this compound might be irreversibly adsorbed onto the stationary phase, especially if active sites are present on the packing material (e.g., silanol groups in silica-based columns).[7][8]
-
Sample Solvent Issues: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and apparent low recovery.[9] Ensure your sample solvent is as weak or weaker than the initial mobile phase.[9]
-
Analyte Degradation: The compound may be unstable under the mobile phase conditions (e.g., pH) or due to exposure to light or oxygen during the run.[1][10]
-
Insufficient Elution Strength: In gradient elution, the final mobile phase composition may not be strong enough to elute all the this compound from the column in a reasonable time.
Q4: Can crystallization conditions affect the final recovery of this compound?
A4: Yes, the conditions during crystallization are critical for maximizing recovery. Key parameters include:
-
Supersaturation: The solution must be supersaturated for crystals to form, but if the level of supersaturation is too high, it can lead to rapid nucleation and the formation of small, impure crystals, potentially trapping the product in the mother liquor.[11]
-
Solvent System: The choice of anti-solvent and the rate of its addition can significantly impact crystal size and yield.
-
Temperature: Cooling rate affects the kinetics of crystallization. A slow, controlled cooling process generally yields larger, purer crystals and better recovery.
-
Purity of the Solution: Impurities present in the solution can inhibit crystal growth or co-precipitate, reducing both the purity and the overall recovery of the final product.[11]
Troubleshooting Guides
Guide 1: Diagnosing Low Recovery in Macroporous Resin Chromatography
If you are experiencing lower than expected recovery (<80%) after purification on a macroporous resin column, follow these steps to identify the issue.
-
Analyze Fractions: Collect and analyze all fractions from the SPE procedure: the initial sample load, the wash fraction, and the elution fraction.[12]
-
Check the Load Fraction: If a significant amount of this compound is found in the initial sample that passed through the column, the issue could be:
-
Incorrect Resin: The chosen resin may not have sufficient affinity for this compound. Consider screening different resins (e.g., D101, AB-8, X-5).[3]
-
Overloaded Sorbent: You may have added too much sample for the amount of resin. Try reducing the sample load or increasing the resin bed volume.[6][12]
-
Incorrect pH: The pH of your sample may be preventing proper interaction with the resin.[12]
-
-
Check the Wash Fraction: If this compound is being lost during the wash step, your wash solvent is likely too strong and is prematurely eluting the compound.[12] Consider using a weaker wash solvent (e.g., a lower percentage of ethanol in water).
-
Check for Irreversible Binding: If this compound is not found in the load, wash, or elution fractions, it is likely not coming off the sorbent at all.[12] In this case, you need to use a stronger elution solvent (e.g., increase ethanol concentration) or a larger elution volume to ensure complete desorption.[1][12]
Guide 2: Optimizing Extraction Efficiency
Follow this guide to improve the initial extraction of this compound from the source material.
-
Evaluate Solvent Polarity: If recovery is low, the solvent may not be optimal. Based on the polarity of this compound, test a range of solvents with varying polarities (e.g., different concentrations of aqueous ethanol, methanol, or acetonitrile).[1]
-
Enhance Extraction with Physical Methods: Employ techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell disruption and solvent penetration.[1][13] Sonication can significantly enhance extraction yields.[1]
-
Perform Multiple Extractions: Instead of a single extraction with a large volume of solvent, perform multiple extractions with smaller volumes. This is often more effective at recovering the target compound.[1]
-
Protect Against Degradation: During extraction, minimize exposure to heat, light, and oxygen.[1] Consider adding antioxidants, working under nitrogen, and protecting your samples from light.[1]
-
Optimize Parameters with Design of Experiments (DoE): Use methodologies like Plackett–Burman design or Box-Behnken design to systematically screen and optimize multiple factors (e.g., solvent concentration, extraction time, temperature, solvent-to-solid ratio) to find the conditions that maximize recovery.[14][15]
Data Presentation
Table 1: Comparison of Macroporous Resins for Flavonoid Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Desorption Rate (%) | Typical Recovery Yield (%) | Reference(s) |
| D101 | High | High | >90% | ~80% - 93.3% | [3][4][5][6] |
| SP207 | Highest | Moderate | Lower than D101 | - | [3] |
| X-5 | High | Moderate | - | - | [3] |
| AB-8 | Moderate | High | - | - | [4][6] |
| HPD450 | Low | Low | - | - | [3] |
| NKA-9 | Lowest | Low | - | - | [3] |
Table 2: Optimized Parameters for Flavonoid Purification using D101 Resin
| Parameter | Optimized Value | Outcome | Reference(s) |
| Adsorption Flow Rate | 1.5 - 2 BV/h | Maximizes binding, prevents breakthrough | [4][5][6] |
| Sample pH | 6.0 - 7.0 | Optimal for adsorption | [5][14] |
| Elution Solvent | 70% - 80% Ethanol | Achieves >94% desorption rate | [3][4][5][6] |
| Elution Flow Rate | 1 - 3 BV/h | Ensures complete desorption | [4][5][6] |
| Elution Volume | 2.5 - 7 BV | Sufficient volume for full recovery | [4][5][6] |
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography (D101)
This protocol is based on methodologies optimized for the purification of flavonoids and isoflavones.[4][5][6]
-
Resin Pre-treatment:
-
Soak D101 macroporous resin in ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin thoroughly with deionized water until no ethanol is detected.
-
Pack the resin into a glass column. The column should be conditioned by washing sequentially with 5% HCl, deionized water, 2% NaOH, and finally deionized water until the effluent is neutral.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in deionized water to a known concentration. Adjust the pH to approximately 6-7.[5]
-
Load the sample solution onto the pre-treated D101 resin column at a controlled flow rate of 1.5-2 bed volumes per hour (BV/h).[4][6]
-
Collect the flow-through liquid to check for any unbound this compound.
-
-
Washing:
-
After loading, wash the column with 2-3 BV of deionized water to remove impurities such as sugars and salts that have not been adsorbed.
-
-
Elution:
-
Desorb the bound this compound by eluting the column with 70% aqueous ethanol solution at a flow rate of 1-2 BV/h.[3][4][6]
-
Collect the eluate in fractions. Monitor the fractions using TLC or HPLC to determine which fractions contain the highest concentration of this compound.
-
Typically, 2.5 to 4 BV of eluent is sufficient for complete desorption.[4][6]
-
-
Post-Elution Processing:
-
Combine the this compound-rich fractions.
-
Remove the ethanol from the solution using a rotary evaporator under reduced pressure.
-
The resulting aqueous solution can be freeze-dried or subjected to further purification steps like crystallization or preparative HPLC.
-
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a published method for the separation of astilbin and this compound.[16]
-
Solvent System Preparation:
-
Prepare a two-phase solvent system composed of n-hexane-n-butanol-water (1:1:2, v/v/v).
-
Thoroughly mix the solvents in a separation funnel and allow the phases to separate.
-
Degas both the upper (stationary phase) and lower (mobile phase) phases by sonication before use.
-
-
HSCCC Instrument Setup:
-
Fill the entire HSCCC column with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while the apparatus is rotating at 850 rpm.
-
Continue pumping until hydrodynamic equilibrium is reached, which is indicated by the emergence of the mobile phase from the column outlet.
-
-
Sample Injection and Separation:
-
Dissolve the crude sample containing this compound in a mixture of the upper and lower phases (1:1, v/v).
-
Inject the sample solution (e.g., 1.5 g of crude sample) into the column through the injection valve.[16]
-
Continue the separation at a flow rate of 1.5 mL/min with the apparatus rotating at 850 rpm.
-
-
Fraction Collection and Analysis:
-
Monitor the effluent from the column outlet with a UV detector at 290 nm.
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions by HPLC to identify and confirm the purity of this compound.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. welchlab.com [welchlab.com]
- 2. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 3. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. halocolumns.com [halocolumns.com]
- 10. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 11. Protein purification by bulk crystallization: the recovery of ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. The Box–Behnken Design for Optimizing HPLC Separation and Validation of Astilbin in Lysiphyllum strychnifolium Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Purification of astilbin and this compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Isoastilbin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoastilbin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound derivatives?
A1: The most critical step is the regioselective glycosylation of the taxifolin (dihydroquercetin) aglycone at the 3-hydroxyl position. The hydroxyl groups on the flavonoid scaffold have different acidities and reactivities, making selective glycosylation challenging without a proper protecting group strategy. The typical reactivity order for hydroxyl groups is 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH.[1][2]
Q2: Why is the yield of my glycosylation reaction so low?
A2: Low yields in flavonoid glycosylation are a common issue and can be attributed to several factors:
-
Inadequate Protecting Group Strategy: Failure to protect the more reactive hydroxyl groups (e.g., 7-OH and 4'-OH) will result in a mixture of products and a low yield of the desired 3-O-glycoside.[1][2]
-
Choice of Glycosyl Donor: The nature of the sugar donor significantly affects the yield. For instance, glucosides and galactosides often give higher yields (57–77%) compared to xylosides and arabinosides (24–54%).[1][2]
-
Reaction Conditions: The choice of base (e.g., K₂CO₃, NaOH) or Lewis acid catalyst, solvent, and temperature can dramatically impact the reaction efficiency.[1][2] Some conventional methods may result in yields as low as 5-10%.[1][2]
-
Isomerization: this compound and its stereoisomers can interconvert under certain pH and temperature conditions, which can reduce the yield of the target isomer.[3][4][5]
Q3: I have obtained a mixture of isomers. How can I separate them?
A3: The separation of flavonoid glycoside isomers is notoriously difficult due to their similar polarities. High-performance techniques are often required. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the preparative separation of astilbin and this compound.[5] Advanced column chromatography with specialized stationary phases may also be effective.
Q4: Can this compound isomerize during the synthesis or workup?
A4: Yes. This compound is one of four stereoisomers—astilbin (2R, 3R), neoastilbin (2S, 3S), this compound (2R, 3S), and neothis compound (2S, 3R)—that can interconvert, particularly under thermal or pH-mediated conditions.[4][5] It is crucial to maintain controlled pH and temperature during the deprotection and purification steps to prevent isomerization. The presence of certain metal ions can also influence this process.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Glycosylated Product | 1. Ineffective activation of the glycosyl donor. 2. Inappropriate base or catalyst. 3. Steric hindrance at the 3-OH position. | 1. Ensure the glycosyl donor (e.g., glycosyl bromide) is freshly prepared or properly stored. Use a more reactive donor like a trichloroacetimidate. 2. Screen different bases (e.g., K₂CO₃, Ag₂O) or Lewis acids (e.g., BF₃·Et₂O, TMSOTf). 3. Confirm that the protecting groups on the aglycone are not sterically hindering the approach of the glycosyl donor. |
| Glycosylation at the Wrong Position (e.g., 7-OH or 4'-OH) | 1. Lack of a protecting group on more reactive hydroxyls. 2. Premature deprotection of other hydroxyl groups. | 1. Implement a robust protecting group strategy. Benzylate the 5, 7, 3', and 4' hydroxyl groups of taxifolin before glycosylation. The 5-OH group is the least acidic and often does not require protection due to hydrogen bonding with the C4-carbonyl group.[1][2] 2. Use orthogonal protecting groups if selective deprotection is required later in the synthesis. |
| Formation of Stereoisomers (e.g., Astilbin instead of this compound) | 1. Isomerization during reaction or workup. 2. Lack of stereocontrol during the glycosylation reaction. | 1. Maintain neutral pH and low temperatures during workup and purification. Avoid prolonged heating.[5] 2. Use a glycosyl donor with a participating protecting group at the C2' position of the sugar (e.g., a benzoyl group) to favor the formation of a 1,2-trans glycosidic bond.[6] |
| Difficulty in Removing Protecting Groups | 1. Incomplete reaction. 2. Catalyst poisoning. 3. Protecting group is too stable for the chosen deprotection conditions. | 1. Increase reaction time, temperature, or catalyst load. 2. For hydrogenolysis of benzyl groups, ensure the catalyst (e.g., Pd/C) is active and the system is free of catalyst poisons like sulfur compounds. 3. Choose a different protecting group that is labile under milder conditions if the substrate is sensitive. |
| Product Degradation during Deprotection | 1. Harsh deprotection conditions (e.g., strong acid or base). | 1. Use milder deprotection methods. For example, use catalytic transfer hydrogenolysis instead of high-pressure H₂ gas for benzyl group removal. |
Data Summary
Table 1: Influence of Glycosyl Donor on Reaction Yield
| Glycosyl Donor Type | Typical Yield Range (%) | Reference |
| Glucosides/Galactosides | 57 - 77% | [1][2] |
| Xylosides/Arabinosides | 24 - 54% | [1][2] |
| Rhamnosides | ~55% | [1][2] |
| Uronates/2-Acetamides | 40 - 95% | [1][2] |
Table 2: Common Conditions for Flavonoid Glycosylation
| Method | Catalyst/Base | Solvent | Typical Yield (%) | Reference |
| Koenigs-Knorr (modified) | K₂CO₃ | Dry Acetone | 2 - 11% | [7] |
| Koenigs-Knorr | Ag₂O / Quinoline | Chloroform / Dichloromethane | 30 - 70% | [1][2] |
| Zemplén Method | NaOH | Dry Acetone | ~65% (for isoflavones) | [1][2] |
| Lewis Acid Catalysis | BF₃·Et₂O | Dichloromethane | Variable | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Protected this compound Derivative
This protocol outlines a general strategy for the synthesis of an this compound derivative, starting from taxifolin (dihydroquercetin).
-
Protection of Taxifolin:
-
Dissolve taxifolin in a suitable dry solvent (e.g., DMF or acetone).
-
Add a base (e.g., K₂CO₃ or NaH) and the protecting agent (e.g., benzyl bromide). Typically, 4-5 equivalents of the protecting agent are required to protect the hydroxyl groups at positions 5, 7, 3', and 4'.
-
Stir the reaction at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting material.
-
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting protected taxifolin by column chromatography.
-
-
Glycosylation:
-
Dissolve the protected taxifolin in a dry, aprotic solvent like dichloromethane or acetonitrile.
-
Add a suitable rhamnosyl donor, such as per-acetylated or per-benzoylated α-L-rhamnopyranosyl bromide (2-3 equivalents).
-
Add a promoter, such as silver carbonate (Ag₂CO₃) or a Lewis acid (e.g., TMSOTf), and molecular sieves to ensure anhydrous conditions.
-
Stir the reaction at room temperature, protecting it from light, until the taxifolin derivative is consumed (monitor by TLC).
-
Filter the reaction mixture through celite to remove solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to isolate the protected this compound derivative.
-
-
Deprotection:
-
Dissolve the purified, protected this compound derivative in a suitable solvent (e.g., methanol, ethyl acetate, or a mixture).
-
For benzyl groups, add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir until deprotection is complete (monitor by TLC or LC-MS).
-
Filter off the catalyst and concentrate the solvent to yield the final this compound derivative.
-
For acetyl or benzoyl groups on the sugar, deprotection can be achieved using a base like sodium methoxide in methanol (Zemplén deprotection).
-
Visualizations
Caption: General synthesis workflow for this compound derivatives.
Caption: Troubleshooting decision tree for low glycosylation yield.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
- 1. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 2. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC-UV and Alternative Methods for Isoastilbin Purity Assessment
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity assessment of isoastilbin against other analytical techniques. Experimental data and detailed protocols are provided to support an objective evaluation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantitative analysis of non-volatile or thermally unstable compounds.[1] It offers a good balance of sensitivity, specificity, and cost-effectiveness for routine quality control.
Proposed HPLC-UV Method for this compound Purity Assessment
This section outlines a proposed HPLC-UV method for the determination of this compound purity, with parameters adapted from established methods for its stereoisomer, astilbin, and other related flavonoids.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: A typical gradient might start at 10% A, increase to 50% A over 20 minutes, then to 90% A over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 292 nm (based on the UV absorption maxima of similar flavonoids).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The proposed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2] The following table summarizes the expected performance characteristics based on typical results for similar analytical methods.[3][4]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Robust |
Experimental Workflow for HPLC-UV Method Validation
Caption: Workflow for the validation of an HPLC-UV method for this compound purity.
Alternative Methods for this compound Purity Assessment
While HPLC-UV is a robust method, other techniques can offer advantages in specific applications.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a preparative liquid-liquid chromatography technique that uses a centrifugal force field to retain the stationary phase while the mobile phase is pumped through. It is particularly useful for the separation and purification of components from complex mixtures, such as natural product extracts.[5][6]
Experimental Protocol Outline:
-
Instrumentation: A high-speed counter-current chromatograph.
-
Solvent System: A two-phase solvent system is selected based on the partition coefficient of this compound. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water in various ratios.
-
Operation: The column is filled with the stationary phase, and the apparatus is rotated at high speed. The sample is dissolved in a mixture of both phases and injected. The mobile phase is then pumped through the column, and the eluent is fractionated and analyzed (e.g., by HPLC-UV).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for identifying and quantifying trace impurities and for structural elucidation.
Experimental Protocol Outline:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with volatile mobile phase modifiers (e.g., formic acid or ammonium acetate) to ensure compatibility with the MS interface.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for flavonoids.
-
Scan Mode: Full scan mode for impurity profiling and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of specific impurities.
-
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural information, or high-throughput screening.
| Feature | HPLC-UV | HSCCC | LC-MS |
| Primary Application | Quantitative Purity Assessment | Preparative Separation & Purification | Impurity Identification & Quantification |
| Sensitivity | Moderate | Low (Preparative Scale) | High to Very High |
| Specificity | Good (based on retention time and UV spectrum) | Moderate (based on partitioning) | Very High (based on mass-to-charge ratio) |
| Analysis Time | ~30 min per sample | Hours to days per separation | ~30 min per sample |
| Cost per Sample | Low | High (due to scale and solvent consumption) | High |
| Instrumentation Cost | Low to Moderate | Moderate | High |
| Quantitative Accuracy | High | Not typically used for quantification | High |
| Structural Information | Limited (UV spectrum) | None | High (Mass fragmentation) |
Logical Comparison of Methods
Caption: Comparison of analytical methods for this compound purity assessment.
Conclusion
The choice of an analytical method for this compound purity assessment is dictated by the specific analytical goal. For routine quality control and quantitative determination of purity, a validated HPLC-UV method is the most suitable choice, offering a balance of accuracy, precision, and cost-effectiveness. For the isolation and purification of this compound from complex mixtures, HSCCC is a powerful technique. When high sensitivity is required for the identification and quantification of trace impurities or for metabolic studies, LC-MS is the method of choice due to its superior specificity and ability to provide structural information. A comprehensive approach to quality control may involve the use of HPLC-UV for routine testing, with LC-MS employed for impurity profiling and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. hrpub.org [hrpub.org]
- 5. Purification of astilbin and this compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
Isoastilbin vs. Neoastilbin: a comparison of anti-inflammatory effects.
A Comparative Analysis of the Anti-inflammatory Properties of Isoastilbin and Neoastilbin
Introduction
This compound and neoastilbin are stereoisomers, naturally occurring flavonoids found in various medicinal plants, including the rhizome of Smilax glabra.[1][2] Both compounds have garnered attention within the scientific community for their potential therapeutic applications, particularly their anti-inflammatory effects. This guide provides a detailed comparison of the anti-inflammatory activities of this compound and neoastilbin, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.
Comparative Anti-inflammatory Effects
Both this compound and neoastilbin have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[3][4] Experimental evidence suggests that their mechanisms of action involve the inhibition of pro-inflammatory cytokines and the suppression of critical signaling cascades.
Inhibition of Pro-inflammatory Mediators
A key study directly comparing the anti-inflammatory effects of this compound and neoastilbin in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells revealed that both compounds exhibit strong inhibitory effects on the secretion of major inflammatory mediators.[3][5] Specifically, they were shown to significantly reduce the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Nitric Oxide (NO).[3][5]
While the study demonstrated significant activity for both isomers, it did not provide a quantitative comparison of their potency in the form of IC50 values for the inhibition of these inflammatory markers. However, the qualitative data strongly supports the anti-inflammatory potential of both this compound and neoastilbin.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound and neoastilbin are largely attributed to their ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. Both this compound and neoastilbin have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation.[3]
Furthermore, studies on neoastilbin have elucidated its role in inhibiting the NLRP3 inflammasome pathway, another crucial component of the innate immune response.[1][4] Neoastilbin was found to suppress the activation of the NLRP3 inflammasome in monosodium urate (MSU)-stimulated THP-1-derived macrophages, leading to a reduction in IL-1β secretion.[1] While a direct comparative study on this compound's effect on the NLRP3 inflammasome is not as detailed, its known inhibition of IL-1β suggests a potential, yet unconfirmed, interaction with this pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for the antioxidant activities of this compound and neoastilbin, as specific IC50 values for their anti-inflammatory effects were not detailed in the reviewed literature. Antioxidant activity can be linked to anti-inflammatory effects, as oxidative stress is a known trigger of inflammation.
| Activity | This compound (IC50 µg/mL) | Neoastilbin (IC50 µg/mL) | Reference |
| DPPH Radical Scavenging | 4.01 ± 0.18 | 9.14 ± 0.23 | [6] |
| ABTS+ Radical Scavenging | 3.11 ± 0.90 | 6.84 ± 0.55 | [6] |
Lower IC50 values indicate stronger antioxidant activity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: NF-κB Signaling Pathway Inhibition by this compound and Neoastilbin.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and neoastilbin.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound or neoastilbin for a specified period (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
Measurement of Nitric Oxide (NO) Production
-
Assay: Griess Reagent System.
-
Procedure: After cell treatment, the culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur. The absorbance is then measured at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined by comparison with a standard curve of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Target Cytokines: Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).
-
Procedure: The levels of IL-1β and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. Briefly, supernatants are added to wells of a microplate pre-coated with antibodies specific to the target cytokine. After incubation and washing steps, a biotin-conjugated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added, and the color development is stopped. The absorbance is measured at 450 nm, and cytokine concentrations are calculated from a standard curve.
Western Blot Analysis for NF-κB p65 Phosphorylation
-
Procedure:
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of NF-κB p65 (p-p65). After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of p-p65 is normalized to a loading control such as β-actin or total p65.
-
Conclusion
Both this compound and neoastilbin exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators such as IL-1β, IL-6, and NO. While current literature strongly supports their anti-inflammatory capacity, a direct quantitative comparison of their potency is an area that warrants further investigation. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers interested in exploring the therapeutic potential of these promising flavonoid isomers.
References
- 1. Neothis compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways [mdpi.com]
- 5. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 6. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and natural product analysis, the accurate and precise quantification of active compounds is paramount. Isoastilbin, a flavonoid glycoside with promising pharmacological activities, requires robust analytical methods for its characterization in various matrices, from raw plant materials to biological samples. The cross-validation of different analytical techniques is a critical step to ensure the reliability and interchangeability of data generated across different laboratories or during different phases of drug development. This guide provides an objective comparison of three commonly employed analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The performance of these methods is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The experimental data presented, while not from a single head-to-head study on this compound due to the limited availability of such direct comparative literature, is drawn from studies on this compound, its isomers (e.g., Astilbin), or structurally similar flavonoids, providing a representative comparison of the capabilities of each technique.
Data Presentation: A Comparative Overview of Analytical Method Performance
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and throughput needs. The following tables summarize the quantitative performance of HPLC-UV, HPTLC, and LC-MS/MS for the analysis of this compound and related flavonoids.
Table 1: Comparison of Validation Parameters for HPLC-UV, HPTLC, and LC-MS/MS
| Validation Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Linearity (Range) | 2–12 µg/mL | 200–2000 ng/spot | 1.25–1250 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.997 | > 0.99 |
| Accuracy (Recovery %) | 96.69–104.15% | 98.5 - 101.5% | 99.00-109.83%[1] |
| Precision (RSD %) | < 3.61% | < 2% | < 13.21%[1] |
| Limit of Detection (LOD) | 0.27 µg/mL | ~25 ng/spot | < 1 ng/mL |
| Limit of Quantification (LOQ) | 0.82 µg/mL | ~77 ng/spot | 1.25 ng/mL[1] |
Note: Data is compiled from various sources analyzing this compound, Astilbin, or other similar flavonoids and may not be directly comparable. The provided values are indicative of the general performance of each technique.
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods is a systematic process to ensure that different analytical procedures provide equivalent results for the same sample. This workflow is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one.
Caption: A generalized workflow for the cross-validation of analytical methods.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility of analytical results. Below are representative methodologies for the analysis of this compound or its isomers using HPLC-UV, HPTLC, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quality control of herbal materials and formulations due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). The gradient can be programmed as follows: 0-10 min, 10-25% A; 10-25 min, 25-40% A; 25-30 min, 40-10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 291 nm, which is near the absorption maximum for many flavonoids, including astilbin.[2]
-
Sample Preparation:
-
Accurately weigh the powdered sample (e.g., plant extract).
-
Extract with a suitable solvent, such as 60% methanol, using ultrasonication for about 30 minutes.[2]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the simultaneous analysis of multiple samples, making it suitable for screening and quality control of herbal products.
-
Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a TLC plate heater, and a TLC scanner with a UV detector.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in a ratio of 5:4:1 (v/v/v) is a common solvent system for flavonoid analysis.
-
Sample Application: Apply samples and standards as bands of a specific width using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis: After drying the plate, perform densitometric scanning at a wavelength of 288 nm.[3]
-
Sample Preparation:
-
Extract the powdered sample with methanol by sonication.
-
Filter the extract and use the filtrate directly for application.
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute to prepare working standards for calibration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for the quantification of this compound in complex biological matrices such as plasma, where concentrations can be very low.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (or Astilbin as a proxy) and an internal standard. For Astilbin, a transition of m/z 449.1 → 285.1 can be used.
-
-
Sample Preparation (for plasma):
-
To a plasma sample, add an internal standard solution.
-
Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, use liquid-liquid extraction with a solvent like ethyl acetate.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase for injection.
-
-
Standard Preparation: Prepare calibration standards by spiking blank plasma with known concentrations of this compound.
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific analytical challenge.
-
HPLC-UV is a reliable and cost-effective workhorse for routine quality control of raw materials and finished products where analyte concentrations are relatively high.
-
HPTLC provides a high-throughput and economical option for screening large numbers of samples and is well-suited for the quality control of herbal medicines.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where trace-level quantification in complex biological matrices is required.
Cross-validation of these methods is essential to ensure data consistency and reliability, particularly when methods are transferred between laboratories or updated. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their analytical data for this compound.
References
A Comparative Analysis of Isoastilbin and Other Flavonoids in Neuroprotection
This guide provides a comparative analysis of the neuroprotective effects of isoastilbin and other prominent flavonoids, including its isomer astilbin, quercetin, and kaempferol. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, an overview of molecular mechanisms, and detailed experimental protocols. Flavonoids are a class of polyphenolic compounds widely found in plants that have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases.[1][2] Their neuroprotective actions are multifaceted, involving the modulation of signaling cascades that promote neuronal survival and the suppression of neuroinflammation.[2][3]
Data Presentation: Comparative Efficacy
The neuroprotective efficacy of flavonoids can be quantified through various in vitro and in vivo assays. The following tables summarize key experimental findings for this compound and its counterparts.
Table 1: In Vitro Neuroprotective Effects of Selected Flavonoids
| Flavonoid | Model System | Key Metric | Quantitative Result | Citation(s) |
| This compound | L-Glutamate-damaged PC12 cells | Cell Viability | >30% improvement vs. L-Glu alone | [4] |
| L-Glutamate-damaged PC12 cells | Apoptosis Rate | Decreased from 18% to 7.98% (at 30 µM) | [4] | |
| L-Glutamate-damaged PC12 cells | Caspase-3 Activity | 39.1% reduction (at 30 µM) | [4] | |
| Astilbin | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in primary neurons | Cell Viability | Significant increase vs. OGD/R alone | [5][6] |
| OGD/R in SH-SY5Y cells | LDH Release | Significant decrease vs. OGD/R alone | [6] | |
| Quercetin | H₂O₂ or DMNQ-induced toxicity in striatal astrocytes | Cell Viability | ~4-fold protection in wild-type cells | [7] |
| Glutamate-induced oxidative death in HT22 cells | IC₅₀ for protection | 7.0 ± 0.2 µM | [8] | |
| Kaempferol | Transient focal stroke model (in vivo) | Infarct Volume | Significant reduction | [9][10] |
| Transient focal stroke model (in vivo) | Neurological Deficits | Significant attenuation | [9][11] |
Table 2: Comparative Antioxidant and Anti-inflammatory Effects
| Flavonoid | Model System | Key Metric | Quantitative Result | Citation(s) |
| This compound | AD Mouse Model (Serum) | ROS Levels | 17.9% reduction | [4] |
| L-Glutamate-damaged PC12 cells | Intracellular ROS | Significant suppression | [12] | |
| AD Mouse Model | SOD, GSH-Px Levels | Significantly enhanced | [4] | |
| Astilbin | OGD/R in primary neurons | ROS, 4-HNE, 8-OHdG levels | Significant decrease | [5] |
| OGD/R in primary neurons | SOD, CAT, GSH-Px activities | Significant increase | [5] | |
| Quercetin | Ischemic brain injury models | Inflammatory Cytokines | Reduced secretion | [13] |
| Various in vitro models | Nrf2-ARE Pathway | Induction observed | [7] | |
| Kaempferol | LPS-stimulated BV2 microglia | NO, PGE₂ production | Inhibition mediated by iNOS/COX-2 suppression | [14] |
| Transient focal stroke model | NF-κB p65, p-STAT3 | Inhibition of expression | [9][11] |
Mechanisms of Action and Signaling Pathways
Flavonoids exert their neuroprotective effects by modulating complex intracellular signaling networks. While there is considerable overlap, specific flavonoids may exhibit preferential activity towards certain pathways.
Nrf2-Mediated Antioxidant Response
A primary mechanism for both this compound and its isomer astilbin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Under oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[4][5] This response enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.[4][5] Studies show that this compound enhances the nuclear levels of Nrf2, leading to the upregulation of these protective enzymes.[4][12] Similarly, astilbin's protective effects against OGD/R-induced injury are abolished when Nrf2 is knocked down.[5] Quercetin has also been shown to induce the Nrf2-ARE pathway.[7]
PI3K/Akt and MAPK Signaling
The PI3K/Akt and MAPK pathways are critical for regulating cell survival and apoptosis. Astilbin and kaempferol have been shown to modulate these pathways to confer neuroprotection.[5][6][15] Activation of the PI3K/Akt pathway generally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins (e.g., Bad, Caspase-9) and upregulating anti-apoptotic proteins like Bcl-2.[6] Conversely, flavonoids can selectively inhibit certain arms of the MAPK pathway (e.g., JNK, p38) that are activated by stress stimuli and lead to apoptosis, while promoting the ERK pathway, which is often associated with cell survival.[6][15]
Inhibition of Inflammatory Pathways (NF-κB)
Neuroinflammation is a key contributor to the pathology of neurodegenerative diseases. Astilbin and kaempferol have been demonstrated to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway.[9][11][16] By preventing the activation and nuclear translocation of NF-κB, these flavonoids reduce the expression of pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[9][14][16] This suppression of the inflammatory cascade helps to protect neurons from secondary damage.[11]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative analysis. Researchers should refer to the specific cited literature for detailed parameters.
Cell Viability (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Protocol:
-
Seed cells (e.g., PC12, SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of the flavonoid (e.g., this compound) for a specified duration (e.g., 3-8 hours).[4][5]
-
Induce neurotoxicity using a stressor (e.g., 25 mM L-Glutamate or Oxygen-Glucose Deprivation).[4][12]
-
After the incubation period (e.g., 12-24 hours), add MTT solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Culture and treat cells as described for the viability assay.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The population of cells is quantified in four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis
-
Principle: Detects and quantifies the expression levels of specific proteins in a sample.
-
Protocol:
-
Treat cells or harvest tissue and lyse to extract total protein. For nuclear proteins (like Nrf2), perform nuclear/cytoplasmic fractionation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, Bcl-2, Bax, p-NF-κB).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Normalize the target protein expression to a loading control (e.g., GAPDH, β-actin).
-
References
- 1. researchgate.net [researchgate.net]
- 2. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protective roles of this compound against Alzheimer's disease via Nrf2-mediated antioxidation and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astilbin protects against cerebral ischaemia/reperfusion injury by inhibiting cellular apoptosis and ROS-NLRP3 inflammasome axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Update of Kaempferol Protection against Brain Damage Induced by Ischemia-Reperfusion and by 3-Nitropropionic Acid [mdpi.com]
- 11. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke | PLOS One [journals.plos.org]
- 12. Protective roles of this compound against Alzheimer's disease via Nrf2‑mediated antioxidation and anti‑apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuroprotective Effects of Quercetin on Ischemic Stroke: A Literature Review [frontiersin.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Exploring the mechanisms of kaempferol in neuroprotection: Implications for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Astilbin attenuates cerebral ischemia/reperfusion injury by inhibiting the TLR4/MyD88/NF-κB pathway - Toxicology Research (RSC Publishing) [pubs.rsc.org]
Isoastilbin: Bridging the Gap Between Benchtop Bioactivity and In Vivo Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Isoastilbin, a dihydroflavonol glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. Numerous in vitro studies have highlighted its potent antioxidant and anti-inflammatory activities. However, the translation of these promising benchtop findings to in vivo efficacy presents a well-known challenge in drug development. This guide provides a comprehensive comparison of the in vitro and in vivo bioactivity of this compound, offering a critical perspective for researchers and scientists in the field. We will delve into the available experimental data, present detailed methodologies, and visualize key pathways to objectively assess the correlation between its bioactivity in controlled laboratory settings and complex biological systems.
I. Comparative Analysis of this compound's Bioactivity
The bioactivity of this compound has been primarily investigated through the lenses of its antioxidant and anti-inflammatory properties. While in vitro assays provide a foundational understanding of its molecular interactions, in vivo studies are crucial for validating its therapeutic potential.
In Vitro Bioactivity: A Snapshot of Molecular Interactions
In vitro studies have consistently demonstrated this compound's capacity as a potent antioxidant and anti-inflammatory agent. These studies typically involve cell-free assays or cell-based models to quantify its effects on specific molecular targets.
Antioxidant Activity:
This compound exhibits strong radical scavenging properties in various chemical assays. Notably, its ability to neutralize 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals has been quantified, providing a measure of its direct antioxidant potential.
Anti-Inflammatory Activity:
In cell-based assays, particularly using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to significantly inhibit the production of key pro-inflammatory mediators. This includes a reduction in nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). Mechanistically, these effects are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
In Vivo Bioactivity: Navigating Complex Biological Systems
Translating the in vitro effects of this compound to a living organism is a complex endeavor influenced by factors such as metabolism, bioavailability, and biodistribution. While direct in vivo studies on this compound are still emerging, existing research provides valuable insights, particularly concerning its antioxidant properties.
Antioxidant and Neuroprotective Effects:
A significant in vivo study has shed light on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. In this model, this compound demonstrated the ability to mitigate oxidative stress and apoptosis. This was achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of endogenous antioxidant responses. This finding provides strong in vivo evidence for this compound's antioxidant capabilities, moving beyond simple radical scavenging to the modulation of cellular defense mechanisms.
Anti-Inflammatory Effects: An Area for Further Exploration
II. Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Endpoint | Result | Reference |
| DPPH Radical Scavenging | IC50 | 4.01 ± 0.18 µg/mL | [3] |
| ABTS Radical Scavenging | IC50 | 3.11 ± 0.90 µg/mL | [3] |
Table 2: In Vitro Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Cells
| Biomarker | Effect | Significance | Reference |
| IL-1β Secretion | Inhibition | p < 0.01 | [4] |
| IL-6 Secretion | Inhibition | p < 0.01 | [4] |
| NO Production | Inhibition | p < 0.01 | [4] |
| NF-κB p-p65 Expression | Inhibition | p < 0.01 | [4] |
Table 3: In Vivo Antioxidant and Anti-Apoptotic Effects of this compound in an Alzheimer's Disease Mouse Model
| Biomarker | Effect | Significance | Reference |
| Nuclear Nrf2 Levels | Enhanced | - | [1] |
| Superoxide Dismutase 1 | Enhanced Expression | - | [1] |
| Catalase | Enhanced Expression | - | [1] |
| Heme Oxygenase-1 | Enhanced Expression | - | [1] |
| Apoptosis Rate in Brain | Decreased | - | [1] |
III. Pharmacokinetic Considerations: The Bioavailability Hurdle
A critical factor influencing the in vivo efficacy of any compound is its pharmacokinetic profile. For this compound and its isomers, the available data points towards a significant challenge: low oral bioavailability. Studies on Astilbin and Neoastilbin have reported absolute bioavailability values of less than 1%.[5][6] These compounds are known to isomerize in vivo, contributing to the systemic pool of this compound. However, the lack of a dedicated pharmacokinetic study on this compound itself, detailing parameters such as Cmax, Tmax, and clearance, makes it difficult to establish a direct correlation between the concentrations used in in vitro studies and the effective doses administered in vivo. This information is crucial for designing effective dosing regimens and for understanding the disconnect that may exist between in vitro potency and in vivo outcomes.
IV. Experimental Protocols
To ensure transparency and reproducibility, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical. A solution of DPPH in methanol is mixed with various concentrations of this compound. The reduction of DPPH is measured spectrophotometrically by the decrease in absorbance at a specific wavelength (typically around 517 nm). The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then calculated.
-
ABTS Radical Scavenging Assay: The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate. This pre-formed radical solution is then incubated with different concentrations of this compound. The reduction of the ABTS radical cation by the antioxidant is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm). Similar to the DPPH assay, the IC50 value is determined.
In Vitro Anti-Inflammatory Activity Assay
-
Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in a suitable medium. To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS). For treatment, cells are pre-incubated with various concentrations of this compound before the addition of LPS.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (IL-1β, IL-6): The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis for NF-κB Activation: After treatment, cells are lysed, and protein extracts are prepared. The expression levels of the phosphorylated (active) form of the NF-κB p65 subunit are determined by Western blotting using specific antibodies.
In Vivo Alzheimer's Disease Mouse Model
-
Animal Model: An Alzheimer's disease model is established in mice through the combined administration of aluminum chloride (AlCl3) and D-galactose.
-
Treatment: Mice are treated with this compound via oral gavage for a specified period.
-
Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze and the Y-maze test.
-
Biochemical Analysis: After the treatment period, brain tissues are collected for the analysis of various biomarkers. This includes measuring the levels of antioxidant enzymes (e.g., SOD, Catalase), assessing the nuclear translocation of Nrf2 via Western blotting or immunohistochemistry, and quantifying markers of apoptosis.
V. Visualizing the Mechanisms
To better understand the molecular pathways influenced by this compound, the following diagrams, generated using the DOT language, illustrate its proposed mechanisms of action.
Caption: In Vitro Anti-Inflammatory Mechanism of this compound.
Caption: In Vivo Antioxidant Mechanism of this compound via Nrf2 Pathway.
VI. Conclusion and Future Directions
The available evidence strongly supports the potent antioxidant and anti-inflammatory properties of this compound at the molecular and cellular levels. The in vivo confirmation of its antioxidant effects through the Nrf2 pathway is a significant step in validating its therapeutic potential. However, a clear disconnect remains between the extensive in vitro anti-inflammatory data and the lack of direct in vivo evidence. The poor oral bioavailability of this compound and its isomers further complicates the direct translation of in vitro findings to in vivo settings.
Future research should prioritize the following areas to bridge this gap:
-
In Vivo Anti-Inflammatory Studies: Conducting well-designed in vivo studies using models of acute and chronic inflammation is essential to confirm the anti-inflammatory efficacy of this compound and to determine effective dosages.
-
Pharmacokinetic Profiling: A comprehensive pharmacokinetic study of this compound is urgently needed to understand its absorption, distribution, metabolism, and excretion. This will enable a more accurate correlation between in vitro concentrations and in vivo doses.
-
Formulation Development: Investigating novel drug delivery systems to enhance the oral bioavailability of this compound could unlock its full therapeutic potential.
By addressing these research gaps, the scientific community can move closer to harnessing the promising bioactivities of this compound for the development of novel therapeutic interventions. This guide serves as a foundational resource for researchers embarking on this endeavor, providing a clear and objective comparison of the current state of knowledge.
References
- 1. Astilbin from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astilbin from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antioxidant Potential of Isoastilbin and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent natural antioxidants for therapeutic and nutraceutical applications, flavonoids and stilbenoids have emerged as prominent candidates. Among these, isoastilbin, a dihydroflavonol, and resveratrol, a stilbenoid, have garnered significant attention for their diverse biological activities, particularly their antioxidant effects. This guide provides a comprehensive head-to-head comparison of the antioxidant potential of this compound and resveratrol, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their evaluation and application of these compounds.
Quantitative Antioxidant Activity: A Comparative Overview
Direct comparative studies on the antioxidant activity of this compound and resveratrol under identical experimental conditions are limited in publicly available literature. However, by collating data from various in vitro antioxidant assays, we can draw a comparative inference of their potential. The following tables summarize the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as findings from other relevant antioxidant capacity tests.
Note: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution due to potential variations in experimental protocols.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Source |
| This compound (Astilbin) | 21.79 | [1] |
| Resveratrol | 15.54 | [2] |
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Source |
| This compound (Astilbin) | ~20 mM (equivalent to ~9.05 µg/mL) | [3] |
| Resveratrol | 2.86 | [2] |
Table 3: Other In Vitro Antioxidant Assays
| Compound | Assay | Result | Source |
| This compound (Astilbin) | Thiobarbituric Acid Reactive Substances (TBARS) | IC50: 9.45 µg/mL | |
| Resveratrol | Oxygen Radical Absorbance Capacity (ORAC) | 23.12 µmol TE/g | [2] |
Mechanistic Insights: The Nrf2 Signaling Pathway
Both this compound and resveratrol exert a significant portion of their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][4][5][6] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound and resveratrol, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the transcription of a suite of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: The test compounds (this compound or resveratrol) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the sample solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of resveratrol: A structure–activity insight | Semantic Scholar [semanticscholar.org]
- 3. Oxidized Resveratrol Metabolites as Potent Antioxidants and Xanthine Oxidase Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antibody Specificity for the Isoastilbin Target: Cytochrome P450 1B1
This guide provides a comprehensive comparison of methods to validate the specificity of an antibody targeting Cytochrome P450 1B1 (CYP1B1), a potential protein target of the dihydroflavonol glycoside, isoastilbin. Researchers, scientists, and drug development professionals can utilize this guide to ensure the reliability and accuracy of their experimental results.
This compound is a naturally occurring flavonoid with a range of biological activities, including neuroprotective, antioxidant, and anti-apoptotic properties.[1][2] Its stereoisomer, astilbin, has been predicted to interact with cytochrome P450 enzymes, with CYP1B1 being a key candidate.[3] Validating the specificity of antibodies used to detect and quantify CYP1B1 is therefore crucial for research into the mechanism of action of this compound.
This guide adheres to the principles of the "five pillars" of antibody validation to provide a robust framework for assessing antibody specificity.[4] These pillars include genetic strategies, independent antibody validation, recombinant protein expression, immunoprecipitation-mass spectrometry (IP-MS), and complementary assays.
Data Presentation
The following table summarizes the key validation experiments, their principles, expected outcomes, and potential limitations.
| Validation Method | Principle | Positive Control | Negative Control | Expected Outcome for Specific Antibody | Potential Limitations |
| Genetic Strategies (CRISPR/Cas9 Knockout) | Comparison of antibody signal in wild-type cells versus cells where the target gene (CYP1B1) has been knocked out.[4][5][6] | Wild-type (WT) cells endogenously expressing CYP1B1. | CYP1B1 knockout (KO) cell line. | Strong signal in WT cells and no signal in KO cells. | KO cell lines may not be readily available for all cell types.[5] |
| Independent Antibody Validation | Comparing the staining pattern of the antibody with a second, validated antibody that recognizes a different epitope on the same target protein.[4][7] | Staining with a known, validated anti-CYP1B1 antibody. | Staining with an isotype control antibody. | The experimental antibody should show a highly similar staining pattern to the validated antibody. | A suitable, validated independent antibody may not be available.[4] |
| Recombinant Protein Expression | Overexpression of the target protein with a fusion tag in a cell line with low or no endogenous expression.[4][6][8] | Lysate from cells transfected to overexpress tagged CYP1B1. | Lysate from mock-transfected cells or cells transfected with an empty vector. | A single band at the expected molecular weight for the tagged CYP1B1 protein. | Overexpression may lead to protein mislocalization or aggregation. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | The antibody is used to immunoprecipitate its target from a cell lysate, and the precipitated proteins are identified by mass spectrometry.[4][5][8] | Immunoprecipitation with the experimental antibody. | Immunoprecipitation with an isotype control antibody. | The primary protein identified by mass spectrometry should be CYP1B1. | Not all antibodies are suitable for immunoprecipitation.[4] |
| Western Blot | Detection of the target protein in a complex mixture of proteins separated by size.[5][6] | Lysate from cells known to express CYP1B1. | Lysate from CYP1B1 KO cells. | A single band at the correct molecular weight for CYP1B1. | Does not guarantee specificity in other applications like immunohistochemistry.[5] |
Experimental Protocols
Genetic Strategies: CRISPR/Cas9 Knockout Validation by Western Blot
Objective: To confirm antibody specificity by comparing its binding to wild-type and CYP1B1 knockout cells.
Methodology:
-
Cell Culture: Culture wild-type and CYP1B1 KO human cell lines (e.g., HEK293T) in appropriate media.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from WT and KO cell lysates onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary anti-CYP1B1 antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Independent Antibody Validation by Immunocytochemistry
Objective: To compare the staining pattern of the test antibody with a known validated anti-CYP1B1 antibody.
Methodology:
-
Cell Seeding: Seed cells known to express CYP1B1 onto coverslips in a 24-well plate.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Incubate separate coverslips with the test anti-CYP1B1 antibody and a validated anti-CYP1B1 antibody recognizing a different epitope. Include an isotype control.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount coverslips with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
Recombinant Protein Expression Validation
Objective: To verify antibody specificity against an overexpressed, tagged version of the target protein.
Methodology:
-
Transfection: Transfect a cell line with low endogenous CYP1B1 expression (e.g., HEK293T) with a plasmid encoding for C-terminally His-tagged human CYP1B1. Use an empty vector for the mock control.
-
Cell Lysis: After 48 hours, lyse the cells.
-
Western Blot: Perform Western blot analysis on the lysates using the anti-CYP1B1 antibody and an anti-His tag antibody as a positive control.
Immunoprecipitation-Mass Spectrometry (IP-MS)
Objective: To identify the protein(s) that directly interact with the antibody.
Methodology:
-
Cell Lysis: Lyse cells expressing endogenous CYP1B1 with a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-CYP1B1 antibody or an isotype control antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify the proteins by searching the MS/MS data against a human protein database.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five pillars to determine antibody specificity [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Antibody Enhanced-Validation Strategies [sigmaaldrich.com]
Inter-laboratory validation of Isoastilbin quantification methods.
An Inter-laboratory Perspective on Isoastilbin Quantification: A Comparison of Validated Analytical Methods
Comparative Analysis of Quantification Methods
The primary analytical techniques employed for the quantification of flavonoids, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
Below is a summary of validation parameters from various single-laboratory studies, which can serve as a benchmark for evaluating and selecting an appropriate quantification method.
Table 1: Comparison of HPLC-UV/DAD Method Validation Parameters for Flavonoid Quantification
| Parameter | Study 1 (Herbal Medicine)[1] | Study 2 (Foodstuffs)[2] | Study 3 (Herbal Medicine)[3] | General ICH Guidelines[4][5] |
| Linearity (r²) | > 0.9980 | > 0.99 | ≥ 0.9999 | ≥ 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.003–0.071 | 0.017 - 0.83 (mg/kg) | Not Reported | Method Dependent |
| Limit of Quantification (LOQ) (µg/mL) | 0.010–0.216 | 0.05 - 2.5 (mg/kg) | Not Reported | Method Dependent |
| Accuracy (Recovery %) | 96.36–106.95% | 90-110% (typical) | 98.30–102.14% | 80-120% (general) |
| Precision (RSD %) | < 1.20% | < 15% | < 2.0% | < 15% (inter-day) |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Flavonoid and Other Small Molecule Quantification
| Parameter | Study 1 (Pharmaceuticals in River Water)[6] | Study 2 (Osimertinib in Human Plasma)[7][8] | Study 3 (Adulterants in Herbal Medicine)[9] | General Bioanalytical Method Validation Guidelines |
| Linearity (r²) | > 0.99 | Not explicitly stated, but method met requirements | Not explicitly stated, but method met requirements | ≥ 0.99 |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.002–0.1 mcg/g | Method Dependent |
| Limit of Quantification (LOQ) | 13-800 ng/L | 25 ng/mL | 0.005–0.25 mcg/g | Method Dependent |
| Accuracy (Recovery %) | Not Reported | Precision and accuracy met pre-specified requirements | 82.5%–103.6% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (RSD %) | 2.33-22.3% (inter-day) | < 15% | Not explicitly stated, but method was considered high precision | ≤ 15% (≤ 20% at LLOQ) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results across laboratories. Below are generalized methodologies for HPLC-UV/DAD and LC-MS/MS based on the reviewed literature.
HPLC-UV/DAD Method for Flavonoid Quantification
-
Sample Preparation:
-
Extraction of flavonoids from the matrix (e.g., herbal material, foodstuff) is typically performed using a suitable solvent such as methanol, ethanol, or a mixture with water.
-
Sonication or reflux extraction may be employed to enhance extraction efficiency.
-
The extract is then filtered through a 0.45 µm filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small amount of acid like formic or acetic acid to improve peak shape) and an organic phase (acetonitrile or methanol) is typical.
-
Flow Rate: Usually maintained around 1.0 mL/min.
-
Detection: UV or DAD detector set at the maximum absorption wavelength of this compound (around 290 nm).
-
-
Validation Procedure:
-
Linearity: Assessed by constructing a calibration curve with at least five concentrations of a certified this compound reference standard.
-
Precision: Determined by analyzing replicate injections of a sample at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Evaluated by spiking a blank matrix with a known amount of this compound standard and calculating the percentage recovery.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
LC-MS/MS Method for Flavonoid Quantification
-
Sample Preparation:
-
Similar to the HPLC-UV method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.
-
An internal standard is often added at the beginning of the sample preparation process to correct for variations in extraction recovery and matrix effects.
-
-
LC-MS/MS Conditions:
-
LC System: Similar to the HPLC-UV method.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) is typically used, in either positive or negative ion mode, depending on the analyte's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
-
Validation Procedure:
-
The validation parameters are similar to those for the HPLC-UV method, with a particular emphasis on evaluating and mitigating matrix effects.
-
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and the logical relationship in method validation.
References
- 1. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioavailability Challenge of Isoastilbin: A Comparative Guide to Formulation Strategies
Understanding the Bioavailability Landscape of Astilbin Stereoisomers
Isoastilbin is a stereoisomer of astilbin and neoastilbin, and its bioavailability is expected to be similarly low due to poor water solubility and permeability.[1][2] Studies on astilbin and neoastilbin reveal very low absolute oral bioavailability in rats, highlighting the need for advanced formulation approaches.
A comparative study on astilbin and its stereoisomer neoastilbin following oral administration in rats showed absolute bioavailability values of 0.30% and 0.28%, respectively.[1][2] Another study reported the absolute oral bioavailability of astilbin in rats to be between 1.16% and 1.27% at different oral doses.[3][4] These findings underscore the significant challenge in achieving therapeutic concentrations of these compounds through conventional oral delivery.
Comparative Pharmacokinetic Parameters of Astilbin and Neoastilbin
To provide a quantitative perspective, the following table summarizes the key pharmacokinetic parameters of astilbin and neoastilbin from a comparative study in rats.
| Parameter | Astilbin | Neoastilbin |
| Dose (Oral) | 20 mg/kg | 20 mg/kg |
| Cmax (ng/mL) | 60.9 | 57.5 |
| Tmax (h) | 0.17 | 0.5 |
| AUC (ng·h/mL) | Not Reported | Not Reported |
| Absolute Bioavailability (%) | 0.30 | 0.28 |
| Data sourced from a study in rats.[1][2] |
Experimental Protocols for Bioavailability Assessment
The following provides a generalized experimental protocol for determining the oral bioavailability of a compound like this compound, based on methodologies reported for astilbin and neoastilbin.[1][2][3][4]
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Health Status: Healthy, specific-pathogen-free.
-
Housing: Housed in a controlled environment with regulated temperature, humidity, and light-dark cycles.
-
Fasting: Fasted overnight (approximately 12 hours) before drug administration with free access to water.
2. Drug Administration:
-
Oral (p.o.) Administration: The compound (e.g., this compound formulation) is administered via oral gavage at a specific dose (e.g., 20 mg/kg).
-
Intravenous (i.v.) Administration: For determining absolute bioavailability, a separate group of animals receives the compound intravenously (e.g., via the tail vein) at a lower dose (e.g., 2 mg/kg). The compound is typically dissolved in a suitable vehicle like saline containing a co-solvent.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.17, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
An anticoagulant (e.g., heparin) is used to prevent clotting.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis:
-
The concentration of the compound in plasma samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Absolute Bioavailability (F%) is calculated using the following formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100
Potential Formulation Strategies to Enhance this compound Bioavailability
Given the poor intrinsic bioavailability of astilbin stereoisomers, several formulation strategies can be employed to improve the oral absorption of this compound.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can significantly enhance its bioavailability. For instance, astilbin-encapsulated zein-caseinate nanoparticles have been shown to increase the absolute bioavailability of astilbin in rats from 0.32% to 4.40%.[5] Nanoparticles can improve solubility, protect the drug from degradation in the gastrointestinal tract, and facilitate its transport across the intestinal epithelium.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubilization and absorption of lipophilic compounds like this compound. These systems can enhance lymphatic transport, thereby bypassing first-pass metabolism in the liver.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and extent of absorption. By presenting the drug in an amorphous (non-crystalline) state, its apparent solubility is increased.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of bioavailability studies and the potential mechanisms of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for a typical preclinical oral bioavailability study.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
While direct comparative data on this compound formulations remains to be established, the existing research on its stereoisomers provides a solid foundation for understanding its bioavailability challenges. The extremely low oral bioavailability of astilbin and neoastilbin strongly suggests that this compound will require advanced formulation strategies to achieve therapeutic efficacy via the oral route. Nanoparticle-based systems, lipid-based formulations, and amorphous solid dispersions represent promising avenues for future research and development. The elucidation of this compound's interactions with key signaling pathways, such as NF-κB, Nrf2, and PPARγ, further highlights its therapeutic potential and underscores the importance of developing formulations that can deliver it effectively to its sites of action. Further research dedicated specifically to this compound formulations is warranted to unlock its full therapeutic promise.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement of Astilbin in Rats through Zein-Caseinate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Isoastilbin compared to a known Nrf2 activator.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of isoastilbin in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, benchmarked against the well-established Nrf2 activator, Sulforaphane (SFN). The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation is a promising therapeutic strategy for a range of diseases.
Executive Summary
This compound, a flavonoid compound, has demonstrated the ability to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant and cytoprotective genes. While direct quantitative comparisons with known Nrf2 activators are limited in publicly available literature, existing studies suggest that this compound effectively induces nuclear translocation of Nrf2 and enhances the expression of its target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and Peroxiredoxin 1 (Prdx1). Sulforaphane, an isothiocyanate from broccoli, is a potent and widely studied Nrf2 activator that serves as a benchmark for comparison.
This guide synthesizes available data to facilitate a comparative understanding of this compound's efficacy and provides detailed experimental protocols for key assays used to evaluate Nrf2 activation.
Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Figure 1: The Keap1-Nrf2 signaling pathway and points of intervention by activators.
Quantitative Comparison of Nrf2 Activation
| Compound | Cell Line | Assay | Effective Concentration | Observed Effect |
| This compound (Astilbin) | Primary neurons | Western Blot | 10, 25, 50 µM | Increased nuclear Nrf2 and expression of HO-1, NQO1, Prdx1.[1] |
| Sulforaphane (SFN) | Primary neurons | Western Blot | Not specified (used as positive control) | Upregulation of Nrf2.[1] |
| Sulforaphane (SFN) | PC12 cells | Western Blot | 2.5 µM | Reversed the MPP+-induced reduction of Nrf2, HO-1, and NQO1 expression.[2] |
| Sulforaphane (SFN) | BEAS-2B cells | Western Blot | 5, 10, 20 µM | Increased Nrf2 and HO-1 protein levels.[3] |
Experimental Methodologies
Detailed protocols for key experiments are provided below. These are generalized methods based on common laboratory practices and should be optimized for specific experimental conditions.
Western Blot for Nrf2 Nuclear Translocation
This experiment quantifies the amount of Nrf2 protein that has translocated to the nucleus, a key indicator of its activation.
Figure 2: Workflow for Western blot analysis of Nrf2 nuclear translocation.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound, a known Nrf2 activator (e.g., sulforaphane) as a positive control, and a vehicle control for the indicated time.
-
Cell Lysis and Fractionation: Following treatment, wash cells with ice-cold PBS and lyse them to separate cytoplasmic and nuclear fractions using a commercial kit or a dounce homogenizer.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use Lamin B as a nuclear loading control and GAPDH as a cytoplasmic loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 band intensity to the respective loading control (Lamin B for nuclear extracts, GAPDH for cytoplasmic extracts).
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method measures the mRNA expression levels of Nrf2 target genes to assess the transcriptional activity of Nrf2.
Figure 3: Workflow for qPCR analysis of Nrf2 target gene expression.
Protocol:
-
Cell Culture and Treatment: Treat cells as described in the Western blot protocol.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and primers for the Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay provides a quantitative measure of Nrf2 transcriptional activity by utilizing a luciferase reporter gene under the control of ARE sequences.
Figure 4: Workflow for the ARE luciferase reporter assay.
Protocol:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound, a known Nrf2 activator, and a vehicle control.
-
Cell Lysis: After the desired treatment period, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of ARE-luciferase activity relative to the vehicle-treated control.
Conclusion
This compound demonstrates clear potential as an activator of the Nrf2 signaling pathway. The available data indicates its ability to induce Nrf2 nuclear translocation and upregulate the expression of key antioxidant and cytoprotective genes. While a direct quantitative comparison with established Nrf2 activators like sulforaphane is still needed to fully elucidate its relative potency, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The detailed experimental protocols offer a starting point for further investigation and validation of its efficacy. Future studies focusing on dose-response relationships and head-to-head comparisons will be crucial in positioning this compound within the landscape of Nrf2-targeting therapeutics.
References
- 1. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane prevents PC12 cells from oxidative damage via the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis for comparing the bioactivity of Isoastilbin isomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Isoastilbin and its stereoisomers, namely Astilbin, Neoastilbin, and Neothis compound. This document summarizes key quantitative data, details experimental methodologies for crucial bioactivity assays, and visualizes relevant signaling pathways to support further research and development in this area.
Comparative Bioactivity Data
The following table summarizes the reported in vitro bioactivities of this compound and its isomers. The data highlights differences in their antioxidant, anti-inflammatory, and enzyme inhibitory potentials.
| Bioactivity Assay | This compound | Astilbin | Neoastilbin | Neothis compound | Reference |
| Antioxidant Activity (IC50 in µg/mL) | |||||
| DPPH Radical Scavenging | 4.01 ± 0.18 | 7.34 ± 0.22 | 9.14 ± 0.23 | 5.48 ± 0.22 | [1] |
| ABTS+ Radical Scavenging | 3.11 ± 0.90 | 6.48 ± 1.13 | 6.84 ± 0.55 | 1.41 ± 0.55 | [1] |
| Anti-inflammatory Activity | |||||
| Inhibition of IL-1β secretion | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | [1] |
| Inhibition of IL-6 secretion | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | [1] |
| Inhibition of NO production | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | [1] |
| Inhibition of NF-κB p-p65 expression | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | [1] |
| Enzyme Inhibition (IC50 in µM) | |||||
| CYP3A4 Inhibition | 3.03 | 2.63 | 6.51 | Not Reported | [2] |
| CYP2D6 Inhibition | 11.87 | 14.16 | 1.48 | Not Reported | [2] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents: DPPH solution (0.2 mg/mL in methanol), test compounds (this compound and its isomers) at various concentrations, and a reference standard (e.g., Ascorbic acid).
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference standard.
-
In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compounds, and a reference standard (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound or standard at various concentrations to 190 µL of the diluted ABTS radical solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[3]
-
Anti-inflammatory Activity Assay in LPS-stimulated RAW264.7 Macrophages
This assay evaluates the potential of the compounds to inhibit the inflammatory response induced by lipopolysaccharide (LPS) in a macrophage cell line.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[4]
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[5]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant for the measurement of nitric oxide (NO), IL-1β, and IL-6.
-
Lyse the cells to extract proteins for Western blot analysis of NF-κB p65 phosphorylation.
-
Measurement of Nitric Oxide (NO):
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.[5]
Measurement of IL-1β and IL-6:
-
The levels of IL-1β and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot for NF-κB p-p65:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated NF-κB p65 (p-p65) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control like β-actin.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing the bioactivity of this compound isomers.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
Isoastilbin: A Comparative Guide to its Therapeutic Efficacy in Neurodegenerative and Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of Isoastilbin in validated disease models of neurodegeneration and inflammation. The data presented herein is compiled from preclinical studies to offer an objective assessment of this compound's performance against alternative compounds and control conditions. Detailed experimental methodologies and elucidated signaling pathways are included to support further research and development.
Comparative Efficacy of this compound
This compound has demonstrated significant therapeutic potential in models of Alzheimer's disease, cerebral ischemia-reperfusion injury, and inflammation. Its efficacy is attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.
Neuroprotective Effects in an Alzheimer's Disease Mouse Model
In a study investigating its effects on Alzheimer's disease (AD), this compound (IAB) was shown to be more effective than its isomer, Astilbin, and another natural compound, Curculigoside, in preliminary in vitro screenings.[1] Subsequent in vivo experiments in an AlCl₃ and D-galactose-induced AD mouse model demonstrated significant neuroprotective effects.
Table 1: Effects of this compound on Behavioral and Neuropathological Markers in an Alzheimer's Disease Mouse Model [1][2]
| Parameter | Control Group | AD Model Group | This compound (30 mg/kg) Treated Group |
| Escape Latency (s) in Morris Water Maze | Normal | Significantly Increased | Significantly Decreased |
| Brain Aβ1-42 Levels | Low | Significantly Increased | Significantly Decreased |
| Brain p-Tau Levels | Low | Significantly Increased | Significantly Decreased |
| Brain Apoptotic Rate | Low | Significantly Increased | Significantly Decreased |
| Serum ROS Levels | Low | Significantly Increased | 17.9% Decrease |
| Serum SOD Activity | High | Significantly Decreased | 21.4% Increase |
| Serum GSH-Px Activity | High | Significantly Decreased | 71.6% Increase |
Neuroprotective Effects in a Cerebral Ischemia-Reperfusion Rat Model
This compound has also been shown to be effective in a rat model of middle cerebral artery occlusion-reperfusion (MCAO/R), a model for ischemic stroke.
Table 2: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion Injury [3]
| Parameter | Sham Group | MCAO/R Group | This compound (40 mg/kg) Treated Group | This compound (80 mg/kg) Treated Group |
| Infarct Size (%) | 0 | 100 | Significantly Reduced | Significantly Reduced |
| Neurological Deficit Score (mNSS) | 0 | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Brain MDA Levels | Low | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Brain SOD Activity | High | Significantly Decreased | Significantly Increased | Significantly Increased |
| Brain CAT Activity | High | Significantly Decreased | Significantly Increased | Significantly Increased |
| Brain GSH-Px Activity | High | Significantly Decreased | Significantly Increased | Significantly Increased |
| Neuronal Apoptosis | Low | Significantly Increased | Significantly Attenuated | Significantly Attenuated |
Anti-inflammatory and Antioxidant Activity Comparison
A comparative study of six flavonoids isolated from Smilax glabra Roxb evaluated their in vitro antioxidant and anti-inflammatory activities. This compound demonstrated strong activities, comparable to its isomers and other flavonoids.
Table 3: Comparison of In Vitro Antioxidant and Anti-inflammatory Activities of this compound and Other Flavonoids [4]
| Compound | DPPH Radical Scavenging Activity (IC50, µg/mL) | ABTS+ Radical Scavenging Activity (IC50, µg/mL) | Ferric Reducing Antioxidant Power (FRAP) (µmol/L) | Inhibition of NO Production in LPS-stimulated RAW264.7 cells | Inhibition of IL-1β Secretion in LPS-stimulated RAW264.7 cells | Inhibition of IL-6 Secretion in LPS-stimulated RAW264.7 cells |
| This compound | Strong | Strong | High | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
| Astilbin | Strong | Strong | High | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
| Neoastilbin | Strong | Strong | High | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
| Neothis compound | Strong | Strong | High | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
| Engeletin | Moderate | Moderate | Moderate | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
| (-)-Epicatechin | Very Strong | Very Strong | Very High | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
Experimental Protocols
Alzheimer's Disease Mouse Model[1][2]
-
Animal Model: Male Kunming mice were used. Alzheimer's disease was induced by daily intraperitoneal injections of AlCl₃ (100 mg/kg) and D-galactose (120 mg/kg) for 90 days.
-
Treatment: this compound (15 and 30 mg/kg) was administered orally for the last 28 days of the induction period.
-
Behavioral Tests: Morris water maze and Y-maze tests were performed to assess learning and memory.
-
Biochemical Analysis: Serum levels of reactive oxygen species (ROS), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) were measured. Brain tissue was analyzed for amyloid-beta (Aβ)1-42 and phosphorylated-Tau (p-Tau) levels.
-
Histopathology: Brain sections were stained with Hematoxylin and Eosin (H&E) to observe neuronal morphology and apoptosis was detected using TUNEL staining.
Cerebral Ischemia-Reperfusion Rat Model[3]
-
Animal Model: Male Wistar rats were subjected to middle cerebral artery occlusion (MCAO) for 2 hours, followed by 24 hours of reperfusion.
-
Treatment: this compound (20, 40, and 80 mg/kg) was administered intraperitoneally once a day for 3 days before the MCAO/R procedure.
-
Neurological Scoring: Modified neurological severity score (mNSS) was used to evaluate neurological deficits.
-
Infarct Size Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Oxidative Stress Markers: Brain tissue homogenates were used to measure the levels of malondialdehyde (MDA), SOD, catalase (CAT), and GSH-Px.
-
Apoptosis Assessment: Neuronal apoptosis in the ischemic penumbra was detected by TUNEL staining and Western blot analysis of apoptosis-related proteins.
In Vitro Anti-inflammatory Assay[4]
-
Cell Line: RAW264.7 murine macrophage cell line was used.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Treatment: Cells were pre-treated with various concentrations of this compound and other flavonoids for 2 hours before LPS stimulation.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the cell culture supernatant was measured using the Griess reagent.
-
Cytokine Measurement: The levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in the supernatant were quantified using ELISA kits.
-
Western Blot Analysis: The expression of NF-κB p-p65 was determined by Western blotting to investigate the underlying signaling pathway.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating key signaling pathways involved in oxidative stress, apoptosis, and inflammation.
Nrf2-Mediated Antioxidant and Anti-apoptotic Pathway
In the context of Alzheimer's disease, this compound has been shown to activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By promoting the nuclear translocation of Nrf2, this compound enhances the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and Catalase, thereby mitigating oxidative stress. This reduction in oxidative stress, in turn, inhibits the mitochondrial apoptosis pathway.
Caption: Nrf2-mediated antioxidant and anti-apoptotic pathway activated by this compound.
SIRT1/3/6 Signaling Pathway in Ischemic Injury
In the MCAO/R model, this compound treatment was found to upregulate the expression of Sirtuins (SIRT1, SIRT3, and SIRT6). Sirtuins are a class of proteins that play crucial roles in cellular stress resistance, metabolism, and longevity. By enhancing the expression of these Sirtuins, this compound likely contributes to the reduction of oxidative stress and inhibition of apoptosis in neurons following ischemic injury.
Caption: Upregulation of SIRT1/3/6 signaling by this compound in ischemic injury.
Experimental Workflow for In Vivo Efficacy Validation
The validation of this compound's therapeutic efficacy in a disease model typically follows a structured experimental workflow.
Caption: General experimental workflow for in vivo validation of this compound.
References
- 1. Protective roles of this compound against Alzheimer's disease via Nrf2-mediated antioxidation and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective roles of this compound against Alzheimer's disease via Nrf2‑mediated antioxidation and anti‑apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. advances.umw.edu.pl [advances.umw.edu.pl]
- 4. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Isoastilbin's Effects: A Comparative Guide for Researchers
A comprehensive analysis of the differential effects of Isoastilbin on various cell lines remains an area of active investigation. While direct comparative studies on this compound are limited, research on its isomer, Astilbin, and other related flavonoids provides valuable insights into its potential for cell line-specific efficacy. This guide synthesizes the available data to offer a comparative perspective for researchers, scientists, and drug development professionals.
The reproducibility of a compound's therapeutic effects across different cell lines is a critical factor in preclinical drug development. This compound, a flavonoid with demonstrated anti-inflammatory and anti-cancer properties, is a promising candidate for further investigation. However, understanding how its effects may vary in different cellular contexts is paramount for identifying its most promising therapeutic applications.
This guide provides a comparative overview of the reported effects of the closely related compound Astilbin in different cell lines, offering a potential framework for understanding the reproducibility of this compound's actions.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Astilbin in various cancer cell lines, illustrating the compound's differential cytotoxic effects. It is important to note that these values can be influenced by the specific assay and experimental conditions used.[1][2][3]
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |
| A549 | Lung Carcinoma | ~50 | Inhibition of proliferation, induction of apoptosis | [4] |
| HepG2 | Hepatocellular Carcinoma | ~75 | Induction of G2/M cell cycle arrest, apoptosis | [5] |
| MCF-7 | Breast Cancer | ~100 | Inhibition of cell viability | [6] |
| PC-3 | Prostate Cancer | ~60 | Inhibition of cell growth | [7] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments commonly used to assess the effects of compounds like this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to semi-quantitatively measure their expression levels.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, phospho-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental and Logical Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and signaling pathways.
Caption: Experimental workflow for assessing the differential effects of this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The available evidence on Astilbin suggests that this compound is likely to exhibit differential effects across various cancer cell lines. This variability underscores the importance of empirical testing in a panel of relevant cell lines during the early phases of drug discovery and development. Factors such as the genetic background, protein expression profiles, and mutational status of different cell lines can significantly influence their response to a therapeutic agent.
Future research should focus on direct comparative studies of this compound across a diverse range of cancer cell lines to elucidate the specific cellular contexts in which it demonstrates the most potent anti-cancer activity. Such studies will be instrumental in identifying predictive biomarkers of response and in guiding the clinical development of this compound as a targeted cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. origene.com [origene.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Isoastilbin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Isoastilbin, a dihydroflavonol glycoside compound, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information, from personal protective equipment (PPE) and handling procedures to disposal plans, fostering a culture of safety and precision in the lab.
Immediate Safety and Handling Protocols
While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS) and has no known OSHA hazards, it is crucial to handle it with care to minimize any potential risks.[1] The primary hazards associated with this compound include potential harm if inhaled, absorbed through the skin, or swallowed, and it may cause irritation to the respiratory tract, skin, and eyes.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Powder-free nitrile or latex gloves are recommended. Regularly change gloves, approximately every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[2] |
| Eye Protection | Safety Goggles or Glasses | Wear chemical safety goggles or safety glasses with side shields.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothes from contamination. |
| Respiratory Protection | Dust Mask or Respirator | In situations where dust formation is likely, use a dust mask or a NIOSH-approved respirator to prevent inhalation. |
Engineering Controls and Work Practices
To further minimize exposure, implement the following engineering controls and work practices:
-
Ventilation: Handle this compound in a well-ventilated area.[1] For procedures that may generate dust, a fume hood is recommended.
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid compound.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Always wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[4]
-
Safe Handling: Avoid contact with skin, eyes, and clothing. Do not pipette by mouth.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Physicochemical and Toxicological Data
Understanding the properties of this compound is essential for safe handling and experimental design.
| Property | Value |
| Molecular Formula | C₂₁H₂₂O₁₁[2] |
| Molecular Weight | 450.4 g/mol [2] |
| Appearance | Solid |
| Storage Temperature | 2 - 8°C[1] |
| Health Hazard Rating (HMIS/NFPA) | 0[1] |
| Flammability Rating (HMIS/NFPA) | 0[1] |
| Physical Hazard Rating (HMIS) | 0[1] |
| Reactivity Hazard Rating (NFPA) | 0[1] |
Currently, no specific occupational exposure limits have been established for this compound.[1]
Disposal Plan
Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment.
Waste Segregation and Labeling
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not pour chemical waste down the drain.[5]
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and the approximate concentration.
Disposal Procedure
Dispose of all waste containing this compound through an approved hazardous waste disposal service.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.
The following diagram outlines the logical steps for the proper disposal of this compound waste.
By adhering to these safety protocols and operational plans, laboratories can ensure a secure environment for groundbreaking research and development while handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
